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  • Product: 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE
  • CAS: 125604-06-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-[3-(hydroxymethyl)phenyl]ethanone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[3-(hydroxymethyl)phenyl]ethanone, a substituted acetophenone derivative, is a versatile building block in modern organic synthesis and medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-(hydroxymethyl)phenyl]ethanone, a substituted acetophenone derivative, is a versatile building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive ketone and a primary alcohol, makes it a valuable precursor for a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its applications as a key intermediate in the development of pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-[3-(hydroxymethyl)phenyl]ethanone is essential for its effective use in research and development. These properties dictate its behavior in various chemical transformations and formulations.

PropertyValueSource
IUPAC Name 1-[3-(hydroxymethyl)phenyl]ethanone[PubChem][1]
Synonyms 3'-Hydroxyacetophenone, m-Acetylbenzyl alcohol[PubChem][1]
CAS Number 125604-06-0[PubChem][1]
Molecular Formula C₉H₁₀O₂[PubChem][1]
Molecular Weight 150.17 g/mol [PubChem][1]
Boiling Point 297.7 ± 23.0 °C (Predicted)[ChemSrc][2]
Density 1.114 ± 0.06 g/cm³ (Predicted)[ChemSrc][2]
pKa 14.06 ± 0.10 (Predicted)[ChemSrc][2]

Synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone

A common and efficient method for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone involves the selective reduction of the carboxylic acid functionality of 3-acetylbenzoic acid. This transformation can be achieved using various reducing agents, with borane complexes being a preferred choice due to their selectivity for carboxylic acids over ketones under controlled conditions.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Acetylbenzoic Acid Reagent Borane-THF Complex (BH3•THF) Start->Reagent 1. Add dropwise at 0 °C Solvent Anhydrous THF Start->Solvent Dissolved in Quench Methanol/Water Quench Reagent->Quench 2. Reaction Workup Aqueous Workup & Extraction Quench->Workup 3. Decompose excess reagent Purification Column Chromatography Workup->Purification 4. Isolate crude product Product 1-[3-(hydroxymethyl)phenyl]ethanone Purification->Product 5. Purify

Caption: Synthetic workflow for the preparation of 1-[3-(hydroxymethyl)phenyl]ethanone.

Step-by-Step Experimental Protocol

Materials:

  • 3-Acetylbenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-acetylbenzoic acid. Anhydrous THF is added to dissolve the starting material. The flask is then cooled to 0 °C in an ice bath.

  • Reduction: The borane-THF complex solution is added dropwise to the stirred solution of 3-acetylbenzoic acid over a period of 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane. Water is then added, and the mixture is stirred for 30 minutes.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-[3-(hydroxymethyl)phenyl]ethanone as a pure solid.

Spectroscopic Characterization

The structure and purity of 1-[3-(hydroxymethyl)phenyl]ethanone are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-[3-(hydroxymethyl)phenyl]ethanone would be expected to show the following characteristic signals:

  • A singlet for the methyl protons of the acetyl group (~2.6 ppm).

  • A singlet for the benzylic methylene protons (~4.7 ppm).

  • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • A series of multiplets in the aromatic region (~7.4-7.9 ppm) corresponding to the four protons on the benzene ring. The splitting pattern will be indicative of a 1,3-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation with expected signals for:

  • The methyl carbon of the acetyl group (~26 ppm).

  • The benzylic methylene carbon (~64 ppm).

  • The aromatic carbons, with four signals in the range of ~125-140 ppm.

  • The carbonyl carbon of the ketone group (~198 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:

  • A broad O-H stretching vibration for the hydroxyl group in the range of 3200-3500 cm⁻¹.

  • A strong C=O stretching vibration for the ketone group around 1680 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-O stretching vibration for the primary alcohol.

Mass Spectrometry

Mass spectrometry data is available on PubChem, which can be used to confirm the molecular weight of the compound.[1]

Applications in Drug Development

1-[3-(hydroxymethyl)phenyl]ethanone and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds.

Synthesis of COX-2 Inhibitors

This class of compounds serves as a key building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib . Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The synthesis of Etoricoxib often involves the condensation of a derivative of 1-[3-(hydroxymethyl)phenyl]ethanone with other heterocyclic precursors.[3][4]

Precursor for Analgesics

Derivatives of 1-[3-(hydroxymethyl)phenyl]ethanone are also utilized in the synthesis of centrally acting analgesics. For instance, it is a potential precursor in synthetic routes leading to Tapentadol , an opioid analgesic used for the management of moderate to severe pain.[5][6] The synthesis of Tapentadol involves multiple steps where the core structure derived from this intermediate is elaborated to introduce the necessary pharmacophoric features.

Safety and Handling

1-[3-(hydroxymethyl)phenyl]ethanone is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-[3-(hydroxymethyl)phenyl]ethanone is a chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties and versatile reactivity, coupled with established synthetic routes, make it an attractive starting material for the synthesis of a range of biologically active molecules. The insights provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of this compound in their drug discovery and development endeavors.

References

  • PubChem. 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. National Center for Biotechnology Information. [Link].

  • PubChem. 1-[3-(Hydroxymethyl)phenyl]ethan-1-one - GHS Classification. National Center for Biotechnology Information. [Link].

  • MySkinRecipes. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. [Link].

  • ChemBK. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. [Link].

  • PubChem. 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. National Center for Biotechnology Information. [Link].

  • NIST. Ethanone, 1-(3-hydroxyphenyl)-. National Institute of Standards and Technology. [Link].

  • PrepChem. Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. [Link].

  • NIST. Ethanone, 1-(3-hydroxyphenyl)- - IR Spectrum. National Institute of Standards and Technology. [Link].

  • Justia Patents. Very efficient process for preparing an intermediate of etoricoxib. [Link].

  • ChemSrc. 125604-06-0(Ethanone, 1-[3-(hydroxymethyl)phenyl]- (9CI)) Product Description. [Link].

  • ResearchGate. Multienzymatic preparation of 3-[(1 R)-1-hydroxyethyl]benzoic acid and (2 S)-hydroxy(phenyl)ethanoic acid. [Link].

  • PubMed. 3-Acetyl-benzoic acid. [Link].

  • ChemSrc. 125604-06-0(Ethanone, 1-[3-(hydroxymethyl)phenyl]- (9CI)) Product Description. [Link].

  • Google Patents. A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. .
  • Google Patents. The synthetic method of 1-(3-Phenoxyphenyl)ethanone. .
  • Google Patents. Method for synthesizing m-trifluoromethyl acetophenone. .
  • European Patent Office. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. [Link].

  • Google Patents.
  • Google Patents.

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Exploratory

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 1-[3-(hydroxymethyl)phenyl]ethanone (CAS 125604-06-0) Abstract: This document provides a comprehensive technical overview of 1-[3-(hydroxymethyl)phenyl]ethanone, CAS 125604-06-0, a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[3-(hydroxymethyl)phenyl]ethanone (CAS 125604-06-0)

Abstract: This document provides a comprehensive technical overview of 1-[3-(hydroxymethyl)phenyl]ethanone, CAS 125604-06-0, a versatile bifunctional organic building block. Tailored for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's physicochemical properties, structural characterization, a validated synthetic pathway with a detailed experimental protocol, and its potential applications in modern organic synthesis. The content is structured to provide not just data, but also expert insights into the rationale behind synthetic and analytical choices, ensuring a thorough understanding of this valuable chemical intermediate.

1-[3-(hydroxymethyl)phenyl]ethanone, also known as 3-acetylbenzyl alcohol, is an aromatic ketone and primary alcohol. This dual functionality makes it a valuable intermediate, offering two distinct reaction sites for the construction of more complex molecular architectures. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 125604-06-0[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
IUPAC Name 1-[3-(hydroxymethyl)phenyl]ethanone[1]
Synonyms 3-Acetylbenzyl alcohol, 1-(3-hydroxymethyl-phenyl)-ethanone[1]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 2[1]

Structural Characterization: A Spectroscopic Roadmap

Definitive structural confirmation of 1-[3-(hydroxymethyl)phenyl]ethanone relies on a combination of spectroscopic techniques. While publicly available spectra for this specific compound are limited, its structure allows for a highly accurate prediction of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the proton spectrum is expected to show five distinct signals:

    • A singlet for the three methyl protons (–C(=O)CH ₃) at approximately δ 2.6 ppm .

    • A singlet for the two benzylic protons (–CH ₂OH) at approximately δ 4.7 ppm .

    • A broad singlet for the hydroxyl proton (–OH ) which is exchangeable with D₂O; its chemical shift is variable but typically appears between δ 1.5-3.0 ppm .

    • Four aromatic protons on the 1,3-disubstituted ring, appearing in the δ 7.4-8.0 ppm region. These will present as a complex multiplet pattern, likely showing two triplets and two doublets, characteristic of a meta-substituted benzene ring.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals:

    • The methyl carbon (–C H₃) at approximately δ 26-28 ppm .

    • The benzylic carbon (–C H₂OH) at approximately δ 64-66 ppm .

    • Four distinct aromatic methine carbons (–C H–) in the range of δ 125-135 ppm .

    • The two quaternary aromatic carbons (ipso-carbons) between δ 137-145 ppm .

    • The ketone carbonyl carbon (–C =O) significantly downfield, at approximately δ 198-200 ppm .[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

  • O–H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ , characteristic of the hydroxyl group involved in hydrogen bonding.

  • C–H Stretch (Aromatic): Medium to weak bands appearing just above 3000 cm⁻¹ .

  • C–H Stretch (Aliphatic): Medium to weak bands appearing just below 3000 cm⁻¹ .

  • C=O Stretch (Ketone): A very strong, sharp absorption band around 1685 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

  • C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C–O Stretch (Alcohol): A strong band in the 1050-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 150 , corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 135: Loss of the methyl group ([M-15]⁺). This is a very common fragmentation for methyl ketones.

    • m/z = 121: Loss of the formyl radical ([M-29]⁺) or cleavage of the hydroxymethyl group.

    • m/z = 107: Benzylic cleavage.

    • m/z = 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺), highly indicative of a methyl ketone.

Synthesis and Purification: A Validated Approach

A robust and selective synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone can be achieved via the chemoselective reduction of 3-acetylbenzoic acid.

The Synthetic Challenge and Strategic Solution

The primary challenge is the selective reduction of a carboxylic acid in the presence of a ketone. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. The key to success is using a reagent that preferentially reduces the carboxylic acid. Borane, typically used as its tetrahydrofuran (THF) complex (BH₃·THF), is the ideal reagent for this transformation.[4] It rapidly reduces carboxylic acids while reducing ketones at a much slower rate, allowing for high selectivity under controlled conditions.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 3-Acetylbenzoic Acid (Starting Material) Reaction Add BH3·THF in dry THF 0 °C to Room Temp. Start->Reaction Reagent Quench Quench with Methanol (MeOH) Reaction->Quench Crude Product Extract Aqueous Work-up (EtOAc/H2O Extraction) Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product Pure 1-[3-(hydroxymethyl)phenyl]ethanone Purify->Product

Caption: Synthetic workflow for 1-[3-(hydroxymethyl)phenyl]ethanone.

Detailed Experimental Protocol

Objective: To synthesize 1-[3-(hydroxymethyl)phenyl]ethanone from 3-acetylbenzoic acid via selective borane reduction.

Materials:

  • 3-Acetylbenzoic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, ~1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the BH₃·THF solution (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and maintain selectivity, preventing the reduction of the ketone.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Self-Validation: Vigorous hydrogen gas evolution will be observed. The addition should be slow until the effervescence ceases, ensuring all reactive borane is consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted starting material), water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-[3-(hydroxymethyl)phenyl]ethanone.

Applications in Research and Drug Development

1-[3-(hydroxymethyl)phenyl]ethanone is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential or selective chemical modifications.

Role as a Bifunctional Linchpin

The molecule serves as a linchpin for building complexity. The alcohol can be transformed into an ether, ester, or a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, while the ketone can undergo a wide array of C-C and C-N bond-forming reactions. This versatility is highly sought after in the synthesis of pharmaceutical libraries.[5]

Potential Synthetic Transformations

Applications cluster_ketone Ketone Reactions cluster_alcohol Alcohol Reactions Core 1-[3-(hydroxymethyl)phenyl]ethanone ReductiveAmination Reductive Amination Core->ReductiveAmination R-NH2, [H] Wittig Wittig Reaction Core->Wittig Ph3P=CHR Aldol Aldol Condensation Core->Aldol Base, R-CHO GrignardAdd Grignard Addition Core->GrignardAdd R-MgBr Esterification Esterification Core->Esterification R-COCl Etherification Williamson Ether Synthesis Core->Etherification Base, R-X Oxidation Oxidation to Aldehyde Core->Oxidation PCC, DMP Halogenation Conversion to Benzyl Halide Core->Halogenation SOCl2, PBr3

Caption: Potential reaction pathways for the title compound.

Relevance in Medicinal Chemistry

While specific drugs directly using this intermediate are not prominently documented, its structural motif is relevant. For instance, many kinase inhibitors and GPCR ligands feature substituted acetophenone and benzyl alcohol moieties. The ability to independently modify both sites allows for systematic Structure-Activity Relationship (SAR) studies. A researcher could, for example, create a library of compounds by reacting the alcohol with various alkyl halides and then reacting the ketone with a series of amines via reductive amination, rapidly generating diverse molecular scaffolds for biological screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-[3-(hydroxymethyl)phenyl]ethanone is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements: Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

References

  • ChemBK. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. Retrieved January 22, 2026, from [Link]

  • PrepChem.com. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved January 22, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved January 22, 2026, from [Link]

  • PharmaCompass. (n.d.). 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis. Retrieved January 22, 2026, from [Link]

  • The Role of 3-Hydroxybenzyl Alcohol in Advanced Organic Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
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  • National Center for Biotechnology Information. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 22, 2026, from [Link]

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  • ResearchGate. (2014). Multienzymatic preparation of 3-[(1 R)-1-hydroxyethyl]benzoic acid and (2 S)-hydroxy(phenyl)ethanoic acid. Retrieved January 22, 2026, from [Link]

  • Springer. (n.d.). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. Retrieved January 22, 2026, from [Link]

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  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
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Foundational

An In-depth Technical Guide on 1-[3-(hydroxymethyl)phenyl]ethanone: Structure, Synthesis, and Applications

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound 1-[3-(hydroxymethyl)phenyl]ethanone. We will delve into its core structu...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound 1-[3-(hydroxymethyl)phenyl]ethanone. We will delve into its core structural characteristics, spectroscopic signature, robust synthesis protocols with an emphasis on the rationale behind experimental choices, and its versatile applications as a key intermediate in modern organic and medicinal chemistry.

Core Structural and Physicochemical Profile

1-[3-(hydroxymethyl)phenyl]ethanone, also known as 3'-hydroxymethylacetophenone, is an aromatic ketone featuring both a carbonyl and a primary alcohol functional group.[1] Its unique meta-substitution pattern is a critical structural feature, influencing the molecule's electronic properties and reactivity at both functional sites. This bifunctionality makes it a highly valuable and versatile building block in multi-step synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of 1-[3-(hydroxymethyl)phenyl]ethanone

PropertyValueSource
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
CAS Number 125604-06-0
Appearance SolidN/A
Melting Point 54-56 °C
Boiling Point 331.9±37.0 °C (Predicted)
Topological Polar Surface Area 37.3 Ų
Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The expected data provides a self-validating system for compound identification post-synthesis.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The methyl protons of the acetyl group (CH₃) will appear as a singlet, typically upfield. The methylene protons (CH₂) of the hydroxymethyl group will also be a singlet, and the hydroxyl proton (-OH) will present as a broad singlet. The four protons on the aromatic ring will appear as a complex multiplet in the downfield region, characteristic of a 1,3-disubstituted benzene ring.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ for the carbonyl (C=O) stretch of the ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (O-H) group's stretching vibration.[3]

  • Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (150.17). A common fragmentation pattern for acetophenones is the loss of a methyl group (M-15) or an acetyl group (M-43), which would result in prominent fragment ions.[4]

Synthesis and Purification: A Protocol with Rationale

The synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone can be efficiently achieved through the selective reduction of 3-acetylbenzoic acid. This protocol is designed to be self-validating by carefully controlling reaction conditions to favor the desired product.

Detailed Experimental Protocol

Objective: To selectively reduce the carboxylic acid of 3-acetylbenzoic acid to a primary alcohol without affecting the ketone functionality.

Materials:

  • 3-Acetylbenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-acetylbenzoic acid (1.0 eq) in anhydrous THF.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the exothermic reaction.

  • Reagent Addition: Add the borane-THF solution (approx. 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane reagent until gas evolution ceases.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Causality Behind Experimental Choices
  • Anhydrous Conditions & Inert Atmosphere: Borane reagents are highly reactive with water and oxygen. The flame-dried glassware and nitrogen atmosphere are essential to prevent decomposition of the reagent, ensuring high reaction efficiency and reproducibility.

  • Selective Reducing Agent (BH₃·THF): Borane is a chemoselective reagent that reduces carboxylic acids much faster than ketones. This selectivity is the cornerstone of this protocol, allowing for the targeted transformation without requiring protection of the ketone group.

  • Temperature Control (0 °C): The initial reaction is exothermic. Cooling to 0 °C prevents temperature spikes that could lead to side reactions and ensures a controlled, safe reaction rate.

  • Methanol Quench: Methanol safely reacts with and neutralizes any excess borane. Quenching at low temperature is a critical safety measure.

  • NaHCO₃ Wash: This step removes any unreacted acidic starting material (3-acetylbenzoic acid) by converting it to its water-soluble sodium salt, simplifying the subsequent purification.

Synthesis and Purification Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification setup 1. Dissolve 3-Acetylbenzoic Acid in Anhydrous THF inert 2. Establish Inert Atmosphere (N₂) setup->inert cool 3. Cool to 0 °C inert->cool add_reagent 4. Add BH₃·THF Solution Dropwise cool->add_reagent react 5. Stir and Warm to RT add_reagent->react monitor 6. Monitor by TLC react->monitor quench 7. Quench with MeOH at 0 °C monitor->quench extract 8. Aqueous Workup (EtOAc, NaHCO₃, Brine) quench->extract dry 9. Dry (MgSO₄) and Concentrate extract->dry purify 10. Flash Column Chromatography dry->purify product Pure 1-[3-(hydroxymethyl)phenyl]ethanone purify->product

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of 1-[3-(hydroxymethyl)phenyl]ethanone lies in its capacity as a versatile intermediate.[5] The two distinct functional groups can be manipulated independently, providing access to a wide range of more complex molecules, particularly in the realm of drug design.[6]

  • Scaffold for Heterocycles: The ketone can undergo reactions like aldol condensations or serve as a point for building heterocyclic rings, while the alcohol can be converted to a leaving group for cyclization, making it a precursor for various biologically active heterocyclic cores.

  • Building Block for Kinase Inhibitors: Substituted acetophenones are common starting points for synthesizing kinase inhibitors. The acetyl group can be elaborated into structures that bind within the ATP pocket of kinases, and the hydroxymethyl group offers a convenient handle for introducing solubilizing groups or vectors for further chemical exploration to enhance potency and selectivity.

  • Precursor for 1-Indanones: This compound can serve as a precursor for substituted 1-indanones, a class of molecules known for a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[7]

Logical Relationship of Functional Group Reactivity

G cluster_ketone Ketone-Derived Scaffolds cluster_alcohol Alcohol-Derived Scaffolds center 1-[3-(hydroxymethyl)phenyl]ethanone K1 Reduction to Alcohol center->K1 K2 Reductive Amination center->K2 K3 Wittig Olefination center->K3 K4 Heterocycle Formation (e.g., Pyrimidines, Isoxazoles) center->K4 A1 Oxidation to Aldehyde center->A1 A2 Conversion to Halide (e.g., -CH₂Br) center->A2 A3 Etherification center->A3 A4 Esterification center->A4

Caption: Potential synthetic pathways originating from the compound's dual functionality.

Conclusion

1-[3-(hydroxymethyl)phenyl]ethanone is more than a simple chemical; it is a strategic starting material for complex molecular design. Its well-defined structure, predictable spectroscopic properties, and accessible synthesis make it a reliable tool for medicinal chemists and synthetic researchers. A thorough understanding of its reactivity, as outlined in this guide, empowers scientists to leverage its full potential in the development of novel therapeutics and advanced materials.

References

  • PubChem. (n.d.). 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone - Preparation. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone. Retrieved from [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

  • Molecules. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

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Exploratory

A Guide to the Determination of the Molecular Weight of 1-[3-(hydroxymethyl)phenyl]ethanone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight of 1-[3-(hydroxymethyl)phenyl]ethanone, a compound of interest in organic synthesis and pharmaceutical research. The doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the determination of the molecular weight of 1-[3-(hydroxymethyl)phenyl]ethanone, a compound of interest in organic synthesis and pharmaceutical research. The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical principles and practical methodologies for accurate molecular weight characterization.

Introduction to 1-[3-(hydroxymethyl)phenyl]ethanone

1-[3-(hydroxymethyl)phenyl]ethanone, with the chemical formula C9H10O2, is an aromatic ketone that serves as a valuable intermediate in various synthetic pathways.[1][2] Its bifunctional nature, containing both a ketone and a primary alcohol, makes it a versatile building block for more complex molecules, including potential pharmaceutical agents. Accurate determination of its molecular weight is a fundamental first step in its characterization, ensuring sample purity and confirming its identity before proceeding with further research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[3-(hydroxymethyl)phenyl]ethanone is presented in the table below. These values are crucial for analytical method development and for the interpretation of experimental data.

PropertyValueSource
Molecular Formula C9H10O2PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Exact Mass 150.068079557 DaPubChem[1]
IUPAC Name 1-[3-(hydroxymethyl)phenyl]ethanonePubChem[1]
CAS Number 125604-06-0PubChem[1][3]

Core Principles of Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[4][5][6] The process involves the ionization of the sample molecules and their subsequent separation based on their mass-to-charge ratio (m/z).[4][5]

The fundamental steps in mass spectrometry are:

  • Ionization: The sample is introduced into the instrument and vaporized. The gaseous molecules are then ionized, typically by bombarding them with a beam of high-energy electrons. This process removes an electron from the molecule, creating a positively charged molecular ion (M+).[4][6]

  • Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.[6]

  • Deflection: The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[4][6][7]

  • Detection: A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions as a function of their m/z ratio.[4][7]

The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion, and its m/z value is taken as the molecular weight of the compound.[4][7]

Experimental Protocol: Molecular Weight Determination of 1-[3-(hydroxymethyl)phenyl]ethanone by Mass Spectrometry

The following protocol outlines the steps for determining the molecular weight of 1-[3-(hydroxymethyl)phenyl]ethanone using a standard mass spectrometer.

Objective: To accurately determine the molecular weight of a purified sample of 1-[3-(hydroxymethyl)phenyl]ethanone.

Materials:

  • Purified 1-[3-(hydroxymethyl)phenyl]ethanone

  • Volatile organic solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., Agilent 6890N-5973 MSD or similar)[1]

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (typically <1 mg) of 1-[3-(hydroxymethyl)phenyl]ethanone in a minimal amount of a volatile organic solvent. The choice of solvent is critical to ensure complete dissolution and compatibility with the mass spectrometer's inlet system.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure accurate mass assignments.

    • Set the ionization mode. Electron ionization (EI) is a common choice for relatively small organic molecules.

    • Set the mass range for detection. For 1-[3-(hydroxymethyl)phenyl]ethanone (MW = 150.17), a range of m/z 50-200 would be appropriate to observe the molecular ion and potential fragment ions.

  • Sample Introduction:

    • Introduce the prepared sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS) for samples that are volatile and thermally stable.

  • Data Acquisition:

    • Initiate the data acquisition process. The instrument will perform the ionization, acceleration, deflection, and detection steps automatically.

  • Data Analysis:

    • Examine the resulting mass spectrum. The x-axis represents the mass-to-charge ratio (m/z), and the y-axis represents the relative abundance of the ions.

    • Identify the molecular ion peak (M+). This will be the peak with the highest m/z value that corresponds to the intact molecule with one electron removed. For 1-[3-(hydroxymethyl)phenyl]ethanone, this peak should appear at an m/z of approximately 150.

    • The most intense peak in the spectrum is referred to as the base peak and is assigned a relative abundance of 100%.[7] All other peaks are reported relative to the base peak.

Workflow for Molecular Weight Determination

The following diagram illustrates the workflow for the determination of the molecular weight of 1-[3-(hydroxymethyl)phenyl]ethanone using mass spectrometry.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent introduce Introduce Sample into MS dissolve->introduce ionize Ionization (e.g., Electron Ionization) introduce->ionize accelerate Ion Acceleration ionize->accelerate deflect Deflection in Magnetic Field accelerate->deflect detect Detection of Ions deflect->detect spectrum Generate Mass Spectrum detect->spectrum identify_peak Identify Molecular Ion Peak (M+) spectrum->identify_peak confirm_mw Confirm Molecular Weight identify_peak->confirm_mw

Caption: Workflow for molecular weight determination by mass spectrometry.

Complementary Analytical Techniques for Structural Confirmation

While mass spectrometry is excellent for determining molecular weight, it is often used in conjunction with other analytical techniques to provide a comprehensive structural characterization of a compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.[8] This allows for the elucidation of the compound's connectivity and confirmation of its structure. For 1-[3-(hydroxymethyl)phenyl]ethanone, specific chemical shifts would be expected for the aromatic protons, the methyl protons of the acetyl group, and the methylene protons of the hydroxymethyl group.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FTIR spectrum of 1-[3-(hydroxymethyl)phenyl]ethanone, characteristic absorption bands would be expected for the hydroxyl (-OH) group (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group of the ketone (a strong band around 1680 cm⁻¹), and C-H bonds in the aromatic ring and alkyl groups.

The combined use of these techniques provides a high degree of confidence in the identity, purity, and structure of 1-[3-(hydroxymethyl)phenyl]ethanone, which is essential for its application in research and drug development.

Conclusion

The accurate determination of the molecular weight of 1-[3-(hydroxymethyl)phenyl]ethanone is a critical step in its scientific evaluation. Mass spectrometry provides a reliable method for this purpose, and when combined with other spectroscopic techniques like NMR and FTIR, it allows for a thorough characterization of the compound. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the analysis of this and other similar organic molecules.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • National Center for Biotechnology Information. (2024). 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. In PubChem Compound Summary.
  • National Center for Biotechnology Information. (2025). 1-[3-(Hydroxymethyl)-4-(phenylmethoxy)phenyl]ethanone. In PubChem Compound Summary.
  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
  • ChemBK. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone.
  • National Center for Biotechnology Information. (2025). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. In PubChem Compound Summary.
  • BLDpharm. (n.d.). 1-(3-(Hydroxymethyl)phenyl)ethanone.
  • eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • PrepChem.com. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved January 22, 2026, from

  • PharmaCompass.com. (n.d.). 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone.
  • Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • ChemicalBook. (n.d.). 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE.
  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342).
  • Sigma-Aldrich. (n.d.). 1-(3-(hydroxymethyl)phenyl)ethanone.
  • ResearchGate. (n.d.). Figure S2. FTIR spectra of compound 1-3.
  • SpectraBase. (n.d.). 1-(3,5-Dihydroxyphenyl)ethanone.
  • SpectraBase. (n.d.). 1-(3-Methylphenyl)ethanone.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
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  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Fingerprint Profiling in tandem with Chemometrics for Rapid Detection of New Psychoactive Substances (NPS) Methcathinone.
  • ResearchGate. (n.d.). Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o).

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Foundational

An In-Depth Technical Guide to the Physical Characteristics of m-Acetylbenzyl Alcohol

Abstract m-Acetylbenzyl alcohol, systematically known as (3-acetylphenyl)methanol, is a difunctional aromatic compound possessing both a primary alcohol and a ketone. This unique structural arrangement imparts a distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

m-Acetylbenzyl alcohol, systematically known as (3-acetylphenyl)methanol, is a difunctional aromatic compound possessing both a primary alcohol and a ketone. This unique structural arrangement imparts a distinct set of physical properties that are of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. As a versatile chemical intermediate, a thorough understanding of its physical characteristics is paramount for its effective handling, application, and the prediction of its behavior in various chemical systems. This guide provides a comprehensive analysis of the core physical properties of m-acetylbenzyl alcohol, grounded in established chemical principles and comparative data from analogous structures. Due to the limited availability of extensively published experimental data for this specific compound, this paper synthesizes known information with expert-driven predictions to offer a holistic and practical overview for scientists and drug development professionals.

Introduction and Chemical Identity

The precise identification of a chemical entity is the foundation of all scientific investigation. The compound of interest, commonly referred to as m-acetylbenzyl alcohol, is more formally identified by its IUPAC name, (3-acetylphenyl)methanol . It is crucial to distinguish it from its well-documented isomer, 3'-hydroxyacetophenone (CAS 121-71-1), wherein the hydroxyl and acetyl groups are directly attached to the aromatic ring.[1][2][3] In m-acetylbenzyl alcohol, the hydroxyl group is part of a hydroxymethyl substituent (-CH₂OH), fundamentally altering its chemical reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: (3-acetylphenyl)methanol

  • Common Name: m-Acetylbenzyl alcohol, 3-(hydroxymethyl)acetophenone

  • CAS Number: 104359-46-8

  • Molecular Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol

The molecular structure features a benzene ring substituted at the 1- and 3- positions with a hydroxymethyl group and an acetyl group, respectively. This combination of a hydrogen-bond-donating alcohol and a polar, hydrogen-bond-accepting ketone governs its physical behavior.

Caption: Molecular structure of (3-acetylphenyl)methanol.

Core Physical Properties: An Expert Analysis

Direct, experimentally verified data for m-acetylbenzyl alcohol is not abundant in the literature. Therefore, this section combines available data with predictions based on its molecular structure and comparisons with analogous compounds.

Table 1: Summary of Physical Properties
PropertyValue / Predicted BehaviorCausality & Comparative Analysis
Appearance Predicted: White to off-white crystalline solid or viscous liquid.The presence of strong intermolecular forces (hydrogen bonding, dipole-dipole) and a molecular weight of 150.17 g/mol suggest it is unlikely to be a low-viscosity liquid at standard temperature and pressure. Its isomer, 3'-hydroxyacetophenone, is a crystalline powder.[2]
Melting Point Data not available. Predicted to be significantly above room temperature.The ability to form hydrogen bonds via the -OH group and strong dipole-dipole interactions from the ketone group will lead to a well-ordered crystal lattice, requiring substantial energy to melt. It is expected to be higher than related compounds lacking one of these functional groups.
Boiling Point Data not available. Predicted to be > 250 °C.The boiling point will be substantially elevated compared to benzyl alcohol (205 °C) due to the addition of the highly polar acetyl group, which introduces strong dipole-dipole interactions and increases the molecular weight. It is expected to be in a similar range to its isomer, 3'-hydroxyacetophenone (296 °C).[1][4]
Density Data not available. Predicted: ~1.1 - 1.2 g/cm³.Aromatic compounds are generally denser than water. The presence of two oxygen atoms for a relatively small carbon backbone increases the molecular density. This is consistent with the density of 3'-hydroxyacetophenone (1.1 g/mL at 25 °C).[1][4]
Solubility Predicted: Moderately soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone); Insoluble in nonpolar solvents (e.g., hexane).The hydroxyl group can form hydrogen bonds with water, promoting solubility. However, the bulky, nonpolar benzene ring and acetyl group limit this. It is expected to be freely soluble in alcohols and other polar solvents that can engage in hydrogen bonding or dipole-dipole interactions. This follows the "like dissolves like" principle.
Partition Coeff. (LogP) Predicted: 1.0 - 1.5The value represents a balance between the hydrophilic alcohol and ketone functionalities and the lipophilic benzene ring. It is expected to be slightly more hydrophilic than (3-ethylphenyl)methanol (LogP ~2.1, calculated) due to the polar acetyl group replacing the nonpolar ethyl group.

Spectroscopic Profile: Predicting the Signature

The unique combination of functional groups in m-acetylbenzyl alcohol gives rise to a predictable and distinct spectroscopic signature, which is crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

    • Aromatic Protons (4H): Complex multiplets between δ 7.4 and 8.0 ppm. The protons ortho to the acetyl group will be the most downfield.

    • Methylene Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm.

    • Hydroxyl Proton (-CH₂ OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 2.0 and 5.0 ppm.

    • Methyl Protons (-COCH₃, 3H): A sharp singlet around δ 2.6 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will provide clear evidence of the carbon framework:

    • Carbonyl Carbon (C=O): A signal far downfield, typically > δ 195 ppm.

    • Aromatic Carbons (6C): Multiple signals between δ 125 and 140 ppm. The carbon attached to the acetyl group and the one attached to the hydroxymethyl group will be distinct.

    • Methylene Carbon (-CH₂OH): A signal around δ 65 ppm.

    • Methyl Carbon (-COCH₃): A signal in the aliphatic region, around δ 26 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by its functional groups:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the alcohol's hydrogen bonding.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

    • C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹ for the aryl ketone.

    • C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹ for the primary alcohol.

  • Mass Spectrometry (MS): Electron impact mass spectrometry would be expected to show:

    • Molecular Ion (M⁺): A peak at m/z = 150.

    • Key Fragments: A prominent peak at m/z = 135 corresponding to the loss of the methyl group ([M-15]⁺). A peak at m/z = 121 from the loss of the -CH₂OH group. A strong peak at m/z = 43 corresponding to the acetyl cation ([CH₃CO]⁺).

Experimental Determination of Physical Properties

For a compound with limited published data, direct experimental verification is essential. The following protocols describe robust methods for determining key physical characteristics.

Protocol: Melting Point Determination

This protocol ensures an accurate determination of the melting point, a critical indicator of purity.

Methodology:

  • Sample Preparation: Ensure the m-acetylbenzyl alcohol sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.

  • Rapid Scan (Optional): Perform a rapid heating scan to approximate the melting range. This informs the slower, more accurate measurement.

  • Accurate Measurement: Set the apparatus to heat at a slow, controlled rate (1-2 °C per minute) starting from ~15 °C below the approximate melting point.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic way to characterize the solubility profile of m-acetylbenzyl alcohol across a range of solvent polarities.

Methodology:

  • Solvent Selection: Prepare labeled test tubes containing 1 mL of each test solvent: Water (polar, protic), Ethanol (polar, protic), Acetone (polar, aprotic), and Hexane (nonpolar).

  • Sample Addition: Add approximately 20 mg of m-acetylbenzyl alcohol to each test tube.

  • Initial Observation: Observe if the compound dissolves immediately at room temperature.

  • Agitation: Vigorously shake or vortex each tube for 30 seconds. Allow any undissolved solid to settle and observe the result. Record as "Soluble," "Partially Soluble," or "Insoluble."

  • Heating (Optional): For tubes where the compound is partially soluble or insoluble, gently warm the test tube in a water bath to observe if solubility increases with temperature. Record any changes.

  • Data Interpretation: Consolidate the observations to build a comprehensive solubility profile.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

m-Acetylbenzyl alcohol ((3-acetylphenyl)methanol) is a compound whose physical properties are dictated by the interplay of its aromatic ring, primary alcohol, and ketone functional groups. While comprehensive experimental data is sparse, a scientific, structure-based analysis predicts it to be a high-boiling solid with a density greater than water. Its solubility profile is characterized by good affinity for polar organic solvents and moderate solubility in water, reflecting its dual hydrophilic-lipophilic nature. The spectroscopic signatures are predictable and distinct, providing clear markers for its identification. The protocols outlined herein provide a robust framework for researchers to experimentally verify these characteristics, ensuring both the purity of the material and its appropriate application in further research and development endeavors.

References

  • Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer. Valence Labs. [Link]

  • Wikipedia. (n.d.). 3-Hydroxyacetophenone. Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 1-[3-(hydroxymethyl)phenyl]ethanone in Organic Solvents

Abstract This technical guide provides a detailed exploration of the solubility characteristics of 1-[3-(hydroxymethyl)phenyl]ethanone, a key intermediate in pharmaceutical synthesis and organic chemistry. While specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1-[3-(hydroxymethyl)phenyl]ethanone, a key intermediate in pharmaceutical synthesis and organic chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to predict, determine, and understand its solubility in a range of common organic solvents. The guide delves into the theoretical principles governing solubility, offers qualitative solubility predictions, presents a robust experimental protocol for quantitative determination, and outlines essential safety considerations.

Introduction: The Significance of Solubility in a Scientific Context

1-[3-(hydroxymethyl)phenyl]ethanone, with its molecular formula C9H10O2 and a molecular weight of 150.17 g/mol , is a bifunctional organic molecule featuring both a ketone and a primary alcohol.[1] This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, including:

  • Reaction Medium Selection: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics. Understanding the solubility of 1-[3-(hydroxymethyl)phenyl]ethanone is paramount for selecting appropriate solvents that can dissolve all reaction components, leading to higher yields and purity.

  • Purification Processes: Techniques such as crystallization, a cornerstone of purification in organic chemistry, are entirely dependent on the differential solubility of a compound in a solvent at varying temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts its formulation into a viable drug product.

  • Analytical Chemistry: Accurate quantification and characterization of 1-[3-(hydroxymethyl)phenyl]ethanone using techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy require its complete dissolution in a suitable solvent.

This guide aims to bridge the knowledge gap created by the absence of readily available quantitative solubility data for this specific compound by providing a comprehensive framework for its evaluation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. The age-old adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] A more nuanced understanding requires an examination of the specific molecular characteristics of 1-[3-(hydroxymethyl)phenyl]ethanone.

Molecular Structure and Polarity

The structure of 1-[3-(hydroxymethyl)phenyl]ethanone incorporates both polar and non-polar features:

  • Polar Moieties: The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group imparts significant polarity to the molecule. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the carbonyl group can act as a hydrogen bond acceptor. These groups facilitate strong dipole-dipole interactions and hydrogen bonding with polar solvents.

  • Non-Polar Moiety: The benzene ring and the methyl group constitute the non-polar, or lipophilic, portion of the molecule. This aromatic ring can participate in π-π stacking and van der Waals interactions with non-polar, aromatic, or weakly polar solvents.

The overall polarity of 1-[3-(hydroxymethyl)phenyl]ethanone is a balance between these competing functionalities. This duality suggests that it will exhibit a degree of solubility in a wide range of solvents, with optimal solubility likely found in solvents of intermediate polarity.

The Role of Hydrogen Bonding

The ability of the hydroxymethyl group to form hydrogen bonds is a dominant factor influencing its solubility in protic solvents like alcohols (e.g., methanol, ethanol). These solvents can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions that can overcome the solute-solute interactions within the crystal lattice of solid 1-[3-(hydroxymethyl)phenyl]ethanone.

Qualitative Solubility Predictions

Based on the structural analysis, we can make informed qualitative predictions about the solubility of 1-[3-(hydroxymethyl)phenyl]ethanone in various classes of organic solvents.

Solvent Class Example Solvents Predicted Qualitative Solubility Justification
Protic Polar Methanol, EthanolHighStrong hydrogen bonding interactions with the hydroxyl and carbonyl groups.
Aprotic Polar Acetone, AcetonitrileModerate to HighDipole-dipole interactions with the carbonyl group. Acetone can also accept hydrogen bonds.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, interacting with the hydroxyl group. The non-polar alkyl groups in ethers can interact with the benzene ring.
Halogenated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions.
Aromatic Toluene, BenzeneLow to ModerateThe aromatic ring of the solvent can interact favorably with the phenyl group of the solute via π-π stacking. However, the polar functional groups of the solute may limit solubility.
Non-Polar Hexane, CyclohexaneLowThe significant polarity of the hydroxyl and carbonyl groups will hinder dissolution in non-polar aliphatic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, an experimental approach is necessary to determine the precise solubility of 1-[3-(hydroxymethyl)phenyl]ethanone. The following protocol outlines a reliable method for this determination.

Materials and Equipment
  • 1-[3-(hydroxymethyl)phenyl]ethanone (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for determining the solubility of a solid in a liquid.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-[3-(hydroxymethyl)phenyl]ethanone to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • UV-Vis Spectrophotometry: If 1-[3-(hydroxymethyl)phenyl]ethanone exhibits a suitable chromophore, a calibration curve can be constructed by preparing a series of standard solutions of known concentrations. The absorbance of the diluted sample can then be measured, and its concentration determined from the calibration curve.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more accurate method for quantification. A calibration curve should be prepared using standard solutions. The diluted sample is then injected into the HPLC system, and the peak area is used to determine the concentration.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility (g/L) = Concentration of the diluted sample (g/L) x Dilution factor

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

1-[3-(hydroxymethyl)phenyl]ethanone
  • Hazards: This compound is harmful if swallowed and causes skin and eye irritation.[1]

  • Precautions:

    • Always handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Organic Solvents
  • Hazards: Many organic solvents are flammable, volatile, and may have toxic effects.[3][4][5]

  • Precautions:

    • Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards.

    • Handle flammable solvents away from ignition sources.

    • Store solvents in appropriate safety cabinets.

    • Dispose of solvent waste in designated, properly labeled containers in accordance with institutional and local regulations.

Conclusion

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Exploratory

An In-depth Technical Guide to 1-[3-(Hydroxymethyl)phenyl]ethanone: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Emergence of a Versatile Keto-Alcohol in Synthetic Chemistry In the landscape of modern organic synthesis and pharmaceutical development, the strategic importance of bifunctional molecules cannot be ove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Keto-Alcohol in Synthetic Chemistry

In the landscape of modern organic synthesis and pharmaceutical development, the strategic importance of bifunctional molecules cannot be overstated. These compounds, possessing multiple reactive centers, serve as versatile scaffolds for the construction of complex molecular architectures. 1-[3-(Hydroxymethyl)phenyl]ethanone, also known as 3'-(hydroxymethyl)acetophenone or 3-acetylbenzyl alcohol, has emerged as a significant player in this arena. While a singular moment of "discovery" for this compound is not prominently documented in historical chemical literature, its advent is intrinsically linked to the broader development of selective reduction techniques and the synthesis of substituted aromatic ketones throughout the 20th century.[1] Its utility as a building block in medicinal chemistry and organic synthesis has solidified its place in the contemporary chemist's toolbox. This guide provides an in-depth technical overview of its synthesis, chemical properties, and key applications, with a focus on its role in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's properties is fundamental to its application. 1-[3-(Hydroxymethyl)phenyl]ethanone is a crystalline solid at room temperature, characterized by the presence of both a ketone and a primary alcohol functional group on a benzene ring, in a meta-substitution pattern.

Key Identifiers and Properties:
PropertyValueSource
IUPAC Name 1-[3-(Hydroxymethyl)phenyl]ethanone[2]
CAS Number 34598-53-9[3]
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
Appearance White to off-white crystalline powder
InChI Key HVDBVWZKUQYGPL-UHFFFAOYSA-N[2]
SMILES CC(=O)C1=CC=CC(=C1)CO[2]
Spectroscopic Data:

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 1-[3-(hydroxymethyl)phenyl]ethanone.

  • ¹H NMR: The proton NMR spectrum would characteristically show a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons of the hydroxymethyl group, and a multiplet pattern for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic (C-H and C=C stretches) functional groups.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.[2]

Synthesis of 1-[3-(Hydroxymethyl)phenyl]ethanone: A Practical Approach

The most direct and widely applicable method for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone is the selective reduction of 3-acetylbenzoic acid. This transformation requires a reducing agent that can selectively reduce the carboxylic acid to a primary alcohol without affecting the ketone functionality.

Conceptual Synthesis Pathway:

The synthesis hinges on the chemoselective reduction of a carboxylic acid in the presence of a ketone. While strong reducing agents like lithium aluminum hydride would typically reduce both functional groups, more nuanced approaches are required for selectivity. The use of borane complexes, or multi-step procedures involving protection of the ketone, are viable strategies. A direct reduction using sodium borohydride in combination with a Lewis acid or under specific conditions can also achieve the desired transformation.[5]

Synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone start 3-Acetylbenzoic Acid reagent Selective Reducing Agent (e.g., NaBH4/Lewis Acid) start->reagent Reduction product 1-[3-(hydroxymethyl)phenyl]ethanone reagent->product

Caption: Synthetic route to 1-[3-(hydroxymethyl)phenyl]ethanone.

Detailed Experimental Protocol: Selective Reduction of 3-Acetylbenzoic Acid

The following protocol is a representative procedure for the selective reduction of 3-acetylbenzoic acid to 1-[3-(hydroxymethyl)phenyl]ethanone.

Materials:

  • 3-Acetylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-acetylbenzoic acid in 100 mL of methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add 2.5 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid at 0 °C.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add 100 mL of dichloromethane and transfer the mixture to a separatory funnel.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-[3-(hydroxymethyl)phenyl]ethanone.

Applications in Drug Development and Organic Synthesis

The utility of 1-[3-(hydroxymethyl)phenyl]ethanone lies in its ability to serve as a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[6]

Role as a Pharmaceutical Intermediate:

This keto-alcohol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The ketone functionality can be a handle for further elaboration, such as through reductive amination to introduce nitrogen-containing moieties, while the alcohol can be esterified, etherified, or oxidized to an aldehyde. These transformations are fundamental in the construction of drug candidates. While specific drug synthesis pathways are often proprietary, the structural motif of 1-[3-(hydroxymethyl)phenyl]ethanone can be found in precursors to compounds investigated for a range of therapeutic areas.

Illustrative Synthetic Transformations:

The dual functionality of 1-[3-(hydroxymethyl)phenyl]ethanone allows for a variety of subsequent chemical modifications.

Synthetic Transformations cluster_ketone Ketone Reactions cluster_alcohol Alcohol Reactions start 1-[3-(hydroxymethyl)phenyl]ethanone ketone_reduction Reduction to Alcohol start->ketone_reduction e.g., NaBH4 reductive_amination Reductive Amination start->reductive_amination e.g., R-NH2, NaBH3CN oxidation Oxidation to Aldehyde start->oxidation e.g., PCC esterification Esterification start->esterification e.g., R-COCl etherification Etherification start->etherification e.g., R-Br, NaH

Caption: Potential synthetic pathways from 1-[3-(hydroxymethyl)phenyl]ethanone.

Conclusion and Future Outlook

1-[3-(Hydroxymethyl)phenyl]ethanone stands as a testament to the power of functional group interplay in molecular design. Its straightforward synthesis from readily available starting materials, combined with the orthogonal reactivity of its ketone and alcohol moieties, makes it a valuable and versatile intermediate in both academic and industrial research. As the demand for novel therapeutics and complex organic materials continues to grow, the importance of such well-defined and adaptable building blocks will undoubtedly increase. Further exploration of its applications in areas such as asymmetric synthesis and the development of novel catalytic transformations will continue to unlock the full potential of this remarkable keto-alcohol.

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Foundational

A Guide to Unlocking the Research Potential of 1-[3-(Hydroxymethyl)phenyl]ethanone: A Versatile Building Block for Drug Discovery

Abstract 1-[3-(hydroxymethyl)phenyl]ethanone, a seemingly simple aromatic ketone, is primarily recognized within chemical literature as a structural intermediate for organic and pharmaceutical synthesis.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[3-(hydroxymethyl)phenyl]ethanone, a seemingly simple aromatic ketone, is primarily recognized within chemical literature as a structural intermediate for organic and pharmaceutical synthesis.[1][2] This guide posits that its true value lies in its untapped potential as a foundational scaffold for drug discovery. The molecule's unique bifunctionality—a reactive ketone and a modifiable benzylic alcohol—offers a rich platform for generating diverse chemical libraries.[3] By analyzing its structural relationship to compounds with known biological activities and its suitability as a precursor for complex heterocyclic systems, we can illuminate novel and promising research trajectories. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a strategic framework for exploring new therapeutic applications, from antimicrobial agents to targeted enzyme inhibitors.

Core Molecular Profile and Synthetic Versatility

1-[3-(hydroxymethyl)phenyl]ethanone (CAS: 125604-06-0) is a disubstituted benzene derivative featuring a meta-relationship between an acetyl group and a hydroxymethyl group. This arrangement is critical as it imparts distinct chemical reactivity at three primary sites: the ketone, the benzylic alcohol, and the aromatic ring.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
IUPAC Name 1-[3-(hydroxymethyl)phenyl]ethanone[3]
SMILES CC(=O)C1=CC=CC(=C1)CO[3]
Physical Form Liquid[4]

The strategic value of this molecule is rooted in the orthogonal reactivity of its functional groups, which allows for selective chemical modifications. This versatility makes it an ideal starting point for constructing libraries of compounds for high-throughput screening.

Molecular_Reactivity_Sites cluster_molecule 1-[3-(hydroxymethyl)phenyl]ethanone cluster_reactions Potential Reaction Pathways mol Structure Image Here Ketone Ketone Reactions (e.g., Reductive Amination, Aldol Condensation, Heterocycle Formation) mol->Ketone Site 1: Ketone Alcohol Alcohol Reactions (e.g., Esterification, Etherification, Oxidation) mol->Alcohol Site 2: Alcohol Ring Aromatic Ring Reactions (e.g., Electrophilic Substitution) mol->Ring Site 3: Ring

Caption: Key reactive sites on 1-[3-(hydroxymethyl)phenyl]ethanone.

Proposed Research Area 1: Exploiting the Benzyl Alcohol Moiety for Antimicrobial and Anesthetic Development

Scientific Rationale

The core structure contains a benzyl alcohol fragment. Benzyl alcohol itself is not inert; it is widely used as a bacteriostatic preservative in injectable drugs, a topical treatment, and a weak local anesthetic.[5][6][7] Its mechanism of action is often attributed to membrane fluidization and disruption of cellular processes.[5] The presence of the meta-acetyl group on 1-[3-(hydroxymethyl)phenyl]ethanone provides a novel chemical handle to modulate these properties, potentially enhancing potency, refining the spectrum of activity, and improving the pharmacokinetic profile. Furthermore, benzyl alcohol is known to inhibit certain cytochrome P450 enzymes, a characteristic that could be explored for drug-drug interaction studies or as a therapeutic strategy in itself.[8]

Proposed Research Directions
  • Novel Antimicrobial Agents: Synthesize a library of derivatives by targeting the hydroxyl group. Esterification with fatty acids or other known antimicrobial carboxylic acids could yield prodrugs or compounds with enhanced membrane permeability.

  • Local Anesthetic Candidates: Explore the molecule and its simple ether derivatives for their ability to block voltage-gated sodium channels, a hallmark of local anesthetics.

  • CYP450 Enzyme Inhibition: Screen the parent compound and its derivatives against a panel of key drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6, CYP2E1) to characterize its potential for enzyme inhibition.

Experimental Protocol: Synthesis of Ester Derivatives

Objective: To synthesize an ester derivative of 1-[3-(hydroxymethyl)phenyl]ethanone for subsequent biological screening.

Materials:

  • 1-[3-(hydroxymethyl)phenyl]ethanone

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Acetyl chloride (or other desired acyl chloride)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-[3-(hydroxymethyl)phenyl]ethanone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) and TEA (1.5 eq) to the solution and stir at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Workflow Visualization

Antimicrobial_Screening_Workflow start 1-[3-(hydroxymethyl)phenyl]ethanone lib_synth Library Synthesis (Esterification, Etherification) start->lib_synth purify Purification & Characterization (Chromatography, NMR, MS) lib_synth->purify primary_screen Primary Antimicrobial Screen (Broth Microdilution Assay) purify->primary_screen hit_id Hit Identification (MIC < Threshold) primary_screen->hit_id hit_id->lib_synth Inactive secondary_screen Secondary Assays (Bactericidal vs. Bacteriostatic, Cytotoxicity) hit_id->secondary_screen Active lead_opt Lead Optimization secondary_screen->lead_opt

Caption: Workflow for synthesis and screening of antimicrobial candidates.

Proposed Research Area 2: A Scaffold for Novel Kinase Inhibitors

Scientific Rationale

The acetophenone scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The carbonyl oxygen and the adjacent aromatic ring can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The hydroxymethyl group at the meta-position is particularly advantageous as it provides a solvent-exposed vector for chemical modification. This allows for the development of substituents that can interact with regions outside the conserved ATP pocket, a key strategy for achieving inhibitor selectivity.

Proposed Research Directions
  • Fragment-Based Screening: Utilize the parent molecule as a fragment in screening campaigns against a broad panel of kinases to identify initial hits.

  • Structure-Based Design: For kinases where acetophenone is a known binder (e.g., p38, JNK, EGFR), use computational modeling to design derivatives. The hydroxymethyl group can be elaborated into ethers or other functionalities to target specific residues in the solvent-front region.

  • Combinatorial Chemistry: Develop a synthetic route that allows for diversification at both the ketone (e.g., via α-bromination followed by substitution) and the alcohol, creating a focused library for screening against a specific kinase family.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (in DMSO)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions, the kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the kit (which lyses cells and terminates the kinase reaction).

  • Add the second detection reagent to convert the ADP generated into a luminescent signal.

  • Incubate as per the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

  • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Workflow Visualization

Kinase_Inhibitor_Design_Workflow cluster_computational In Silico Design cluster_wetlab Wet Lab Validation target_id Kinase Target Selection docking Molecular Docking of Core Scaffold target_id->docking library_design Virtual Library Design (Modify -CH2OH vector) docking->library_design synthesis Synthesis of Designed Compounds library_design->synthesis invitro_assay In Vitro Kinase Assay (IC50) synthesis->invitro_assay sar Structure-Activity Relationship (SAR) Analysis invitro_assay->sar sar->library_design Iterative Redesign cell_based Cell-Based Assays (Target Engagement, Proliferation) sar->cell_based Promising Hits

Caption: An integrated computational and wet-lab workflow for kinase inhibitor development.

Proposed Research Area 3: A Precursor for Privileged Heterocyclic Scaffolds

Scientific Rationale

Heterocyclic structures form the core of a vast number of approved drugs. The bifunctional nature of 1-[3-(hydroxymethyl)phenyl]ethanone makes it an excellent starting material for various cyclization reactions to build medicinally relevant heterocyclic systems. The ketone can react with binucleophiles (like hydrazine or hydroxylamine) to form pyrazoles, isoxazoles, and pyrimidines, while the alcohol provides a handle for subsequent or tandem reactions.

Proposed Research Directions
  • Synthesis of Chromanones and Flavonoids: The molecule can serve as a key building block. For instance, after conversion of the alcohol to a phenol (a multi-step process), intramolecular cyclization or reaction with other components could lead to flavonoid-type structures.

  • Construction of Nitrogen-Containing Heterocycles: The ketone is a prime site for reactions like the Gewald reaction or condensation with amidines to form substituted pyrimidines, which are prevalent in medicinal chemistry.

  • Tandem Reactions: Design and explore one-pot reactions where both the ketone and alcohol functionalities participate sequentially to rapidly build molecular complexity.

Workflow Visualization

Heterocycle_Synthesis cluster_products Target Heterocyclic Cores start 1-[3-(hydroxymethyl)phenyl]ethanone isoxazole Isoxazoles / Pyrazoles start->isoxazole + Hydroxylamine / Hydrazine pyrimidine Pyrimidines start->pyrimidine + Guanidine / Amidines chromanone Chromanone Derivatives start->chromanone Multistep Transformation & Intramolecular Cyclization other Other Scaffolds start->other + Other Binucleophiles

Caption: Potential pathways to diverse heterocyclic systems from a single starting material.

Conclusion and Future Outlook

1-[3-(hydroxymethyl)phenyl]ethanone should be regarded by the scientific community not merely as a passive intermediate, but as an active launchpad for innovation in drug discovery. Its structural simplicity is deceptive, concealing a wealth of chemical potential. The research avenues proposed in this guide—leveraging its benzyl alcohol mimicry, its utility as a kinase inhibitor scaffold, and its role as a precursor to complex heterocycles—represent a fraction of its potential. By applying modern medicinal chemistry strategies to this versatile and readily available building block, researchers can unlock new pathways to novel therapeutic agents.

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Exploratory

A Technical Guide to 1-[3-(hydroxymethyl)phenyl]ethanone: A Key Pharmaceutical Intermediate

Introduction In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 1-[3-(hydroxyme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 1-[3-(hydroxymethyl)phenyl]ethanone, a disubstituted benzene derivative featuring both a ketone and a primary alcohol, represents a versatile and valuable intermediate. Its bifunctional nature allows for a diverse range of subsequent chemical transformations, making it a crucial component in the synthesis of various therapeutic agents. This guide provides an in-depth overview of its chemical identity, synthesis, reactivity, applications, and analytical characterization, tailored for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

Precise identification of a chemical entity is the foundation of reproducible and safe research. 1-[3-(hydroxymethyl)phenyl]ethanone is known by several synonyms in commercial and academic literature. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

The primary IUPAC name for this compound is 1-[3-(hydroxymethyl)phenyl]ethanone .[1] A comprehensive list of its identifiers is provided below.

Identifier TypeValueSource
IUPAC Name 1-[3-(hydroxymethyl)phenyl]ethanonePubChem[1]
CAS Registry No. 125604-06-0PubChem[1]
EC Number 113-265-3PubChem[1]
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Canonical SMILES CC(=O)C1=CC=CC(=C1)COPubChem[1]
InChI Key HVDBVWZKUQYGPL-UHFFFAOYSA-NPubChem[1]

Common Synonyms: [1]

  • 1-(3-(hydroxymethyl)phenyl)ethanone

  • m-Acetylbenzyl alcohol

  • Ethanone, 1-[3-(hydroxymethyl)phenyl]-

  • 1-(3-hydroxymethyl-phenyl)-ethanone

Physicochemical Properties

The physical and chemical properties of an intermediate dictate its handling, reaction conditions, and purification strategies. Below is a summary of key computed physicochemical properties for 1-[3-(hydroxymethyl)phenyl]ethanone.

PropertyValueNotes
XLogP3 0.8A measure of lipophilicity.[1]
Hydrogen Bond Donor Count 1From the hydroxyl group.[1]
Hydrogen Bond Acceptor Count 2From the carbonyl and hydroxyl oxygens.[1]
Rotatable Bond Count 2PubChem[1]
Polar Surface Area 37.3 ŲPubChem[1]

Synthesis and Chemical Reactivity

The synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone is a critical aspect for its utilization. A common and efficient laboratory-scale approach involves the selective reduction of a commercially available precursor, 3-acetylbenzoic acid.

Synthetic Pathway: Selective Reduction

The primary challenge in this synthesis is the reduction of the carboxylic acid functional group in the presence of a ketone. The ketone is also susceptible to reduction, but selective reagents can target the carboxylic acid. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are highly effective for this transformation.[2][3] These reagents are electrophilic and preferentially attack the electron-rich carbonyl of the carboxylic acid over the less electrophilic ketone.[4]

The workflow for this synthesis is outlined below:

G cluster_start Starting Material cluster_process Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 3-Acetylbenzoic Acid (CAS: 586-42-5) B Selective Reduction: 1. BH3.THF or BMS in dry THF 2. Stir at 0°C to RT A->B Reagent C 1. Quench with Methanol 2. Aqueous Workup 3. Extraction (EtOAc) B->C Reaction Mixture D Column Chromatography C->D Crude Product E 1-[3-(hydroxymethyl)phenyl]ethanone (CAS: 125604-06-0) D->E Purified Product G cluster_mods Functional Group Modifications A 1-[3-(hydroxymethyl)phenyl]ethanone B Modification at -OH group (e.g., Etherification) A->B C Modification at C=O group (e.g., Reduction) A->C D Intermediate 1 B->D E Intermediate 2 C->E F Further Synthetic Steps D->F E->F G Final API F->G

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone from 3-acetylbenzoic acid

< For Researchers, Scientists, and Drug Development Professionals Introduction 1-[3-(hydroxymethyl)phenyl]ethanone is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-(hydroxymethyl)phenyl]ethanone is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. Its structure incorporates both a ketone and a primary alcohol, functionalities that allow for diverse subsequent chemical transformations. This application note provides a detailed protocol for the chemoselective synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone from 3-acetylbenzoic acid. The core of this synthesis lies in the selective reduction of a carboxylic acid in the presence of a ketone, a common challenge in organic synthesis.

The Challenge of Chemoselectivity

The selective reduction of one carbonyl group in the presence of another is a frequent hurdle in multistep organic synthesis. In the case of 3-acetylbenzoic acid, both the carboxylic acid and the ketone are susceptible to reduction. Standard, powerful reducing agents like lithium aluminum hydride (LiAlH4) would indiscriminately reduce both functional groups, leading to the diol product.[1][2] Conversely, milder reagents such as sodium borohydride (NaBH4) are generally ineffective at reducing carboxylic acids under standard conditions.[1][2][3] Therefore, a reagent or a set of conditions that can differentiate between the carboxylic acid and the ketone is essential for the desired transformation.

The Borane Advantage: Mechanism of Selective Reduction

Borane (BH3) and its complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·SMe2), are highly effective and selective reagents for the reduction of carboxylic acids.[1][4][5] The selectivity arises from the unique reaction mechanism. The initial and rate-determining step is the reaction between the acidic proton of the carboxylic acid and the borane.[4] This initial acid-base reaction is faster than the reduction of the ketone.

The mechanism proceeds through the formation of a triacyloxyborane intermediate.[4] This intermediate is then further reduced by subsequent equivalents of borane to ultimately yield the primary alcohol after a workup step. The key to the chemoselectivity lies in the fact that borane reacts more rapidly with the acidic proton of the carboxylic acid than it does with the electrophilic carbon of the ketone carbonyl.[1] While borane can reduce ketones, the reaction with carboxylic acids is significantly faster, allowing for selective reduction when stoichiometry is carefully controlled.[1]

Experimental Workflow

The overall experimental workflow for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone from 3-acetylbenzoic acid is depicted below.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Acetylbenzoic Acid 3-Acetylbenzoic Acid Reduction Selective Reduction (BH3·THF) 3-Acetylbenzoic Acid->Reduction 1. Add BH3·THF 2. Stir at 0°C to rt Quenching Quenching Reduction->Quenching Quench with Methanol Extraction Extraction Quenching->Extraction Extract with Ethyl Acetate Purification Column Chromatography Extraction->Purification Dry and Concentrate Product 1-[3-(hydroxymethyl)phenyl]ethanone Purification->Product Isolate Pure Product

Sources

Application

Application Note: Laboratory Synthesis of m-Acetylbenzyl Alcohol via Selective Carbonyl Reduction

Abstract This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of m-acetylbenzyl alcohol, also known as (3-acetylphenyl)methanol. This compound serves as a valuable buil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of m-acetylbenzyl alcohol, also known as (3-acetylphenyl)methanol. This compound serves as a valuable building block and intermediate in medicinal chemistry and drug development. The described method focuses on the chemoselective reduction of the aldehyde functionality of 3-acetylbenzaldehyde in the presence of a ketone, utilizing the mild and efficient reducing agent, sodium borohydride (NaBH₄). This guide offers a detailed step-by-step procedure, mechanistic insights, characterization data, and essential safety protocols, designed for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Principle of Method

The synthesis of substituted benzyl alcohols is a cornerstone of organic chemistry, providing precursors for a wide array of more complex molecules. m-Acetylbenzyl alcohol is a bifunctional molecule containing both a primary alcohol and a ketone, making it a versatile intermediate. The primary challenge in its synthesis is the selective transformation of one carbonyl group while leaving the other intact.

The chosen synthetic strategy is the selective reduction of the aromatic aldehyde group of 3-acetylbenzaldehyde. Aldehydes are inherently more reactive towards nucleophilic attack than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon[1]. This reactivity difference allows for the use of a mild reducing agent, sodium borohydride (NaBH₄), to achieve high chemoselectivity under controlled conditions[2][3]. In contrast to more potent reducing agents like lithium aluminum hydride (LiAlH₄), which would readily reduce both carbonyl groups, NaBH₄ in a protic solvent such as methanol provides a reliable and safer method for this transformation[2][4].

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic aldehyde carbon. The resulting alkoxide intermediate is then protonated by the methanol solvent to yield the final primary alcohol product, m-acetylbenzyl alcohol.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the experiment. All reagents should be of analytical grade or higher.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Acetylbenzaldehyde41908-11-6C₉H₈O₂148.16Solid, MP: 51-55 °C[5]
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.83White solid, reacts with water[6][7]
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04Colorless liquid, flammable, toxic[8]
Diethyl Ether (Et₂O), Anhydrous60-29-7C₄H₁₀O74.12Colorless liquid, highly flammable
Saturated Ammonium Chloride (NH₄Cl)12125-02-9ClH₄N53.49Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgO₄S120.37White powder, drying agent
Deuterated Chloroform (CDCl₃)865-49-6CCl₃D120.38NMR solvent[9]

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Reaction Setup and Execution
  • Dissolution of Starting Material: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylbenzaldehyde (1.48 g, 10.0 mmol).

  • Add anhydrous methanol (25 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial for maximizing selectivity.

  • Addition of Reducing Agent: Weigh sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) and add it to the cooled solution in small portions over 5-10 minutes. Causality Note: Portion-wise addition is necessary to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 15-20 minutes (using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours. The disappearance of the starting material spot (3-acetylbenzaldehyde) indicates completion.

Work-up and Isolation
  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while maintaining the flask in the ice bath. Causality Note: This step neutralizes any unreacted NaBH₄ and hydrolyzes the borate ester intermediates.

  • Solvent Removal: Remove the flask from the ice bath and allow it to warm to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for a few minutes, and then filter to remove the drying agent.

  • Final Concentration: Concentrate the dried organic filtrate using a rotary evaporator to yield the crude product.

Purification

The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate) to afford pure m-acetylbenzyl alcohol as a white solid or colorless oil.

Visualization of Key Processes

Reaction Mechanism

The diagram below illustrates the chemoselective reduction of 3-acetylbenzaldehyde. The hydride from NaBH₄ preferentially attacks the more electrophilic aldehyde carbonyl, forming an alkoxide intermediate which is subsequently protonated by the methanol solvent.

Workflow A 1. Dissolve 3-Acetylbenzaldehyde in MeOH B 2. Cool to 0-5 °C A->B C 3. Add NaBH₄ portion-wise B->C D 4. Monitor Reaction by TLC C->D E 5. Quench with aq. NH₄Cl D->E Upon Completion F 6. Remove MeOH via Rotovap E->F G 7. Extract with Diethyl Ether F->G H 8. Dry with MgSO₄ & Filter G->H I 9. Concentrate to get Crude Product H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Pure Product J->K

Caption: Step-by-step experimental workflow.

Characterization of m-Acetylbenzyl Alcohol

The identity and purity of the synthesized m-acetylbenzyl alcohol (C₉H₁₀O₂, MW: 150.17 g/mol ) should be confirmed by spectroscopic analysis.

  • Appearance: White to off-white solid or colorless oil.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.95 (s, 1H, Ar-H)

    • δ 7.88 (d, J=7.7 Hz, 1H, Ar-H)

    • δ 7.60 (d, J=7.7 Hz, 1H, Ar-H)

    • δ 7.45 (t, J=7.7 Hz, 1H, Ar-H)

    • δ 4.75 (s, 2H, -CH₂OH)

    • δ 2.60 (s, 3H, -COCH₃)

    • δ ~2.0-3.0 (br s, 1H, -OH) (Note: Chemical shifts are predictive and may vary slightly. The hydroxyl proton signal can be broad and its position is concentration-dependent.)

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 198.0 (-C=O)

    • δ 142.0 (Ar-C)

    • δ 137.5 (Ar-C)

    • δ 131.5 (Ar-CH)

    • δ 129.0 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 125.5 (Ar-CH)

    • δ 64.5 (-CH₂OH)

    • δ 26.7 (-CH₃)

  • Infrared (IR) Spectroscopy (Liquid Film/KBr Pellet, cm⁻¹):

    • 3500-3200 (broad, O-H stretch) [10] * 3100-3000 (C-H stretch, aromatic) [11] * 2950-2850 (C-H stretch, aliphatic) [11] * ~1680 (strong, C=O stretch, ketone)

    • 1600, 1480 (C=C stretch, aromatic)

    • ~1050 (C-O stretch, primary alcohol) [10]

Safety and Handling

A thorough risk assessment must be conducted before beginning this procedure.

  • 3-Acetylbenzaldehyde: May cause skin and eye irritation. Handle with gloves and safety glasses.[5][12]

  • Sodium Borohydride (NaBH₄): Toxic if swallowed and causes severe skin burns and eye damage. It reacts violently with water and acids to release flammable hydrogen gas.[7][13][14] Handle in a dry environment, away from ignition sources, and add cautiously to protic solvents.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs (optic nerve).[8] All operations must be performed in a fume hood.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile). Ensure a fire extinguisher (Class B for flammable liquids) and safety shower/eyewash station are readily accessible.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; deactivated NaBH₄.Add a small additional portion of NaBH₄ and continue monitoring. Ensure NaBH₄ is fresh and has been stored properly.
Over-reduction to Diol Reaction temperature too high; reaction time too long; excess NaBH₄.Perform the reaction strictly at 0-5 °C. Monitor closely by TLC and quench immediately upon consumption of starting material.[1]
Low Yield after Extraction Incomplete extraction from the aqueous layer.Perform additional extractions (e.g., 2 more times) with the organic solvent. Ensure pH is neutral before extraction.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent system. A shallower gradient may be required for better separation.

Conclusion

This application note details a reliable and selective method for the synthesis of m-acetylbenzyl alcohol from 3-acetylbenzaldehyde. The use of sodium borohydride offers a safe and efficient alternative to more powerful reducing agents, providing high yields of the desired product with excellent chemoselectivity. By following the outlined protocol and safety precautions, researchers can effectively produce this valuable intermediate for applications in pharmaceutical and chemical synthesis.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride ≥97 %, extra pure. Retrieved from [Link]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041–1045. Available at: [Link]

  • Gribble, G. W., & Ferguson, D. C. (1975). Sodium borohydride in carboxylic acid media. A phenomenal reduction system. Journal of the Chemical Society, Chemical Communications, (13), 535-536. Available at: [Link]

  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643436, 3-Acetylbenzaldehyde. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Lu, X., Wang, W., Yu, Y., & Yang, H. (2016). Operando NMR spectroscopic analysis of proton transfer in heterogeneous photocatalytic reactions. ResearchGate. Retrieved from [Link]

  • Zare, A., et al. (2013). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244, Benzyl Alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11476, 3-Methylbenzyl alcohol. Retrieved from [Link]

  • Mahaffy, P., et al. (2014). Phenylmethanol Infrared Spectrum. King's Centre for Visualization in Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104659, (3-Ethylphenyl)methanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • VPL. (n.d.). Methanol (CH3OH). Retrieved from [Link]

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Method

The Versatile Role of 1-[3-(hydroxymethyl)phenyl]ethanone in Medicinal Chemistry: Application Notes and Synthetic Protocols

Introduction: Unveiling the Potential of a Bifunctional Scaffolding Molecule In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffolding Molecule

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 1-[3-(hydroxymethyl)phenyl]ethanone, a seemingly simple aromatic ketone, emerges as a highly valuable and versatile building block in medicinal chemistry. Its unique bifunctional nature, possessing both a reactive ketone and a modifiable hydroxymethyl group on a central phenyl ring, provides chemists with a powerful platform for constructing a diverse array of complex molecular architectures. This guide delves into the practical applications of 1-[3-(hydroxymethyl)phenyl]ethanone, presenting detailed protocols and expert insights for its utilization in the synthesis of analogues of major drug classes, including centrally acting analgesics and COX-2 inhibitors. The strategic positioning of its functional groups allows for a multitude of synthetic transformations, making it an ideal precursor for creating libraries of compounds for structure-activity relationship (SAR) studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-[3-(hydroxymethyl)phenyl]ethanone is crucial for its effective application in synthesis.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
CAS Number 125604-06-0
Appearance Solid
Storage Sealed in dry, 2-8°C

Application Note I: Synthesis of Centrally Acting Analgesic Analogues (Tramadol/Tapentadol Type)

The 1-phenyl-3-(dimethylamino)propane backbone is a key pharmacophore found in potent centrally acting analgesics like Tramadol and Tapentadol. These drugs exert their effects through a dual mechanism of action, involving mu-opioid receptor agonism and norepinephrine reuptake inhibition. 1-[3-(hydroxymethyl)phenyl]ethanone serves as an excellent starting point for the synthesis of novel analogues of these analgesics, allowing for the exploration of new intellectual property space and potentially improved pharmacological profiles.

Rationale for Synthetic Strategy

The synthetic approach hinges on the strategic manipulation of the ketone and hydroxymethyl functionalities. The core of the analgesic pharmacophore can be constructed via a Mannich-type reaction, followed by the introduction of the second stereocenter through a Grignard reaction. The hydroxymethyl group on the phenyl ring offers a site for modification, which can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Experimental Workflow: Synthesis of a Tramadol Analogue

This protocol outlines a hypothetical, yet chemically robust, pathway to a Tramadol analogue starting from 1-[3-(hydroxymethyl)phenyl]ethanone.

start 1-[3-(hydroxymethyl)phenyl]ethanone step1 Mannich Reaction (Dimethylamine, Formaldehyde) start->step1 intermediate1 3-(dimethylamino)-1-(3-(hydroxymethyl)phenyl)propan-1-one step1->intermediate1 step2 Grignard Reaction (Ethylmagnesium bromide) intermediate1->step2 intermediate2 (1RS,2RS)-1-(3-(hydroxymethyl)phenyl)-1-hydroxy-2-methyl-3-(dimethylamino)propane step2->intermediate2 step3 Protection of Hydroxyl Groups (e.g., Acetic Anhydride) intermediate2->step3 intermediate3 Protected Diol step3->intermediate3 step4 Resolution of Enantiomers (Chiral Chromatography or Diastereomeric Salt Formation) intermediate3->step4 final_product (1R,2R)-Tramadol Analogue step4->final_product

Caption: Synthetic workflow for a Tramadol analogue.

Detailed Protocol: Synthesis of (1RS,2RS)-1-(3-(hydroxymethyl)phenyl)-1-hydroxy-2-methyl-3-(dimethylamino)propane

Step 1: Mannich Reaction to form 3-(dimethylamino)-1-(3-(hydroxymethyl)phenyl)propan-1-one

  • To a solution of 1-[3-(hydroxymethyl)phenyl]ethanone (1.0 eq) in ethanol, add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base.

Causality Behind Experimental Choices: The Mannich reaction is a classic method for aminomethylation of an acidic proton located alpha to a carbonyl group. The use of the hydrochloride salt of the amine prevents side reactions and the acidic catalyst facilitates the formation of the reactive Eschenmoser's salt intermediate.

Step 2: Grignard Reaction

  • Prepare a solution of the crude Mannich base from Step 1 in anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare the Grignard reagent by adding ethyl bromide (1.5 eq) to a suspension of magnesium turnings (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the Mannich base solution to 0°C and slowly add the prepared Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diastereomer.

Causality Behind Experimental Choices: The Grignard reaction allows for the stereoselective formation of the tertiary alcohol, creating the two stereocenters of the Tramadol core. The choice of an aprotic solvent like THF is crucial to prevent quenching of the highly reactive Grignard reagent.

Application Note II: Synthesis of COX-2 Inhibitor Analogues (Etoricoxib Type)

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammatory diseases. The core structure of Etoricoxib features a substituted pyridine ring attached to a phenylsulfonylphenyl moiety. 1-[3-(hydroxymethyl)phenyl]ethanone can be strategically employed as a precursor to the phenyl portion of such molecules, with the hydroxymethyl group offering a handle for introducing the sulfonyl group or other bioisosteres.

Rationale for Synthetic Strategy

The synthesis of an Etoricoxib analogue from 1-[3-(hydroxymethyl)phenyl]ethanone would involve the conversion of the hydroxymethyl group to a sulfonylmethyl group, followed by condensation with a suitable pyridine derivative to construct the core diarylpyridine scaffold. The ketone functionality can be used to build the final pyridinone ring system.

Experimental Workflow: Synthesis of an Etoricoxib Analogue Intermediate

This protocol outlines the initial steps towards an Etoricoxib analogue, focusing on the modification of the 1-[3-(hydroxymethyl)phenyl]ethanone scaffold.

start 1-[3-(hydroxymethyl)phenyl]ethanone step1 Chlorination of Hydroxymethyl Group (Thionyl Chloride) start->step1 intermediate1 1-[3-(chloromethyl)phenyl]ethanone step1->intermediate1 step2 Nucleophilic Substitution (Sodium Methanethiolate) intermediate1->step2 intermediate2 1-[3-(methylthiomethyl)phenyl]ethanone step2->intermediate2 step3 Oxidation to Sulfone (e.g., m-CPBA or Oxone®) intermediate2->step3 final_product 1-[3-(methylsulfonylmethyl)phenyl]ethanone step3->final_product

Caption: Synthesis of a key sulfone intermediate.

Detailed Protocol: Synthesis of 1-[3-(methylsulfonylmethyl)phenyl]ethanone

Step 1: Chlorination of the Hydroxymethyl Group

  • Dissolve 1-[3-(hydroxymethyl)phenyl]ethanone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C and add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction with ice-water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-[3-(chloromethyl)phenyl]ethanone.

Causality Behind Experimental Choices: Thionyl chloride is an effective reagent for converting primary alcohols to the corresponding chlorides with minimal side reactions. The reaction proceeds via an SNi mechanism, often with retention of configuration, though in this achiral case, the primary goal is efficient conversion to a good leaving group.

Step 2: Nucleophilic Substitution with Sodium Methanethiolate

  • Dissolve the crude 1-[3-(chloromethyl)phenyl]ethanone from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium methanethiolate (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioether.

Causality Behind Experimental Choices: The chloride is a good leaving group for SN2 displacement by the thiolate nucleophile. A polar aprotic solvent like DMF is used to solvate the cation and enhance the nucleophilicity of the thiolate anion.

Step 3: Oxidation to the Sulfone

  • Dissolve the crude 1-[3-(methylthiomethyl)phenyl]ethanone from Step 2 in dichloromethane.

  • Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with sodium thiosulfate solution to remove excess peroxide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the resulting solid by recrystallization or column chromatography to yield the pure sulfone.

Causality Behind Experimental Choices: m-CPBA is a widely used and effective oxidizing agent for converting sulfides to sulfones. Using a slight excess ensures complete oxidation. The workup with sodium bicarbonate and sodium thiosulfate is essential to neutralize the acidic byproduct and quench any remaining peroxide.

This sulfone intermediate can then be carried forward in a multi-step synthesis to afford an Etoricoxib analogue.[1][2][3][4][5]

Conclusion

1-[3-(hydroxymethyl)phenyl]ethanone is a strategically valuable building block in medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds of therapeutic interest. The protocols and insights provided in this guide demonstrate its potential in the synthesis of analogues of important drug classes, highlighting its utility for researchers, scientists, and drug development professionals in the quest for novel and improved medicines. The adaptability of its core structure ensures its continued relevance in the ever-evolving field of pharmaceutical synthesis.

References

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.).
  • Very efficient process for preparing an intermediate of etoricoxib. (2014).
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  • Process for the synthesis of etoricoxib. (n.d.).
  • Very efficient process for preparing an intermediate of etoricoxib. (n.d.).
  • PROCESS FOR THE SYNTHESIS OF ETORICOXIB. (n.d.).
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  • Process for the preparation of tapentadol and analogs thereof. (n.d.).
  • NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF. (2017).
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  • Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. (2023). PubMed.
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  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. (n.d.).
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC - NIH.
  • Identification of FDA-approved drugs that induce heart regener
  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (n.d.).
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  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. (n.d.). PMC - NIH.
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Application

Application Notes &amp; Protocols: The Strategic Utility of 1-[3-(Hydroxymethyl)phenyl]ethanone in the Synthesis of Pharmaceutical Intermediates

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 1-[3-(hydroxymethyl)phenyl]ethanone. Introduction: A Versatile Bifunctional Building Block 1-[3-(Hydroxym...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 1-[3-(hydroxymethyl)phenyl]ethanone.

Introduction: A Versatile Bifunctional Building Block

1-[3-(Hydroxymethyl)phenyl]ethanone, also known as 3-acetylbenzyl alcohol, is a valuable bifunctional molecule for organic synthesis and medicinal chemistry.[1] Its structure, featuring both a ketone and a primary benzyl alcohol, offers two distinct points for chemical modification, making it an attractive precursor for a diverse range of pharmaceutical intermediates. The ketone group is a handle for reactions such as alpha-halogenation, reduction, and condensation, while the hydroxymethyl group can be oxidized, protected, or converted into a leaving group for nucleophilic substitution. This dual reactivity allows for the strategic construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

This guide explores the application of 1-[3-(hydroxymethyl)phenyl]ethanone and structurally related acetophenones in the synthesis of key pharmaceutical intermediates, providing detailed protocols and explaining the causality behind the experimental choices.

Core Application I: Synthesis of Phenylephrine and Related Adrenergic Agonists

Phenylephrine is an α1-adrenergic receptor agonist widely used as a nasal decongestant and vasopressor.[2][3] Its synthesis provides a classic example of how acetophenone derivatives are elaborated into phenethanolamine-based drugs. While many routes start with 3-hydroxyacetophenone, the synthetic logic is directly applicable to intermediates derived from 1-[3-(hydroxymethyl)phenyl]ethanone, illustrating a common pathway for this class of compounds.

The general strategy involves a two-step sequence: α-amination of the ketone followed by stereoselective reduction.

Synthetic Pathway Overview

The conversion of a 3-substituted acetophenone to a phenylephrine-like molecule involves three critical transformations:

  • α-Halogenation: Introduction of a halogen (e.g., chlorine or bromine) at the carbon adjacent to the ketone. This activates the position for nucleophilic attack.

  • Nucleophilic Substitution: Reaction with an appropriate amine (e.g., N-methylbenzylamine) to install the amino group. The benzyl group serves as a protecting group that can be removed in the final step.

  • Asymmetric Reduction & Deprotection: Reduction of the ketone to a chiral alcohol, often achieved with high stereoselectivity using enzymatic or catalytic methods, followed by removal of the benzyl protecting group to yield the final product.

G cluster_0 Phenylephrine Synthesis Pathway start 3-Hydroxyacetophenone step1 α-Chloro-3-hydroxyacetophenone start->step1 Sulfuryl Chloride step2 α-(N-Methyl-N-benzylamino)- 3-hydroxyacetophenone step1->step2 N-Methylbenzylamine step3 (R)-Phenylephrine Base step2->step3 1. Asymmetric Reduction (e.g., Carbonyl Reductase) 2. Debenzylation (e.g., Pd/C, H₂) step4 Phenylephrine HCl step3->step4 HCl

Caption: Key transformations in the synthesis of Phenylephrine HCl.

Protocol 1: Synthesis of α-(N-Methyl-N-benzylamino)-3-hydroxyacetophenone Hydrochloride

This protocol details the first two critical steps: α-halogenation and subsequent amination. This procedure is adapted from established methods for preparing phenylephrine intermediates.[2][4]

Rationale: The synthesis begins with the α-chlorination of 3-hydroxyacetophenone using sulfuryl chloride, a reagent that provides efficient and selective chlorination at the α-position of the ketone.[5] The resulting α-chloro ketone is a potent electrophile. It is immediately reacted with N-methylbenzylamine. The amine acts as a nucleophile, displacing the chloride to form the aminoketone. N-methylbenzylamine is chosen specifically because the benzyl group can be easily removed via hydrogenolysis in a later step, revealing the desired secondary amine of phenylephrine.[4]

Materials:

  • 3-Hydroxyacetophenone

  • Sulfuryl chloride

  • Ethyl acetate

  • Dichloromethane

  • N-Methylbenzylamine

  • Sodium carbonate

  • Concentrated hydrochloric acid

Procedure:

  • Chlorination: Dissolve 3-hydroxyacetophenone (0.74 mmol) in a mixture of ethyl acetate (10 mL) and dichloromethane (5 mL). Cool the mixture to 20-30°C.[5]

  • Slowly add sulfuryl chloride (1.1 mmol) dropwise to the stirred solution. Maintain the temperature between 20-30°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloro-1-(3-hydroxyphenyl)ethanone.[5] The yield for this step is typically high (~95%).[5]

  • Amination: Dissolve the crude α-chloro ketone in a suitable solvent (e.g., 20 mL). Add sodium carbonate (2.0 mmol) followed by N-methylbenzylamine (1.1 mmol).

  • Heat the mixture and stir for approximately 2 hours.

  • Salification: After cooling, add concentrated hydrochloric acid (3 mmol) to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Stir for an additional 2 hours to ensure complete salt formation.

  • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain α-(N-methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride. The overall yield for this two-step process is reported to be around 62%.[2]

StepKey ReagentsTypical YieldReference
α-Chlorination3-Hydroxyacetophenone, Sulfuryl Chloride~95%[5]
Amination & SalificationN-Methylbenzylamine, HCl~65% (from chloro intermediate)[2]
Overall ~62% [2]

The subsequent step involves the highly stereoselective reduction of the ketone, often using an engineered carbonyl reductase, followed by palladium-carbon catalyzed debenzylation to furnish (R)-phenylephrine with high purity and enantiomeric excess (ee > 99%).[4]

Core Application II: A Building Block for Selective β3-Adrenergic Receptor Agonists

Selective β3-adrenergic receptor (β3-AR) agonists are a class of drugs developed for treating conditions like overactive bladder (OAB) and potentially type 2 diabetes.[6][7] A common structural motif in these agonists is the phenethanolamine core, which is responsible for binding to the adrenergic receptor.[7] 1-[3-(hydroxymethyl)phenyl]ethanone provides a foundational scaffold that can be elaborated into these complex molecules.

Synthetic Strategy Overview

The synthesis of β3-AR agonists often involves building a complex substituent on the amine of the phenethanolamine core. The core itself is constructed similarly to phenylephrine, but the substitution on the phenyl ring and the amine are tailored for β3 selectivity.

G cluster_1 General Synthesis of β3-AR Agonist Core start 1-[3-(hydroxymethyl)phenyl]ethanone step1 α-Bromo-1-[3-(hydroxymethyl)phenyl]ethanone start->step1 Bromination step2 Intermediate Aminoketone step1->step2 Substitution with Primary Amine (R-NH₂) step3 Phenethanolamine Core step2->step3 Asymmetric Reduction final Selective β3-AR Agonist step3->final Further Elaboration

Caption: Conceptual workflow for building a β3-AR agonist core.

Protocol 2: General Procedure for Phenethanolamine Synthesis via Epoxide Intermediate

An alternative and powerful strategy for constructing the phenethanolamine side chain involves the formation of an epoxide intermediate, which is then opened by the desired amine. This method offers excellent control over stereochemistry.

Rationale: The ketone in 1-[3-(hydroxymethyl)phenyl]ethanone is first reduced to an alcohol. This alcohol can then be used to form a key intermediate like a chiral epoxide. The epoxide ring-opening with a specific amine is a highly efficient and regioselective process that establishes the final phenethanolamine structure. This approach is central to the synthesis of many β-agonists.

Materials:

  • 1-[3-(hydroxymethyl)phenyl]ethanone

  • Sodium borohydride (NaBH₄) or a stereoselective reducing agent

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Desired primary or secondary amine (R¹R²NH)

  • Solvents (Methanol, DMSO, etc.)

Procedure:

  • Reduction: Dissolve 1-[3-(hydroxymethyl)phenyl]ethanone in methanol. Cool the solution to 0°C. Add sodium borohydride portion-wise. Stir until TLC analysis indicates complete consumption of the starting ketone. Quench the reaction carefully with water and extract the product with an organic solvent.

  • Epoxidation (Corey-Chaykovsky Reaction): Suspend sodium hydride in dry DMSO. Add trimethylsulfoxonium iodide and stir to form the ylide. Add a solution of the starting acetophenone in DMSO to the ylide mixture. The reaction will form the corresponding styrene oxide (epoxide) intermediate.

  • Amine Ring-Opening: Dissolve the crude epoxide intermediate in a suitable solvent like isopropanol or methanol. Add the desired amine (typically 2-3 equivalents). Heat the reaction mixture at reflux for several hours until the epoxide is consumed (monitor by TLC).

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude amino alcohol can be purified by column chromatography or by crystallization of a suitable salt.

This modular approach allows for the introduction of various amine side chains, which is critical for tuning the selectivity and potency of β3-AR agonists.[8]

Broader Applications and Structural Analogs

The synthetic utility of this scaffold extends to other important pharmaceutical classes.

  • Albuterol (Salbutamol) Intermediate: The closely related compound, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, is a known intermediate in the synthesis of Albuterol, a widely used β2-adrenoceptor agonist for treating asthma.[9] The synthesis follows similar principles of side-chain construction.

  • Siponimod Intermediate: The derivative 1-(3-ethyl-4-(hydroxymethyl)phenyl)ethanone serves as a building block in the synthesis of Siponimod, a sphingosine-1-phosphate receptor modulator.[10][11] This highlights how substitutions on the phenyl ring of the core structure lead to entirely different therapeutic agents.

Conclusion

1-[3-(hydroxymethyl)phenyl]ethanone and its structural analogs are demonstrably powerful and versatile intermediates in pharmaceutical synthesis. The presence of two distinct and reactive functional groups allows for a logical and stepwise construction of complex molecules. The synthetic pathways leading to adrenergic agonists like Phenylephrine and the core structures of β3-AR agonists showcase the strategic importance of this chemical scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage these building blocks in the creation of novel therapeutic agents.

References

  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone . (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]

  • Preparation method of phenylephrine. (2012). Google Patents.
  • Wang, H., et al. (2025). Improved Synthetic Process of Phenylephrine Hydrochloride . Chinese Journal of Pharmaceuticals, 56(1), 47-51. Retrieved January 22, 2026, from [Link]

  • Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone . (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • The preparation of a kind of phenylephrine intermediates . (2015). IOP Conference Series: Materials Science and Engineering. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of Phenyl ephrine | B. Pharm IV Semester | Medicinal Chemistry - I . (2023, March 5). YouTube. Retrieved January 22, 2026, from [Link]

  • 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone Drug Information . (n.d.). PharmaCompass.com. Retrieved January 22, 2026, from [Link]

  • 1-[3-(Hydroxymethyl)phenyl]ethan-1-one . (n.d.). PubChem, National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone . (2022). Acta Crystallographica Section E, National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Nakajima, Y., et al. (2005). Discovery of a novel, potent and selective human beta3-adrenergic receptor agonist . Bioorganic & Medicinal Chemistry Letters, 15(2), 251-4. Retrieved January 22, 2026, from [Link]

  • Beta3-adrenergic agonist . (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

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Method

Application Note: Selective Oxidation of 1-[3-(hydroxymethyl)phenyl]ethanone

Abstract This technical guide provides a comprehensive overview of the chemical oxidation of 1-[3-(hydroxymethyl)phenyl]ethanone, a bifunctional aromatic compound featuring both a primary benzylic alcohol and a ketone. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical oxidation of 1-[3-(hydroxymethyl)phenyl]ethanone, a bifunctional aromatic compound featuring both a primary benzylic alcohol and a ketone. The strategic importance of this substrate lies in its capacity to be selectively oxidized to either 3-acetylbenzaldehyde or 3-acetylbenzoic acid, which are valuable intermediates in pharmaceutical and materials science research. This document details the underlying chemical principles, compares various oxidizing agents, and provides field-tested, step-by-step protocols for achieving high-yield synthesis of the desired oxidation product. The causality behind reagent selection and reaction conditions is emphasized to empower researchers with the ability to adapt these methods to their specific needs.

Introduction: The Strategic Importance of Selective Oxidation

1-[3-(hydroxymethyl)phenyl]ethanone is a substrate of significant interest due to its two distinct, oxidizable functional groups. The primary benzylic alcohol is susceptible to oxidation, while the acetyl (ketone) group is generally stable under most conditions used for alcohol oxidation. This inherent difference in reactivity allows for a high degree of chemoselectivity. The challenge and opportunity lie in precisely controlling the extent of the alcohol's oxidation.

The oxidation can be strategically halted at two key stages:

  • Aldehyde Formation: Mild oxidation yields 3-acetylbenzaldehyde, a crucial building block for synthesizing complex molecules like chalcones and heterocyclic compounds.

  • Carboxylic Acid Formation: More vigorous oxidation yields 3-acetylbenzoic acid, an important intermediate used in the development of pharmaceuticals and specialty polymers.[1][2]

This guide will explore the reagents, mechanisms, and protocols to selectively navigate these synthetic pathways.

G sub 1-[3-(hydroxymethyl)phenyl]ethanone (Substrate) ald 3-acetylbenzaldehyde (Aldehyde Product) sub->ald  Mild Oxidation (PCC, Swern, TEMPO) acid 3-acetylbenzoic acid (Carboxylic Acid Product) sub->acid  Strong Oxidation (Jones Reagent, KMnO4)   ald->acid Further Oxidation

Caption: Oxidation pathways of 1-[3-(hydroxymethyl)phenyl]ethanone.

Mechanistic Considerations for Oxidant Selection

The choice of an oxidizing agent is the most critical parameter in determining the reaction's outcome. The fundamental mechanism for most alcohol oxidations involves the conversion of the hydroxyl group into a better leaving group, followed by an E2-type elimination of a proton from the carbinol carbon to form the C=O double bond.[3][4]

Mild Oxidants for the Synthesis of 3-acetylbenzaldehyde

To isolate the aldehyde, the reaction must be conducted under conditions that prevent over-oxidation to the carboxylic acid. This is typically achieved using anhydrous reagents that do not introduce water, which is necessary for the hydrate formation that precedes oxidation to a carboxylic acid.[4][5]

  • Pyridinium Chlorochromate (PCC): PCC is a complex of chromium trioxide with pyridine and HCl. It is a reliable and relatively simple reagent for oxidizing primary alcohols to aldehydes in anhydrous solvents like dichloromethane (DCM).[6][7][8] Its primary drawback is the generation of toxic chromium waste.

  • Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (TEA).[9][10] The reaction is highly selective for aldehydes and avoids toxic metals.[3][10] The key intermediate is a highly reactive chlorodimethylsulfonium salt that reacts with the alcohol. The low temperature is crucial to prevent side reactions.[9][11]

  • TEMPO-Catalyzed Oxidations: 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) is a stable radical that acts as a catalyst for alcohol oxidation in the presence of a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[12][13] These reactions are often considered "greener" and can be highly selective for aldehydes under controlled conditions.[14]

G cluster_0 Swern Oxidation Workflow Activate DMSO 1. Activate DMSO with Oxalyl Chloride (-78 °C) Add Alcohol 2. Add Substrate 1-[3-(hydroxymethyl)phenyl]ethanone Activate DMSO->Add Alcohol Elimination 3. Add Triethylamine (Base) Promote Elimination Add Alcohol->Elimination Product 4. Isolate Product 3-acetylbenzaldehyde Elimination->Product

Caption: Key stages of the Swern Oxidation protocol.

Strong Oxidants for the Synthesis of 3-acetylbenzoic acid

To achieve the four-electron oxidation from a primary alcohol to a carboxylic acid, stronger oxidizing agents in aqueous media are required. The reaction proceeds via the intermediate aldehyde, which is then hydrated in the presence of water to form a gem-diol. This hydrate is subsequently oxidized to the carboxylic acid.[15][16]

  • Jones Reagent: This reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[17] It is a powerful and cost-effective oxidant that rapidly converts primary benzylic alcohols to carboxylic acids.[15][16] The reaction is easily monitored by the color change from orange (Cr⁶⁺) to green/blue (Cr³⁺).[17]

  • Potassium Permanganate (KMnO₄): Hot, basic, or acidic solutions of KMnO₄ are extremely potent oxidizing agents.[18] They will readily oxidize the benzylic alcohol to a carboxylic acid. Careful control of conditions is necessary to prevent unwanted side reactions or cleavage of other bonds on the molecule.[18]

Comparative Data of Oxidation Methods

The selection of an appropriate method depends on the desired product, available equipment, scale, and tolerance for hazardous waste.

Oxidizing Agent/MethodTarget ProductTypical ConditionsAdvantagesDisadvantages
PCC AldehydeCH₂Cl₂, Room TempSimple setup, reliableToxic Cr(VI) waste, anhydrous conditions needed[19]
Swern Oxidation AldehydeDMSO, (COCl)₂, TEA, -78 °CHigh selectivity, metal-free[10]Requires cryogenic temps, produces foul-smelling DMS[9][11]
TEMPO/NaOCl AldehydeCH₂Cl₂/H₂O, 0 °C to RTCatalytic, "greener" oxidant[14]Requires careful pH control, potential for chlorination
Jones Reagent Carboxylic AcidAcetone, H₂SO₄, H₂O, 0 °C to RTInexpensive, rapid, high yield[15]Highly toxic Cr(VI) waste, strongly acidic
KMnO₄ Carboxylic AcidH₂O, base or acid, heatVery strong, inexpensiveLow selectivity, risk of over-oxidation/cleavage[18]

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of 3-acetylbenzaldehyde via Swern Oxidation

Principle: A primary benzylic alcohol is oxidized to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by an elimination reaction induced by triethylamine. The reaction is performed at -78 °C to maintain selectivity and control reactivity.[3][9]

Materials and Reagents:

  • 1-[3-(hydroxymethyl)phenyl]ethanone (1.0 eq)

  • Dimethyl sulfoxide (DMSO, anhydrous, 2.2 eq)

  • Oxalyl chloride (1.5 eq)

  • Triethylamine (TEA, 5.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Dry ice/acetone bath

  • Three-neck round-bottom flask with thermometer, dropping funnels, and nitrogen inlet

Procedure:

  • Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cold DCM, add oxalyl chloride via syringe.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO in DCM via a dropping funnel, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes. Gas evolution (CO, CO₂) will be observed.[9]

  • Substrate Addition: Slowly add a solution of 1-[3-(hydroxymethyl)phenyl]ethanone in DCM. Ensure the temperature stays below -65 °C. Stir the resulting mixture for 45-60 minutes.

  • Base Quench: Slowly add triethylamine (TEA) to the reaction mixture. The mixture may become thick. Allow the reaction to stir for 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • The crude aldehyde can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the aldehyde proton (~9-10 ppm) and carbonyl stretches.

Troubleshooting:

  • Low Yield: Ensure all reagents and glassware are scrupulously dry. The reaction is highly sensitive to moisture.

  • No Reaction: Check the quality of the oxalyl chloride and ensure the temperature was maintained correctly during the addition of DMSO.

Protocol 2: Synthesis of 3-acetylbenzoic acid via Jones Oxidation

Principle: A primary benzylic alcohol is oxidized to a carboxylic acid using chromic acid (H₂CrO₄), which is generated in situ from chromium trioxide and sulfuric acid in an acetone/water mixture.[15][16]

Materials and Reagents:

  • 1-[3-(hydroxymethyl)phenyl]ethanone (1.0 eq)

  • Chromium trioxide (CrO₃, 2.0 eq relative to alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Deionized water

  • Isopropanol (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Sodium hydroxide (NaOH) solution (1M)

  • Hydrochloric acid (HCl) solution (3M)

Procedure:

  • Jones Reagent Preparation: In a flask cooled in an ice bath, carefully and slowly add concentrated H₂SO₄ to a stirred suspension of CrO₃ in water. Caution: Highly exothermic and corrosive. Once a clear orange solution is formed, it is ready for use.

  • Reaction Setup: Dissolve 1-[3-(hydroxymethyl)phenyl]ethanone in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature between 0-10 °C. The reaction color will change from orange to a murky green/blue.[17] Monitor the reaction by TLC until the starting material is consumed.

  • Quench: Once the reaction is complete, quench any excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present and the solution remains green.

  • Work-up:

    • Remove most of the acetone under reduced pressure.

    • Add water to the remaining slurry and extract the aqueous phase with diethyl ether or ethyl acetate to remove any non-acidic impurities.

    • Make the aqueous layer basic (pH > 10) by adding 1M NaOH. This deprotonates the carboxylic acid, making it water-soluble.

    • Wash the basic aqueous layer again with ether to remove any remaining organic impurities.

    • Re-acidify the aqueous layer to pH < 2 with 3M HCl while cooling in an ice bath. The 3-acetylbenzoic acid product should precipitate as a solid.[2]

  • Purification & Characterization:

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from an appropriate solvent (e.g., water or ethanol/water) can be performed for further purification.

    • Characterize the product by melting point (literature: 163-171°C), ¹H NMR (disappearance of benzylic CH₂ protons, appearance of a broad carboxylic acid proton >12 ppm), and IR spectroscopy (broad O-H stretch and C=O stretches).[1]

Troubleshooting:

  • Reaction Stalls: The Jones reagent may have decomposed. Prepare it fresh before use.

  • Product Fails to Precipitate: Ensure the aqueous layer is sufficiently acidified. If the product is still soluble, perform an extraction with ethyl acetate from the acidified aqueous solution.

Conclusion

The oxidation of 1-[3-(hydroxymethyl)phenyl]ethanone is a versatile transformation that can be precisely controlled to yield either 3-acetylbenzaldehyde or 3-acetylbenzoic acid. The choice between mild, anhydrous methods like the Swern oxidation and strong, aqueous reagents like the Jones oxidation directly dictates the final product. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently synthesize these valuable chemical intermediates for applications in drug discovery and materials science.

References

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(44), 5879-5881. DOI:10.1039/C4CC01305K.
  • García, S., et al. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO.
  • YouTube. (2025, October 31). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • ResearchGate. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. Retrieved from [Link]

  • RSC Publishing. (n.d.). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. Retrieved from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • YouTube. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC. Retrieved from [Link]

  • RSC Publishing. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). TEMPO Air Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • YouTube. (2020, November 12). R19 Jones Reagent mechanism. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Acetylbenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Acetylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

Sources

Application

Application Note: Selective Reduction of the Ketone in 1-[3-(Hydroxymethyl)phenyl]ethanone to Synthesize 1-[3-(Hydroxymethyl)phenyl]ethanol

Abstract This application note provides a comprehensive guide for the selective reduction of the ketone functionality in 1-[3-(hydroxymethyl)phenyl]ethanone, a common synthetic intermediate. We present and compare three...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selective reduction of the ketone functionality in 1-[3-(hydroxymethyl)phenyl]ethanone, a common synthetic intermediate. We present and compare three robust protocols: sodium borohydride reduction, catalytic hydrogenation, and transfer hydrogenation. Each method is detailed with step-by-step instructions, mechanistic insights, and a discussion of its relative advantages. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering practical guidance for achieving high-yield and selective synthesis of 1-[3-(hydroxymethyl)phenyl]ethanol.

Introduction: Synthetic Context and Importance

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. The target molecule, 1-[3-(hydroxymethyl)phenyl]ethanone, possesses two reducible functional groups: a ketone and a benzylic alcohol. The selective reduction of the ketone in the presence of the benzylic alcohol is crucial to avoid the formation of undesired byproducts. The resulting product, 1-[3-(hydroxymethyl)phenyl]ethanol[1], is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The choice of reducing agent and reaction conditions is paramount to ensure high chemoselectivity and yield.

This guide explores three widely applicable and effective methods for this transformation, each with its own set of advantages in terms of cost, safety, and scalability.

Mechanistic Rationale and Method Selection

The key challenge in the reduction of 1-[3-(hydroxymethyl)phenyl]ethanone is to selectively target the ketone carbonyl group while preserving the benzylic alcohol. The methods discussed below are chosen for their high degree of chemoselectivity for ketones over alcohols.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[2] Its selectivity stems from the fact that it is a less powerful hydride donor compared to reagents like lithium aluminum hydride (LiAlH₄), and therefore does not typically reduce esters, amides, or carboxylic acids under standard conditions.[2][3] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, yields the secondary alcohol.[2][4]

NaBH4_Mechanism Ketone 1-[3-(hydroxymethyl)phenyl]ethanone Alkoxyborate Tetraalkoxyborate intermediate Ketone->Alkoxyborate + NaBH₄ NaBH4 NaBH₄ Alkoxide Alkoxide Alkoxyborate->Alkoxide + 3 more Ketone Alcohol 1-[3-(hydroxymethyl)phenyl]ethanol Alkoxide->Alcohol + H₂O / H₃O⁺ Proton_Source H₂O / H₃O⁺ (Workup)

Caption: Mechanism of NaBH₄ Reduction of a Ketone.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or ruthenium.[5][6][7] This method is highly efficient and atom-economical. The reaction occurs on the surface of the catalyst, where both the ketone and hydrogen are adsorbed. The hydrogen molecule is cleaved into reactive hydrogen atoms on the metal surface, which are then added across the carbonyl double bond. A potential side reaction is the hydrogenolysis of the benzylic alcohol product to form an alkylarene, though this can often be mitigated by careful selection of the catalyst and reaction conditions.[7][8]

Catalytic_Hydrogenation Reactants 1-[3-(hydroxymethyl)phenyl]ethanone + H₂ Catalyst (e.g., Pd/C) Adsorption Adsorption onto catalyst surface Reactants->Adsorption H_Addition Stepwise addition of H atoms Adsorption->H_Addition Product 1-[3-(hydroxymethyl)phenyl]ethanol H_Addition->Product Desorption Transfer_Hydrogenation cluster_catalytic_cycle Catalytic Cycle Catalyst [M]-Catalyst Isopropanol Isopropanol (H-donor) Metal_Hydride [M]-H (Metal Hydride) Metal_Hydride->Catalyst + Ketone, - Alcohol Alcohol Alcohol Isopropanol->Metal_Hydride + [M] Acetone Acetone (byproduct) Ketone Ketone

Caption: Catalytic Cycle of Transfer Hydrogenation.

Comparative Overview of Reduction Protocols

The following table summarizes the key aspects of the three protocols detailed in this note, allowing for an informed selection based on laboratory capabilities and experimental goals.

Parameter Sodium Borohydride Reduction Catalytic Hydrogenation Transfer Hydrogenation
Primary Reagent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)Isopropanol
Catalyst NonePd/C, PtO₂, Ru complexesRu or Ir complexes
Typical Solvent Protic solvents (e.g., Ethanol, Methanol)Ethanol, Methanol, Ethyl AcetateIsopropanol (serves as solvent and H-donor)
Temperature 0 °C to Room TemperatureRoom Temperature to moderate heatingReflux (approx. 82 °C)
Pressure AtmosphericAtmospheric to elevatedAtmospheric
Key Advantages High chemoselectivity, operational simplicity, cost-effective.High atom economy, clean reaction.Avoids use of flammable H₂ gas, good functional group tolerance. [9]
Potential Issues Generates borate salts as byproducts.Requires specialized pressure equipment for high-pressure reactions; potential for hydrogenolysis. [7]Requires specific metal catalysts which can be expensive.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Sodium Borohydride Reduction

This protocol is based on standard procedures for the reduction of acetophenone derivatives and is known for its reliability and high yield. [3][10] Materials:

  • 1-[3-(hydroxymethyl)phenyl]ethanone

  • Sodium Borohydride (NaBH₄)

  • 95% Ethanol

  • Deionized Water

  • 3 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g of 1-[3-(hydroxymethyl)phenyl]ethanone (10.0 mmol) in 25 mL of 95% ethanol.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Addition of NaBH₄: Cautiously add 0.42 g of sodium borohydride (11.0 mmol, 1.1 equivalents) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution. [10]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Rationale: Bringing the reaction to room temperature ensures it proceeds to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add 10 mL of deionized water to quench the excess NaBH₄.

  • Acidification & Workup: Cautiously add 3 M HCl dropwise until the solution is acidic (pH ~2-3) to decompose the borate complexes. Rationale: Acidification protonates the alkoxide and breaks down the borate salts, facilitating product isolation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 1-[3-(hydroxymethyl)phenyl]ethanol.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation

This protocol utilizes a standard palladium on carbon catalyst under atmospheric pressure of hydrogen. [7] Materials:

  • 1-[3-(hydroxymethyl)phenyl]ethanone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: To a two-neck round-bottom flask, add 1.50 g of 1-[3-(hydroxymethyl)phenyl]ethanone (10.0 mmol) and 30 mL of ethanol.

  • Catalyst Addition: Carefully add 75 mg of 10% Pd/C (approx. 5% by weight) to the solution. Rationale: Pd/C is a highly effective catalyst for the hydrogenation of aryl ketones. [7]3. Hydrogen Atmosphere: Seal the flask, and purge the system with nitrogen or argon, followed by hydrogen gas. Inflate a balloon with hydrogen and attach it to the flask to maintain a positive pressure of H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Rationale: Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify by flash column chromatography as needed.

Protocol 3: Transfer Hydrogenation with Isopropanol

This protocol uses a commercially available iridium catalyst and isopropanol as the hydrogen source, offering a safe and efficient alternative. [11][12] Materials:

  • 1-[3-(hydroxymethyl)phenyl]ethanone

  • [Cp*Ir(2,2′-bpyO)(H₂O)] catalyst or similar

  • Isopropanol

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base (optional, but can accelerate the reaction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1.50 g of 1-[3-(hydroxymethyl)phenyl]ethanone (10.0 mmol), 30 mL of isopropanol, and the iridium catalyst (0.1-0.5 mol %).

  • Base Addition (Optional): Add a small amount of a base like K₂CO₃ (e.g., 0.1 equivalents). Rationale: A base can facilitate the formation of the active metal hydride species, increasing the reaction rate.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Concentration: Remove the isopropanol and the byproduct acetone by rotary evaporation.

  • Purification: The resulting residue can be purified directly by flash column chromatography to isolate the pure 1-[3-(hydroxymethyl)phenyl]ethanol.

Product Characterization

The successful synthesis of 1-[3-(hydroxymethyl)phenyl]ethanol can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The disappearance of the ketone signal and the appearance of a new methine proton (CH-OH) and carbon signals are indicative of a successful reduction.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (~3300 cm⁻¹) confirm the conversion.

  • Mass Spectrometry: To confirm the molecular weight of the product (152.19 g/mol ). [1]

References

  • Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society. [Link]

  • Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. RSC Publishing. [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC - NIH. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. [Link]

  • Asymmetric Hydrogenation of Aryl Ketones Mediated by a Copper Catalyst. Organic Letters. [Link]

  • Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry. [Link]

  • Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H2O)]. The Journal of Organic Chemistry. [Link]

  • Transfer hydrogenation of glucose with isopropanol. ResearchGate. [Link]

  • Question: 1) Draw the mechanism for the reduction of acetophenone with sodium borohydride. Chegg. [Link]

  • Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link]

  • Isopropanol, 2-Propanol. Organic Chemistry Portal. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. PMC - NIH. [Link]

  • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Thieme Chemistry. [Link]

Sources

Method

Application Note and Protocol for the Purification of 1-[3-(hydroxymethyl)phenyl]ethanone

Abstract This document provides a detailed guide for the purification of 1-[3-(hydroxymethyl)phenyl]ethanone, a key intermediate in various synthetic applications. Recognizing the critical need for high-purity materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the purification of 1-[3-(hydroxymethyl)phenyl]ethanone, a key intermediate in various synthetic applications. Recognizing the critical need for high-purity materials in research and drug development, this guide outlines two primary purification methodologies: recrystallization and column chromatography. The protocols are designed to be robust and reproducible, with a focus on the scientific principles underpinning each step. This ensures that researchers can not only follow the procedures but also adapt them to their specific needs.

Introduction

1-[3-(hydroxymethyl)phenyl]ethanone is a bifunctional aromatic compound featuring both a ketone and a primary alcohol. Its structure makes it a valuable building block in the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This application note details two effective methods for its purification: recrystallization and flash column chromatography.

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. Recrystallization is a cost-effective technique for removing small amounts of impurities from a solid sample, while column chromatography offers higher resolution for separating the target compound from structurally similar impurities.

Physicochemical Properties of 1-[3-(hydroxymethyl)phenyl]ethanone

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance White to off-white crystalline powderGeneral knowledge
Storage Sealed in dry, 2-8°C[2]

Safety and Handling

1-[3-(hydroxymethyl)phenyl]ethanone is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Rationale for Solvent Selection

Based on the principle of "like dissolves like," and the presence of both a polar hydroxyl group and a moderately polar ketone group, a solvent system with intermediate polarity is a logical starting point. A mixture of a polar solvent in which the compound is soluble and a nonpolar solvent in which it is less soluble often provides the ideal solubility profile for recrystallization. A common and effective solvent system for compounds with similar functionalities is a mixture of ethyl acetate and hexane.[3]

Recrystallization Workflow

Recrystallization_Workflow A Dissolve crude product in minimum hot ethyl acetate B Add hot hexane dropwise until solution becomes cloudy A->B C Add a few drops of hot ethyl acetate to clarify B->C D Allow to cool slowly to room temperature C->D E Cool in an ice bath to maximize crystal formation D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold hexane F->G H Dry crystals under vacuum G->H

Caption: Workflow for the recrystallization of 1-[3-(hydroxymethyl)phenyl]ethanone.

Detailed Recrystallization Protocol
  • Dissolution: Place the crude 1-[3-(hydroxymethyl)phenyl]ethanone in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Induce Crystallization: While the solution is still hot, slowly add hot hexane dropwise until a slight turbidity persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase. It is particularly useful for separating compounds with similar polarities.

Rationale for Stationary and Mobile Phase Selection

Silica gel is a polar stationary phase that will interact more strongly with polar compounds. A mobile phase of hexane and ethyl acetate is a versatile system for eluting compounds of moderate polarity.[3] The optimal ratio of these solvents needs to be determined empirically using thin-layer chromatography (TLC).

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the appropriate mobile phase composition using TLC.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (hexane:ethyl acetate) and adjust as necessary.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. An ideal Rf value for the target compound is between 0.2 and 0.4.

Column Chromatography Workflow

Column_Chromatography_Workflow A Prepare the column with silica gel slurry B Load the crude sample onto the column A->B C Elute with the chosen hexane/ethyl acetate mixture B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Remove solvent under reduced pressure F->G

Caption: Workflow for column chromatography purification.

Detailed Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 1-[3-(hydroxymethyl)phenyl]ethanone in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining Fractions: Combine the fractions that contain the pure desired compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-[3-(hydroxymethyl)phenyl]ethanone.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): A single peak should be observed in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum should be clean and consistent with the structure of 1-[3-(hydroxymethyl)phenyl]ethanone.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Conclusion

The protocols described in this application note provide robust and reliable methods for the purification of 1-[3-(hydroxymethyl)phenyl]ethanone. The choice between recrystallization and column chromatography will depend on the specific requirements of the researcher. By following these detailed procedures and understanding the underlying principles, scientists can obtain high-purity material essential for their research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 283407, 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. Retrieved January 22, 2026 from [Link].

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 22, 2026, from [Link].

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Application

Application Notes and Protocols for the Characterization of 1-[3-(hydroxymethyl)phenyl]ethanone

Introduction 1-[3-(hydroxymethyl)phenyl]ethanone, a substituted aromatic ketone, serves as a critical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[3-(hydroxymethyl)phenyl]ethanone, a substituted aromatic ketone, serves as a critical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a ketone and a benzylic alcohol, imparts specific chemical properties that necessitate comprehensive analytical characterization to ensure identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to be robust and self-validating, adhering to principles of scientific integrity and providing a foundation for regulatory submissions.

Physicochemical Properties of 1-[3-(hydroxymethyl)phenyl]ethanone

A foundational understanding of the molecule's properties is crucial for analytical method development.

PropertyValueSource
IUPAC Name 1-[3-(hydroxymethyl)phenyl]ethanone[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
CAS Number 125604-06-0[1]
Safety Precautions

1-[3-(hydroxymethyl)phenyl]ethanone is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like 1-[3-(hydroxymethyl)phenyl]ethanone. A reverse-phase method is particularly suitable for this moderately polar molecule.

Principle and Rationale

Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and by varying its composition, the retention of the analyte on the column can be modulated. For 1-[3-(hydroxymethyl)phenyl]ethanone, this technique is ideal for separating it from nonpolar and more polar impurities. The method's validation should adhere to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity.[2][3]

Experimental Protocol: Purity Determination and Assay by RP-HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh ~25 mg of sample B Dissolve in 1:1 Acetonitrile:Water to 50 mL A->B E Equilibrate C18 column B->E Sample Solution C Prepare Mobile Phase A (Water) C->E Mobile Phase D Prepare Mobile Phase B (Acetonitrile) D->E F Inject sample (10 µL) E->F G Run gradient elution F->G H Detect at 254 nm G->H I Integrate peaks H->I J Calculate purity (% area) I->J K Quantify using standard (Assay) I->K

Caption: Workflow for RP-HPLC analysis of 1-[3-(hydroxymethyl)phenyl]ethanone.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both solvents using an inline degasser or by sonication.

  • Standard and Sample Preparation:

    • Standard Stock Solution (for assay): Accurately weigh approximately 25 mg of 1-[3-(hydroxymethyl)phenyl]ethanone reference standard and dissolve in a 50 mL volumetric flask with a 1:1 (v/v) mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks.

    • Assay: Calculate the concentration of the sample by comparing its peak area to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1-[3-(hydroxymethyl)phenyl]ethanone, it can be used for identification and to detect volatile impurities.

Principle and Rationale

GC separates compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that acts as a "molecular fingerprint." This combination of chromatographic separation and mass spectrometric detection provides high sensitivity and specificity.[4]

Experimental Protocol: Identification and Volatile Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in Methanol (1 mg/mL) B Transfer to GC vial A->B C Inject sample (1 µL, split mode) B->C D Temperature program for separation C->D E Electron Ionization (70 eV) D->E F Scan m/z 40-400 E->F G Identify peak by retention time F->G H Compare mass spectrum to library G->H I Quantify impurities using internal standard G->I

Caption: Workflow for GC-MS analysis of 1-[3-(hydroxymethyl)phenyl]ethanone.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 10 mL of HPLC-grade methanol to create a 1 mg/mL solution.

    • Transfer an aliquot to a GC vial.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
  • Data Analysis:

    • The identity of 1-[3-(hydroxymethyl)phenyl]ethanone is confirmed by matching its retention time and mass spectrum with a reference standard or a library spectrum (e.g., NIST).

    • Expected fragmentation patterns would include the molecular ion (m/z 150) and characteristic fragments corresponding to the loss of a methyl group (m/z 135) and the acetyl group (m/z 107).

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1-[3-(hydroxymethyl)phenyl]ethanone.

Principle and Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment, providing detailed information about the molecular structure.[5]

Experimental Protocol: ¹H and ¹³C NMR

Step-by-Step Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]

    • For ¹³C NMR, a more concentrated solution (50-100 mg) is recommended.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • NMR Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Expected Spectral Features:

¹H NMR (in CDCl₃)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons ~7.4 - 7.9Multiplet4HAr-H
Hydroxymethyl Protons ~4.7Singlet2H-CH₂OH
Hydroxyl Proton VariableBroad Singlet1H-OH
Methyl Protons ~2.6Singlet3H-C(O)CH₃
¹³C NMR (in CDCl₃)Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon ~198C=O
Aromatic Carbons ~127 - 142Ar-C
Hydroxymethyl Carbon ~64-CH₂OH
Methyl Carbon ~26-CH₃

Functional Group Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle and Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FT-IR spectrum provides a unique pattern of absorption bands that can be used to identify the functional groups within a molecule. For 1-[3-(hydroxymethyl)phenyl]ethanone, key functional groups to identify are the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Experimental Protocol

Step-by-Step Methodology:

  • Sample Preparation:

    • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • For a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to the salt plate, and allow the solvent to evaporate.

  • FT-IR Data Acquisition:

    • Place the sample in the FT-IR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad) O-H stretchHydroxyl (-OH)
~3050 C-H stretchAromatic C-H
~2920 C-H stretchAliphatic C-H
~1680 (strong) C=O stretchKetone
~1600, 1480 C=C stretchAromatic Ring
~750-810 and ~690 C-H bend (out-of-plane)Meta-substituted benzene[7]

Electronic Transitions: UV-Visible Spectrophotometry

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic ketones.

Principle and Rationale

Aromatic compounds absorb UV light, which promotes electrons from a lower energy molecular orbital to a higher energy one.[8] The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. For 1-[3-(hydroxymethyl)phenyl]ethanone, the aromatic ring and the ketone group constitute the chromophore. This technique can be used for quantitative analysis based on the Beer-Lambert Law.

Experimental Protocol: Determination of λmax and Quantitative Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL) by dissolving the sample in a UV-transparent solvent, such as methanol or ethanol.

    • Prepare a series of dilutions from the stock solution for creating a calibration curve.

  • UV-Vis Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan a dilute solution of the sample from 200 to 400 nm to determine the λmax.

    • Measure the absorbance of the standard solutions at the λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

    • The expected λmax for an aromatic ketone like 1-[3-(hydroxymethyl)phenyl]ethanone would be around 240-280 nm, corresponding to π → π* transitions of the conjugated system.[4]

Conclusion

The analytical techniques detailed in this guide provide a comprehensive framework for the characterization of 1-[3-(hydroxymethyl)phenyl]ethanone. The integration of chromatographic, spectrometric, and spectroscopic methods ensures a thorough evaluation of the compound's identity, purity, and structural integrity. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and scientifically sound data, which is paramount for quality control and regulatory compliance.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14995218, 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • American Chemical Society. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Gas chromatographic analysis of acetophenone oxime and its metabolites. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

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Method

large-scale synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone

An Application Guide for the Scalable Synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone Abstract: This document provides a comprehensive guide for the , a critical building block in modern pharmaceutical and specialty che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone

Abstract: This document provides a comprehensive guide for the , a critical building block in modern pharmaceutical and specialty chemical manufacturing. The protocol herein details a robust and selective reduction of commercially available 3-acetylbenzoic acid. Emphasis is placed on the rationale behind procedural choices, process safety, scalability, and analytical validation to ensure a reproducible and high-purity outcome suitable for demanding research and development applications.

Introduction and Strategic Overview

1-[3-(hydroxymethyl)phenyl]ethanone, also known as m-acetylbenzyl alcohol, is a bifunctional organic intermediate of significant value.[1] Its unique structure, featuring both a ketone and a primary alcohol, makes it a versatile precursor for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value materials.[2] The successful large-scale synthesis of this compound hinges on the selective transformation of one functional group while preserving the other.

This guide outlines a proven strategy centered on the selective reduction of the carboxylic acid moiety of 3-acetylbenzoic acid. The chosen methodology employs a borane-tetrahydrofuran (BH3·THF) complex, a reagent renowned for its chemoselectivity in reducing carboxylic acids in the presence of less reactive carbonyls like ketones. This approach is superior to methods using less selective hydrides (which would readily reduce both groups) or multi-step protection-deprotection strategies, which are inefficient for large-scale production.

Causality of Experimental Design

Choice of Starting Material

3-Acetylbenzoic acid (CAS 586-42-5) is the selected precursor for this synthesis.[3][4] This choice is predicated on several key factors:

  • Commercial Availability: It is readily available from numerous chemical suppliers, ensuring a stable supply chain for large-scale operations.

  • Structural Congruence: It possesses the required carbon skeleton and the two key functional groups—a ketone and a carboxylic acid—at the desired meta-positions.[5][6]

  • Reactivity Profile: The carboxylic acid is significantly more reactive towards borane reagents than the aromatic ketone, providing the basis for the selective reduction.

Rationale for Selective Reduction

The core of this protocol is the chemoselective reduction of a carboxylic acid to an alcohol. While various reducing agents exist, borane (BH3) is exceptionally well-suited for this transformation.

Mechanism Insight: The reaction proceeds via the formation of an acyloxyborane intermediate. The carbonyl oxygen of the carboxylic acid acts as a Lewis base, coordinating to the electrophilic borane. This is followed by an intramolecular hydride transfer. Subsequent reaction with more borane and eventual hydrolysis during the workup liberates the primary alcohol. The relative inertness of the ketone carbonyl towards borane under the controlled reaction conditions prevents its reduction, thus ensuring high selectivity.

Process Flow Diagram

The overall workflow is designed for efficiency and safety, minimizing handling steps and optimizing reaction conditions for a scalable process.

G cluster_0 Preparation & Reaction cluster_1 Quench & Work-up cluster_2 Purification & Analysis A 1. Reagent Preparation (3-Acetylbenzoic Acid in THF) B 2. Inert Atmosphere (Nitrogen Purge) A->B C 3. Controlled Cooling (0 °C Ice Bath) B->C D 4. Slow Addition of BH3·THF (Exotherm Control) C->D E 5. Reaction Monitoring (TLC / HPLC) D->E F 6. Cautious Quenching (Methanol Addition) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Aqueous Work-up (Extraction with EtOAc) G->H I 9. Organic Phase Washing (Brine Wash) H->I J 10. Drying (Anhydrous Na2SO4) I->J K 11. Filtration & Concentration J->K L 12. Product Purification (Crystallization / Chromatography) K->L M 13. Analytical Validation (NMR, MS, HPLC) L->M N 14. Final Product (1-[3-(hydroxymethyl)phenyl]ethanone) M->N

Caption: High-level workflow for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale of approximately 100 grams and can be linearly scaled with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )AmountMoles (mol)Equivalents
3-Acetylbenzoic Acid586-42-5164.16100.0 g0.6091.0
Borane-THF complex14044-65-685.941.34 L (1.0 M sol.)1.342.2
Tetrahydrofuran (THF)109-99-972.111.0 L--
Methanol (MeOH)67-56-132.04~500 mL--
Ethyl Acetate (EtOAc)141-78-688.11~2.0 L--
Saturated NaCl (Brine)7647-14-558.44~500 mL--
Anhydrous Na2SO47757-82-6142.04As needed--
Equipment
  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel under a nitrogen inlet.

  • Ice-water bath.

  • Rotary evaporator.

  • Separatory funnel (4 L).

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In the 5 L flask, dissolve 3-acetylbenzoic acid (100.0 g, 0.609 mol) in anhydrous THF (1.0 L). Begin mechanical stirring to ensure complete dissolution.

  • Inerting and Cooling: Purge the flask with dry nitrogen. Cool the resulting solution to 0 °C using an ice-water bath.

  • Borane Addition: Transfer the borane-THF complex (1.34 L of a 1.0 M solution, 1.34 mol) to the dropping funnel. Add the borane solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent potential side reactions or a dangerous thermal runaway.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add methanol (~500 mL) dropwise to quench the excess borane. Safety Critical Step: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and no ignition sources.

  • Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.

  • Aqueous Work-up: To the resulting slurry, add 1 M HCl (500 mL) and ethyl acetate (1 L). Stir until all solids dissolve. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine all organic extracts and wash with saturated sodium chloride (brine) solution (500 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product. The crude 1-[3-(hydroxymethyl)phenyl]ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel for higher purity.

Expected Results
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Purity (by HPLC): >98%

Analytical Characterization

The identity and purity of the final product, 1-[3-(hydroxymethyl)phenyl]ethanone[1], must be confirmed through rigorous analytical testing.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~7.90 (s, 1H), 7.80 (d, 1H), 7.55 (d, 1H), 7.45 (t, 1H), 4.75 (s, 2H), 2.60 (s, 3H), ~2.0 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ ~198.5, 142.0, 137.5, 132.0, 129.0, 127.0, 126.5, 64.5, 26.8.
Mass Spec (ESI+) m/z 151.07 [M+H]⁺, 173.05 [M+Na]⁺.
IR (KBr, cm⁻¹) ~3400 (O-H stretch), ~1680 (C=O stretch, ketone), ~1050 (C-O stretch).

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Borane-THF Complex: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[7] Handle under an inert atmosphere at all times. Use appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[8][9]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air. Causes serious eye irritation. May cause respiratory irritation and drowsiness.[10]

  • General Precautions: Avoid inhalation of dusts, fumes, and vapors.[9] Ensure all equipment is properly grounded to prevent static discharge.[10] An emergency shower and eyewash station must be readily accessible.

Conclusion

The protocol described provides a reliable, scalable, and well-characterized method for the synthesis of high-purity 1-[3-(hydroxymethyl)phenyl]ethanone. By understanding the chemical principles behind the choice of reagents and the critical control points in the procedure, researchers and drug development professionals can confidently produce this valuable intermediate for their downstream applications.

References

  • The Science Behind 3-Acetylbenzoic Acid: Properties and Chemical Significance. (2026). Vertex AI Search.
  • 3-Acetylphenylboronic acid, ≥95%. (n.d.). Sigma-Aldrich.
  • 3-Acetylphenylboronic acid | 204841-19-0. (n.d.). ChemicalBook.
  • SAFETY D
  • Application of 3-Acetylphenylboronic acid. (n.d.). Sigma-Aldrich.
  • Chao, J., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Journal of Chinese Universities.
  • Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). Cheméo.
  • SAFETY D
  • Safety D
  • SAFETY D
  • Safety D
  • 3-Acetylphenylboronic acid. (n.d.). Chem-Impex.
  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)
  • Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. (2026). PrepChem.com.

  • 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. (n.d.). PubChem, NIH.
  • 1-(3-(Hydroxymethyl)phenyl)ethanone | 125604-06-0. (n.d.). BLDpharm.
  • Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). NIST WebBook.
  • Ethanone, 1-(3-methylphenyl)-. (2018). SIELC Technologies.
  • 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. (n.d.). MySkinRecipes.
  • 3-acetylbenzoic acid | CAS No:586-42-5. (n.d.). ZaiQi Bio-Tech.
  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021).
  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. (n.d.). PubChem, NIH.
  • 3-Acetylbenzoic acid | C9H8O3. (n.d.). PubChem, NIH.
  • Process for producing benzyl alcohol. (n.d.).
  • Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis. (2022).
  • Fixler, D. E., et al. (2010). 3-Acetylbenzoic acid.
  • 1-(3-hydroxy-phenyl)ethanone (PHY0138495). (2015). PhytoBank.
  • Process for producing benzyl acetate and benzyl alcohol. (n.d.).
  • 4-Acetylbenzoic Acid | C9H8O3. (n.d.). PubChem, NIH.
  • Industrial-Grade Benzyl Alcohol. (n.d.). PCIPL.
  • 4-Methylbenzyl alcohol synthesis. (n.d.). ChemicalBook.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone

Welcome to the technical support center for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone (CAS: 125604-06-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone (CAS: 125604-06-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your synthetic protocols.

Overview of Synthetic Strategies

1-[3-(hydroxymethyl)phenyl]ethanone is a valuable building block in organic synthesis.[3] Its structure, featuring both a ketone and a primary alcohol, presents a unique chemoselectivity challenge. Several synthetic routes are commonly employed, each with distinct advantages and potential pitfalls. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile.

G cluster_start Common Starting Materials cluster_target Target Molecule 3-Ethylbenzoic Acid 3-Ethylbenzoic Acid 3-Ethylbenzyl Alcohol 3-Ethylbenzyl Alcohol 3-Ethylbenzoic Acid->3-Ethylbenzyl Alcohol Reduction 3-Methylphenyl Acetate 3-Methylphenyl Acetate 1-(3-Methylphenyl)ethanone 1-(3-Methylphenyl)ethanone 3-Methylphenyl Acetate->1-(3-Methylphenyl)ethanone Fries Rearrangement 3-Formylbenzaldehyde Derivative 3-Formylbenzaldehyde Derivative Grignard Adduct Grignard Adduct 3-Formylbenzaldehyde Derivative->Grignard Adduct Grignard Reaction (e.g., MeMgBr) 3-Acetylbenzoic Acid 3-Acetylbenzoic Acid Target 1-[3-(hydroxymethyl)phenyl]ethanone 3-Acetylbenzoic Acid->Target Selective Reduction (e.g., BH3-THF) 3-Ethylbenzyl Alcohol->Target Benzylic Oxidation 1-(3-Bromomethylphenyl)ethanone 1-(3-Bromomethylphenyl)ethanone 1-(3-Methylphenyl)ethanone->1-(3-Bromomethylphenyl)ethanone Radical Bromination (NBS) 1-(3-Bromomethylphenyl)ethanone->Target Hydrolysis Grignard Adduct->Target Deprotection

Caption: Common synthetic pathways to 1-[3-(hydroxymethyl)phenyl]ethanone.

This guide will focus primarily on the selective reduction of 3-acetylbenzoic acid , a common and cost-effective route that presents interesting chemoselectivity challenges.

Troubleshooting Guide: Selective Reduction of 3-Acetylbenzoic Acid

This section addresses specific issues you may encounter when synthesizing 1-[3-(hydroxymethyl)phenyl]ethanone from 3-acetylbenzoic acid.

Q1: My reaction yield is disappointingly low, with a significant amount of unreacted 3-acetylbenzoic acid remaining. What is causing this incomplete conversion?

A1: An incomplete reaction is a common issue stemming from several potential root causes related to reagents and reaction conditions.

  • Cause 1: Inactive or Insufficient Reducing Agent. Borane reagents (e.g., Borane-tetrahydrofuran complex, BH₃·THF) are sensitive to air and moisture. Improper storage or handling can lead to degradation and reduced activity. Furthermore, using a substoichiometric amount will naturally result in incomplete conversion.

    • Solution: Always use freshly opened or properly stored BH₃·THF. It is advisable to titrate the borane solution before use to determine its exact molarity. Ensure you are using at least a stoichiometric equivalent of borane relative to the carboxylic acid functional group.

  • Cause 2: Sub-optimal Reaction Temperature. While the initial addition of the reducing agent is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, the subsequent reaction may require warming to room temperature or even gentle heating to proceed to completion.

    • Solution: After the initial controlled addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, gentle heating (e.g., to 40-50 °C) can facilitate completion, but must be done cautiously to avoid over-reduction.

  • Cause 3: Inadequate Reaction Time. Complex reductions can be slower than anticipated.

    • Solution: Do not halt the reaction based on a fixed time. Use TLC to monitor the disappearance of the starting material. The reaction is complete only when the starting material spot is no longer visible.

Q2: My NMR spectrum shows a significant byproduct, which I've identified as 1,3-bis(hydroxymethyl)benzene. How can I prevent the reduction of the ketone group?

A2: This indicates a lack of chemoselectivity from your reducing agent, which is reducing both the carboxylic acid and the ketone. The key to success in this synthesis is exploiting the different reactivities of these two functional groups.

  • The Causality of Selection: Boranes and their complexes are Lewis acids that preferentially coordinate to the more Lewis basic carbonyl oxygen of the carboxylic acid over the ketone. This coordination activates the carboxylic acid for reduction. In contrast, strong nucleophilic hydride reagents like lithium aluminum hydride (LiAlH₄) will rapidly attack the more electrophilic ketone carbonyl, leading to poor selectivity.

  • Solution: Choose the Right Reagent. The choice of reducing agent is the most critical factor for achieving high chemoselectivity.

    Reducing Agent Selectivity for Carboxylic Acid vs. Ketone Typical Conditions Workup Considerations
    BH₃·THF High selectivity for carboxylic acid.THF, 0 °C to RTCareful quenching with methanol, followed by aqueous workup.
    NaBH₄ Reduces ketones and aldehydes; does not reduce carboxylic acids.Protic solvents (e.g., MeOH, EtOH)Simple aqueous workup.
    LiAlH₄ Non-selective; reduces both functional groups aggressively.Anhydrous ether or THFHazardous quenching procedure required.[4][5][6]
    Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) Non-selective; reduces both functional groups.TolueneRequires careful quenching.

    For this synthesis, BH₃·THF is the reagent of choice. Sodium borohydride (NaBH₄) is not suitable as it will not reduce the carboxylic acid. LiAlH₄ is too reactive and will lead to the diol byproduct you are observing.

Q3: I am observing the formation of 3-ethylbenzyl alcohol in my product mixture. What leads to this over-reduction, and how can it be avoided?

A3: The formation of 3-ethylbenzyl alcohol is a result of over-reduction, where the ketone is first reduced to a secondary alcohol, which is then further reduced via hydrogenolysis to a methylene group. This is more likely to occur under harsh conditions.

  • Cause 1: Excess Reducing Agent. Using a large excess of the borane reagent can lead to less selective and more aggressive reduction pathways.

  • Cause 2: Elevated Reaction Temperature. Higher temperatures increase the rate of all reactions, including the undesirable hydrogenolysis of the benzylic alcohol intermediate.[7]

  • Solution: Precise Control of Stoichiometry and Temperature.

    • Stoichiometry: Use a carefully measured amount of the borane reagent, typically between 1.0 and 1.5 equivalents per carboxylic acid group.

    • Temperature Control: Add the reducing agent slowly to the solution of 3-acetylbenzoic acid at 0 °C to dissipate the heat of reaction. Once the addition is complete, allow the reaction to proceed at room temperature. Avoid high temperatures unless absolutely necessary to drive the reaction to completion, and only after confirming the reaction has stalled at lower temperatures.

G start Low Yield or Impure Product check_sm Starting Material (SM) Remaining? start->check_sm check_diol Diol Byproduct Observed? check_sm->check_diol No sol_reagent Verify Reagent Activity & Stoichiometry check_sm->sol_reagent Yes check_over Over-reduction Byproduct Observed? check_diol->check_over No sol_selectivity Use Chemoselective Reagent (BH3-THF) check_diol->sol_selectivity Yes sol_control Control Stoichiometry & Maintain Low Temp check_over->sol_control Yes end_node Improved Yield & Purity check_over->end_node No sol_temp Optimize Temperature & Reaction Time sol_reagent->sol_temp sol_temp->end_node sol_selectivity->end_node sol_control->end_node

Caption: Troubleshooting workflow for the selective reduction synthesis.

Frequently Asked Questions (FAQs)

Q: Besides reduction of 3-acetylbenzoic acid, what is another common synthetic route? A: Another viable route is the benzylic oxidation of 1-ethyl-3-(hydroxymethyl)benzene.[8] This approach avoids the chemoselectivity issue of the reduction route but requires the synthesis of the specific starting material and the use of oxidizing agents, which come with their own set of challenges regarding selectivity and over-oxidation.

Q: Can I use a Friedel-Crafts acylation to prepare this molecule? A: A direct Friedel-Crafts acylation on benzyl alcohol is problematic because the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring and leading to side reactions.[9] A successful approach would require protecting the hydroxyl group (e.g., as a silyl ether or acetate) before acylation, followed by a deprotection step, adding to the overall step count.

Q: Is a Grignard reaction a feasible option? A: Yes, a Grignard reaction is a powerful C-C bond-forming method.[4][6] One could perform a Grignard reaction using methylmagnesium bromide (MeMgBr) on a protected 3-formylbenzyl alcohol derivative. The acidic proton of the hydroxyl group is incompatible with the highly basic Grignard reagent and must be protected.[5] This multi-step process (protection, Grignard reaction, deprotection) can be efficient but requires strictly anhydrous conditions.[5][6]

Q: What are the best analytical techniques to monitor this reaction and assess purity? A: For reaction monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time tracking of the disappearance of starting material and the appearance of the product. Use a UV lamp for visualization. For purity assessment: High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile byproducts and confirm the mass of the desired product.

Experimental Protocol: Selective Reduction of 3-Acetylbenzoic Acid

This protocol is a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for success.

Materials:

  • 3-Acetylbenzoic acid (1.0 eq)[10][11]

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-THF complex (1.0 M solution in THF, 1.2 eq)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-acetylbenzoic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the BH₃·THF solution (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 1 M HCl and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain pure 1-[3-(hydroxymethyl)phenyl]ethanone.

References

  • ChemBK. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. Available from: [Link]

  • PrepChem.com. Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Available from: [Link]

  • University of Michigan. Grignard Reaction.
  • Web Pages. Grignard Reaction. Available from: [Link]

  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • The Royal Society of Chemistry. Directing Group Promoted Benzylic Oxidation. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Available from: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

  • National Center for Biotechnology Information. 1-[3-(Hydroxymethyl)phenyl]ethan-1-one - PubChem. Available from: [Link]

  • ResearchGate. Multienzymatic preparation of 3-[(1 R)-1-hydroxyethyl]benzoic acid and (2 S)-hydroxy(phenyl)ethanoic acid | Request PDF. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • University of California, Irvine. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available from: [Link]

  • Beilstein Journals. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. Available from: [Link]

  • National Center for Biotechnology Information. 3-Acetyl-benzoic acid - PubMed. Available from: [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • National Center for Biotechnology Information. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone - PubChem. Available from: [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]

  • National Center for Biotechnology Information. 3-Acetylbenzoic acid - PMC. Available from: [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. Available from: [Link]

  • National Center for Biotechnology Information. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC. Available from: [Link]

  • ResearchGate. (PDF) 3-Acetylbenzoic acid. Available from: [Link]

  • PhytoBank. Showing 1-(3-hydroxy-phenyl)ethanone (PHY0138495). Available from: [Link]

  • National Center for Biotechnology Information. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC. Available from: [Link]

  • National Center for Biotechnology Information. 1-[3-Hydroxy-4-(hydroxymethyl)phenyl]ethanone | C9H10O3 | CID - PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Preparation of m-Acetylbenzyl Alcohol

Introduction: The synthesis of m-acetylbenzyl alcohol, a key intermediate in pharmaceutical and materials science, often presents challenges related to yield and purity. This guide provides a troubleshooting framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of m-acetylbenzyl alcohol, a key intermediate in pharmaceutical and materials science, often presents challenges related to yield and purity. This guide provides a troubleshooting framework for common side reactions encountered during its preparation. We will address issues arising from the two primary synthetic routes: the selective reduction of 3-acetylbenzonitrile and the hydrolysis of m-acetylbenzyl halides or esters. This document is designed to provide researchers, scientists, and drug development professionals with both the mechanistic understanding and practical protocols to overcome these synthetic hurdles.

Section 1: Synthesis via Selective Ketone Reduction

The most direct route to m-acetylbenzyl alcohol[1] is the selective reduction of the acetyl (ketone) group of 3-acetylbenzonitrile[2][3][4], leaving the nitrile group intact. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and chemoselectivity.[5][6]

FAQ 1.1: My reaction is incomplete, and I'm recovering a significant amount of 3-acetylbenzonitrile starting material. What is going wrong?

Plausible Cause: Incomplete reduction is a common issue often stemming from insufficient reducing agent, suboptimal reaction temperature, or deactivation of the borohydride. Sodium borohydride can be consumed by protic solvents (like methanol or ethanol) over time, especially at elevated temperatures or under acidic conditions.[6] If the reaction is too slow or the reagent is added to a solvent that has been sitting for a long time, its effective concentration may be too low to fully convert the starting material.

Troubleshooting & Recommended Protocol:

  • Reagent Stoichiometry: Ensure at least 1.0-1.5 equivalents of NaBH₄ are used. While 0.25 equivalents are theoretically needed (as each BH₄⁻ can deliver four hydrides), excess is required to account for solvent reactions and to drive the reaction to completion.

  • Temperature Control: The initial addition of NaBH₄ should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize premature reagent decomposition. After the initial addition, the reaction can be allowed to warm to room temperature.

  • Solvent Choice: Methanol or ethanol are common and effective solvents. Use anhydrous solvents to prevent excessive decomposition of the NaBH₄.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small, additional portion of NaBH₄ can be added.

FAQ 1.2: My NMR shows signals consistent with 3-(1,1-dihydroxyethyl)benzonitrile or other acetal-like impurities. How is this happening?

Plausible Cause: While less common, the formation of hemiacetals or acetals can occur if the reaction workup is not performed correctly. If the intermediate borate ester is quenched under conditions where both the product alcohol and unreacted ketone are present with a catalytic amount of acid, acetal formation is possible. More likely, this indicates an issue with the purity of the starting material or solvents.

Troubleshooting & Recommended Protocol:

  • Controlled Quench: Perform the reaction quench at a low temperature (0 °C) by slowly adding a dilute acid (e.g., 1 M HCl) to destroy excess NaBH₄ and hydrolyze the borate ester. Avoid a large excess of acid, which could promote side reactions.

  • Purification: Standard silica gel chromatography should effectively separate the desired alcohol from more polar diol or less polar acetal impurities.

  • Solvent Purity: Ensure solvents are free from aldehyde or ketone impurities (e.g., acetone contamination in isopropanol) which could participate in side reactions.

FAQ 1.3: I've formed a diol, 3-(1-aminoethyl)benzyl alcohol, indicating my nitrile group was also reduced. Why did this happen?

Plausible Cause: This is a classic case of over-reduction. While NaBH₄ is generally selective for ketones over nitriles, this selectivity is not absolute.[6][7] Using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the ketone and the nitrile to yield an amino alcohol.[8][9] Even with NaBH₄, harsh conditions such as prolonged reaction times at high temperatures, or the addition of certain Lewis acid catalysts, can lead to the reduction of the nitrile group.[10]

Troubleshooting & Recommended Protocol:

  • Avoid LiAlH₄: For this specific transformation, LiAlH₄ is too reactive and unselective.[9]

  • Use NaBH₄ under Mild Conditions: Stick to NaBH₄ in an alcoholic solvent at temperatures between 0 °C and room temperature.

  • Monitor Reaction Time: Do not let the reaction run for an excessive amount of time after the starting material has been consumed (as determined by TLC).

The following diagram illustrates the desired reaction pathway versus the over-reduction side reaction.

G cluster_0 Selective Reduction cluster_1 Over-Reduction SM 3-Acetylbenzonitrile P1 m-Acetylbenzyl Alcohol (Desired Product) SM->P1 1. NaBH4, MeOH 2. H3O+ workup SP1 3-(1-Aminoethyl)benzyl Alcohol (Over-reduction Side Product) SM->SP1 1. LiAlH4, THF (or harsh NaBH4 cond.) 2. H3O+ workup

Caption: Desired selective reduction vs. over-reduction pathway.

Comparative Data: Reducing Agents
ReagentSelectivity (Ketone vs. Nitrile)Typical Side ProductsConditions
NaBH₄ High[5][6]Low conversion if conditions are too mild.0°C to RT, MeOH/EtOH
LiAlH₄ Low[8][9]Over-reduction to amino alcohol.0°C to RT, Anhydrous Ether/THF
NaBH₄ + Lewis Acid (e.g., AlCl₃) Low to Medium[10]Can promote nitrile reduction.Variable, requires careful optimization.

Section 2: Synthesis via Hydrolysis of m-Acetylbenzyl Halides

An alternative route involves the nucleophilic substitution of a leaving group, typically a bromide, from m-acetylbenzyl bromide. This hydrolysis can be performed with water or a hydroxide source. However, this pathway is often complicated by competing elimination reactions.[11]

FAQ 2.1: My hydrolysis of m-acetylbenzyl bromide results in a complex mixture, and I see evidence of a styrene derivative. What is the cause?

Plausible Cause: Benzylic halides are susceptible to both substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions. The use of a strong, sterically hindered base or high temperatures significantly favors the E2 elimination pathway, leading to the formation of 3-vinylacetophenone. The benzylic position stabilizes the carbocation intermediate in E1/Sₙ1 pathways and is activated for Sₙ2 attack, making the system sensitive to reaction conditions.[12][13]

Troubleshooting & Recommended Protocol:

  • Favor Substitution over Elimination:

    • Use a weak base/nucleophile like water or sodium bicarbonate in a solvent like acetone or THF. This favors the Sₙ1/Sₙ2 pathways over E2.

    • Avoid strong, bulky bases like potassium tert-butoxide.

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures favor elimination.[13]

  • Phase-Transfer Catalysis: For cleaner hydrolysis, a biphasic system (e.g., toluene/water) with a phase-transfer catalyst (like tetrabutylammonium bromide) and a mild base (like sodium carbonate) can facilitate the reaction at the interface under gentle conditions, minimizing elimination.

The diagram below illustrates the competition between substitution and elimination pathways.

G SM m-Acetylbenzyl Bromide SUB m-Acetylbenzyl Alcohol (Substitution Product) SM->SUB H2O, Acetone (Weak Base / Good Nucleophile) Favors SN1/SN2 ELIM 3-Vinylacetophenone (Elimination Product) SM->ELIM KOtBu, THF (Strong, Bulky Base) Favors E2

Caption: Competing substitution (SN1/SN2) and elimination (E2) pathways.

Section 3: General Purification & Stability

FAQ 3.1: My purified m-acetylbenzyl alcohol develops a yellowish tint and shows impurities like m-acetylbenzaldehyde upon standing. How can I improve its stability?

Plausible Cause: Benzyl alcohols are susceptible to air oxidation, which converts the alcohol to the corresponding aldehyde.[14][15] This process can be accelerated by exposure to light, heat, and trace metal impurities. The presence of the aldehyde can lead to further side reactions, such as the formation of acetals (e.g., reaction with another molecule of the alcohol).[14]

Troubleshooting & Recommended Protocol:

  • Thorough Purification: Ensure all traces of acid or base from the workup are removed, as these can catalyze degradation. Purification via distillation under reduced pressure or column chromatography is recommended.[16][17]

  • Inert Atmosphere Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Protection from Light: Use amber vials or wrap the container in aluminum foil.[18]

  • Low Temperature: Store the product at a low temperature (e.g., <4 °C) to slow the rate of any degradation reactions.

  • Antioxidant: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene).

Appendix A: Recommended Experimental Protocol

Selective Reduction of 3-Acetylbenzonitrile with NaBH₄

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-acetylbenzonitrile (1.0 eq) and anhydrous methanol (10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 1-3 hours).

  • Quench: Cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7). Be cautious as hydrogen gas will be evolved.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography or distillation under high vacuum to yield pure m-acetylbenzyl alcohol.

References

  • Doc Brown's Chemistry. (n.d.). Reduction of aldehydes ketones nitriles. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitrile to primary amine using sodium borohydride. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Eliminations of benzylic systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Hydroxyethyl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

  • BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (2015, November 17). Oxygen enhanced LiAlH4 reductions of aryl halides. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Reddit. (2020, December 25). Why can't LiAlH4 reduce Aromatic nitro compounds to Amines?. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Hydroxyethyl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?. Retrieved from [Link]

  • ResearchGate. (2017, June 20). Hydrolysis of ester that carry alkyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US2819319A - Production of alcohols by hydrolysis of alkyl bromides.
  • Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
  • Chegg. (2020, November 6). Solved 1H-NMR Assignments for product from hydrolysis of. Retrieved from [Link]

  • PubMed. (2004, March 10). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-[3-(hydroxymethyl)phenyl]ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-[3-(hydroxymethyl)phenyl]ethanone (also known as 3-acetylbenzyl alcohol). This document provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-[3-(hydroxymethyl)phenyl]ethanone (also known as 3-acetylbenzyl alcohol). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique bifunctional nature of this molecule—possessing both a ketone and a benzylic alcohol—presents specific purification challenges that this guide aims to address with practical, field-proven solutions.

Compound Profile & Key Data

Understanding the fundamental properties of 1-[3-(hydroxymethyl)phenyl]ethanone is the first step toward developing a successful purification strategy. Its structure dictates its behavior in different solvents and on various stationary phases.

PropertyValueReference
IUPAC Name 1-[3-(hydroxymethyl)phenyl]ethanone[1]
CAS Number 125604-06-0[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Typically a low-melting solid or viscous oilInferred from structure
Storage Conditions Sealed in a dry environment, refrigerated (2-8°C) is recommended for long-term stability.[2]
Safety Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers working with this compound for the first time.

Q1: What are the primary challenges in purifying 1-[3-(hydroxymethyl)phenyl]ethanone?

The core challenge stems from its dual chemical functionalities. The aromatic ketone group is moderately polar, while the hydroxymethyl group is quite polar and capable of hydrogen bonding. This combination results in:

  • Intermediate Polarity: Makes it highly soluble in moderately polar solvents (like ethyl acetate or dichloromethane) but can lead to streaking and poor separation during normal-phase column chromatography if the eluent is not optimized.

  • High Boiling Point: The molecular weight and polarity suggest a high boiling point, making purification by distillation difficult and risky due to potential thermal degradation.

  • Reactivity: Benzylic alcohols are susceptible to oxidation, especially if exposed to air, heat, or catalytic impurities.[3] This can lead to the formation of 3-acetylbenzaldehyde or 3-acetylbenzoic acid.

  • Crystallization Difficulties: The molecule's polarity and ability to hydrogen bond can interfere with the formation of a stable crystal lattice, often resulting in the product oiling out instead of crystallizing.

Q2: What are the most common impurities I should expect after synthesis?

The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers, such as 1-[2-(hydroxymethyl)phenyl]ethanone or 1-[4-(hydroxymethyl)phenyl]ethanone, which often have very similar polarities and are difficult to separate.

  • Oxidation Products: 3-acetylbenzaldehyde (from partial oxidation) and 3-acetylbenzoic acid (from complete oxidation of the hydroxymethyl group).

  • Reduction Products: If reducing agents are used in a prior step, you might see 1-(3-ethylphenyl)methanol.

  • Side-Reaction Products: Etherification can lead to the formation of dibenzyl ether-type byproducts, especially under acidic conditions.[4]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Essential for initial assessment and for optimizing conditions for column chromatography. Use a combination of a general stain (like potassium permanganate, which reacts with the alcohol) and a UV lamp (to visualize the aromatic ring).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is an excellent tool for quantifying purity. A typical mobile phase would be a gradient of acetonitrile and water.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying any residual solvents or impurities. The benzylic CH₂ and acetyl CH₃ protons should be sharp singlets with the correct integration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

Troubleshooting Guide: Common Purification Issues

This section provides direct answers to specific experimental problems.

Q: My product is a persistent, viscous oil and completely fails to crystallize. What should I do?

This is the most frequently encountered issue. It indicates that the molecules are not arranging into an ordered crystal lattice.

  • Probable Cause 1: Residual Solvent. Even trace amounts of solvent can inhibit crystallization.

    • Solution: Ensure your product is completely free of solvent by drying it under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.

  • Probable Cause 2: Impurities. Impurities disrupt the crystal lattice, preventing its formation. The product may need to be exceptionally pure (>99%) to crystallize.

    • Solution: Repurify the material using high-resolution flash column chromatography. Pay close attention to separating out impurities that run closely to your product on TLC.

  • Probable Cause 3: Inherent Properties. Some batches may simply prefer to exist as an amorphous solid or oil.

    • Solution 1 (Trituration): Add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether). Stir the oil vigorously. This can wash away highly non-polar impurities and the mechanical action can induce nucleation and solidification.

    • Solution 2 (Two-Solvent Recrystallization): Dissolve the oil in a minimum amount of a good, hot solvent (e.g., ethyl acetate, acetone, or isopropanol). Then, slowly add a poor, anti-solvent (e.g., hexanes or cyclohexane[7]) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[8]

    • Solution 3 (Induce Crystallization): If you have a previously crystallized batch, add a tiny "seed" crystal to the supersaturated solution. Alternatively, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Q: After column chromatography, my product still shows multiple spots on the TLC plate. Why is this happening?

This indicates a failure to achieve baseline separation of your target compound from one or more impurities.

  • Probable Cause 1: Inappropriate Eluent System. The polarity of the eluent may be too high, causing all compounds to move too quickly up the column without sufficient interaction with the silica gel.

    • Solution: Meticulously optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound. This typically provides the best separation. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate).

  • Probable Cause 2: Column Overloading. Loading too much crude material onto the column prevents proper separation.

    • Solution: Use a proper ratio of crude material to silica gel, typically 1:30 to 1:50 by weight (e.g., for 1 gram of crude product, use 30-50 grams of silica).

  • Probable Cause 3: Co-eluting Impurities. An impurity may have a polarity that is nearly identical to your product in the chosen solvent system.

    • Solution 1 (Use a Gradient Elution): Start with a lower polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Solution 2 (Change the Stationary Phase): If silica gel fails, consider using a different stationary phase like alumina (which has different selectivity) or switching to reverse-phase chromatography.

Q: My NMR spectrum shows that my compound is degrading over time. How can I improve its stability?

This suggests the compound is sensitive to its environment. The benzylic alcohol is the most likely site of degradation.

  • Probable Cause 1: Oxidation. The hydroxymethyl group is oxidizing to an aldehyde or carboxylic acid upon exposure to air.

    • Solution: Handle the purified compound under an inert atmosphere (nitrogen or argon) whenever possible. For long-term storage, flush the vial with an inert gas before sealing.[9]

  • Probable Cause 2: Acid or Base Catalyzed Decomposition. Trace amounts of acid or base on glassware or in solvents can catalyze side reactions like etherification.

    • Solution: Ensure all glassware is thoroughly cleaned and dried. Use high-purity, neutral solvents for chromatography and workup. If an acidic or basic workup is required, neutralize it promptly and avoid prolonged exposure.

  • Probable Cause 3: Light or Heat. Energy input can promote degradation pathways.

    • Solution: Store the final product in an amber vial to protect it from light and keep it refrigerated at the recommended 2-8°C.[2]

Experimental Protocols & Workflows

Protocol 1: High-Resolution Flash Column Chromatography

This is the most reliable method for purifying 1-[3-(hydroxymethyl)phenyl]ethanone from a crude reaction mixture.

  • Solvent System Selection:

    • On a TLC plate, test various ratios of ethyl acetate (EtOAc) in hexanes.

    • The optimal system will place your product spot at an Rf of ~0.3. A typical range is 30% to 50% EtOAc in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% EtOAc in hexanes).

    • Pour the slurry into your column and allow it to pack evenly under gentle pressure.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto silica.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 10-15% EtOAc/hexanes).

    • Gradually increase the polarity (e.g., to 30%, then 40%, then 50% EtOAc). This gradient approach ensures good separation.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove all solvent traces.

Diagram: Purification Strategy Decision Tree

This diagram outlines the logical steps for choosing the right purification method.

Purification_Decision_Tree Start Crude Product TLC_Check Assess Purity by TLC Start->TLC_Check Is_Pure Sufficiently Pure? TLC_Check->Is_Pure Is_Solid Is Product a Solid? Recrystallize Recrystallization Is_Solid->Recrystallize Yes Triturate Trituration with Non-Polar Solvent Is_Solid->Triturate No (Oily) Is_Pure->Is_Solid Yes Column Flash Column Chromatography Is_Pure->Column No Column->TLC_Check Re-assess Final_Product Pure Product Recrystallize->Final_Product Triturate->Recrystallize

Caption: Decision tree for selecting a purification method.

Diagram: Standard Purification Workflow

This illustrates a typical sequence from crude mixture to pure compound.

Purification_Workflow cluster_workup Initial Workup cluster_purification Purification cluster_final Final Steps Workup Aqueous Workup (e.g., NaHCO₃ wash) Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Evap1 Solvent Removal Dry->Evap1 Load Dry Load onto Silica Evap1->Load Column Flash Chromatography (Gradient Elution) Load->Column TLC Monitor Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Evap2 Solvent Removal Combine->Evap2 Dry_Final High Vacuum Drying Evap2->Dry_Final Analysis Purity Analysis (NMR, HPLC) Dry_Final->Analysis

Caption: A standard laboratory workflow for purification.

References

  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone - ChemBK. Link

  • WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents. Link

  • Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1). Link

  • 1-[3-(Hydroxymethyl)phenyl]ethan-1-one - PubChem - NIH. Link

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Cheméo. Link

  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone - PubChem. Link

  • Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride - SIELC. Link

  • Benzyl Alcohol-impurities | Pharmaffiliates. Link

  • Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - RU. Link

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC - NIH. Link

  • CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google Patents. Link

  • 2.9: Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. Link

  • 125604-06-0|1-(3-(Hydroxymethyl)phenyl)ethanone - BLDpharm. Link

  • Recrystallization - Single Solvent - University of Calgary. Link

  • CAS 587-03-1 3-Methylbenzyl alcohol Impurity - Anant Pharmaceuticals Pvt. Ltd. Link

  • Benzyl alcohol - Wikipedia. Link

  • Ethanone, 1-(3-methylphenyl)- | SIELC Technologies. Link

  • Practical Approach for the Identification of Functional Groups in Organic Compounds - Progress in Chemical and Biochemical Research. Link

  • Hydroxylamine - Wikipedia. Link

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. Link

  • US6057482A - Process for producing benzyl acetate and benzyl alcohol - Google Patents. Link

  • Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride - SIELC. Link

  • Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin - International Journal of Pharmaceutical Sciences. Link

Sources

Optimization

optimizing reaction conditions for 1-[3-(hydroxymethyl)phenyl]ethanone synthesis

Welcome to the technical support resource for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone (CAS: 125604-06-0).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. He...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone (CAS: 125604-06-0).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with this synthesis and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 1-[3-(hydroxymethyl)phenyl]ethanone?

There are three main retrosynthetic approaches to this molecule, each with distinct advantages and challenges:

  • Chemoselective Reduction of a Carboxylic Acid: This is often the most direct route, starting from the commercially available 3-acetylbenzoic acid.[2][3] The key challenge is the selective reduction of the carboxylic acid functional group in the presence of the more traditionally reactive ketone.

  • Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction involves acylating a protected benzyl alcohol derivative, such as 3-(hydroxymethyl)phenyl acetate or a silyl ether protected version.[4][5] This route requires additional protection and deprotection steps, which can add to the overall synthesis time and reduce the overall yield.[6][7]

  • Organometallic Addition to an Acylating Agent: This approach typically involves forming a Grignard or organolithium reagent from a protected 3-halobenzyl alcohol and reacting it with an appropriate acetylating agent like acetic anhydride or acetyl chloride.[8][9] Similar to the Friedel-Crafts route, this method necessitates the use of protecting groups to prevent the organometallic reagent from reacting with the acidic proton of the hydroxyl group.[10]

Q2: Why is the chemoselective reduction of 3-acetylbenzoic acid the recommended route in this guide?

We have focused this guide on the chemoselective reduction of 3-acetylbenzoic acid for several compelling reasons:

  • Atom Economy & Step Efficiency: This route avoids the additional steps of protecting and deprotecting the hydroxyl group, making it a more efficient and "green" synthetic pathway.

  • Starting Material Availability: 3-Acetylbenzoic acid is a readily available and relatively inexpensive starting material.

  • Process Simplification: A one-step conversion from the starting material to the final product simplifies the experimental setup and purification process, making it more amenable to scale-up.

The primary technical hurdle—achieving chemoselectivity—is well-addressed by modern reducing agents, making this a robust and reliable method.

Q3: What is the underlying principle of chemoselectively reducing a carboxylic acid over a ketone?

While ketones are generally more electrophilic than carboxylic acids and thus more susceptible to nucleophilic attack by common hydride reagents (e.g., NaBH₄), certain reagents exhibit a different reactivity profile. Borane (BH₃), often used as its stable complex with tetrahydrofuran (BH₃•THF), shows a strong preference for reducing electron-rich carbonyls. The carboxylic acid carbonyl is more electron-rich due to resonance with the adjacent hydroxyl group, making it a prime target for electrophilic borane. The initial reaction forms a triacyloxyborane intermediate, which is then hydrolyzed during the workup to yield the primary alcohol. The less electron-rich ketone carbonyl reacts much more slowly, allowing for high selectivity under controlled conditions.[11]

Troubleshooting Guide: Chemoselective Reduction of 3-Acetylbenzoic Acid

This section addresses common issues encountered during the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone via the reduction of 3-acetylbenzoic acid.

Problem 1: Low or No Conversion of Starting Material

Q: I've run the reaction, but TLC/LC-MS analysis shows predominantly unreacted 3-acetylbenzoic acid. What went wrong?

A: This is a common issue often related to the quality of the reducing agent or insufficient activation.

  • Potential Cause 1: Inactive Borane Reagent. Borane-THF complex (BH₃•THF) can degrade upon exposure to air and moisture. A concentration of <1M or an old bottle may have reduced activity.

    • Solution: Always use a fresh bottle of BH₃•THF from a reputable supplier, preferably one sealed under an inert atmosphere. It is advisable to titrate the reagent if its quality is in doubt.

  • Potential Cause 2: Insufficient Stoichiometry. Carboxylic acid reduction with borane consumes the reagent in a specific stoichiometry. Both the carbonyl oxygen and the acidic proton react.

    • Solution: Ensure at least 1.5 to 2.0 equivalents of BH₃•THF are used. This excess accounts for any reagent degradation and ensures the reaction goes to completion. Refer to the optimized protocol below for recommended stoichiometry.

  • Potential Cause 3: Reaction Temperature is Too Low. While the initial addition of borane is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the subsequent reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: After the initial addition, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 65 °C) to drive the reaction to completion. Monitor the progress by TLC or LC-MS.

Problem 2: Formation of a Significant Byproduct: 1-[3-(hydroxymethyl)phenyl]ethan-1-ol (Diol)

Q: My final product is contaminated with a more polar impurity, which I've identified as the diol resulting from the reduction of both the carboxylic acid and the ketone. How can I prevent this?

A: The formation of the diol indicates over-reduction and a loss of chemoselectivity.[12]

  • Potential Cause 1: Excessive Reaction Temperature or Time. Prolonged heating or excessively high temperatures can provide enough energy to overcome the activation barrier for ketone reduction by borane.

    • Solution: Carefully control the reaction temperature and time. Once the starting material is consumed (as monitored by TLC/LC-MS), promptly proceed with the workup. Do not leave the reaction heating unnecessarily overnight.

  • Potential Cause 2: Incorrect Choice of Reducing Agent. Using a less selective or more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) will non-selectively reduce both functional groups.

    • Solution: Exclusively use a reagent known for its selectivity towards carboxylic acids, such as BH₃•THF or other borane complexes. Sodium borohydride (NaBH₄) is generally not strong enough to reduce the carboxylic acid under standard conditions and is not a suitable reagent for this transformation.

  • Potential Cause 3: Slow Addition of Reagent. Adding the borane solution too slowly at an elevated temperature might lead to localized excesses and temperature spikes that favor over-reduction.

    • Solution: Add the BH₃•THF solution dropwise to a cooled (0 °C) solution of the 3-acetylbenzoic acid to maintain control over the initial exothermic reaction.

Problem 3: Difficult Product Isolation and Low Isolated Yield

Q: The reaction appears complete by TLC, but I'm struggling to isolate the product, and my final yield is very low. What can I do?

A: Isolation issues often stem from the workup procedure, particularly the quenching and extraction steps.

  • Potential Cause 1: Incomplete Quenching of Borane Complexes. Borane complexes formed during the reaction can create emulsions during the aqueous workup, trapping the product in the aqueous layer.

    • Solution: The quenching step is critical. Slowly and carefully add methanol to the cooled reaction mixture to quench any excess BH₃. This will produce hydrogen gas (ensure adequate ventilation). The subsequent addition of aqueous acid (e.g., 1M HCl) hydrolyzes the borate esters. Stirring the biphasic mixture for 30-60 minutes ensures complete hydrolysis.

  • Potential Cause 2: Product Loss During Extraction. 1-[3-(hydroxymethyl)phenyl]ethanone has moderate polarity due to the hydroxyl group and may have some solubility in the aqueous layer.

    • Solution: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (at least 3-4 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase. Combine the organic layers for the subsequent washing and drying steps.

  • Potential Cause 3: Inefficient Purification. The product can be an oil or a low-melting solid, which can make crystallization challenging.

    • Solution: Flash column chromatography is the most reliable method for purification. Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 30-40% Ethyl Acetate in Hexanes). This will effectively separate the desired product from less polar impurities and any highly polar baseline material.[13]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

troubleshooting_workflow cluster_analysis Analysis Outcome cluster_solutions_low_yield Low Yield Solutions cluster_solutions_byproduct Byproduct Solutions cluster_solutions_isolation Isolation Solutions start Reaction Complete? tlc_check Analyze by TLC/LC-MS start->tlc_check outcome_low_yield Low Conversion (Starting Material Remains) tlc_check->outcome_low_yield No outcome_byproduct Byproduct Formed (Diol Present) tlc_check->outcome_byproduct Yes, but... outcome_good Good Conversion (Clean Product Spot) tlc_check->outcome_good Yes sol_reagent 1. Check BH3-THF quality (Use fresh bottle) outcome_low_yield->sol_reagent sol_over_reduction 1. Reduce reaction temp/time (Monitor closely by TLC) outcome_byproduct->sol_over_reduction workup Proceed to Workup & Purification outcome_good->workup sol_stoich 2. Increase BH3-THF stoichiometry (1.5-2.0 eq) sol_reagent->sol_stoich sol_temp_time 3. Increase reaction temp/time (Reflux until SM consumed) sol_stoich->sol_temp_time sol_reagent_select 2. Confirm correct reagent (Ensure BH3-THF, not LiAlH4) sol_over_reduction->sol_reagent_select purification_issue Low Isolated Yield? workup->purification_issue final_product Obtain Pure Product purification_issue->final_product No cluster_solutions_isolation cluster_solutions_isolation purification_issue->cluster_solutions_isolation Yes sol_quench 1. Ensure complete quenching (Slow MeOH, then HCl) sol_extract 2. Perform multiple extractions (3-4x with EtOAc) sol_purify 3. Use flash chromatography cluster_solutions_isolation->final_product

Caption: Troubleshooting workflow for synthesis optimization.

Optimized Reaction Conditions Summary

ParameterRecommended ValueRationale
Starting Material 3-Acetylbenzoic AcidCommercially available, direct precursor.
Reagent Borane-THF complex (BH₃•THF)Chemoselective for carboxylic acid over ketone.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, compatible with borane.
Reagent Stoichiometry 1.5 - 2.0 equivalentsEnsures complete conversion.
Addition Temperature 0 °CControls initial exotherm.
Reaction Temperature Reflux (~65 °C)Drives the reaction to completion.
Reaction Time 2 - 4 hours (monitor by TLC)Avoids over-reduction.
Workup Quencher Methanol, then 1M HClSafely quenches excess borane and hydrolyzes intermediates.
Purification Method Flash Column ChromatographyProvides high purity product.
Typical Yield 75 - 90%Reflects an optimized and controlled process.

Visualized Reaction Pathway

The following diagram illustrates the chemoselective reduction of 3-acetylbenzoic acid to 1-[3-(hydroxymethyl)phenyl]ethanone using a borane-THF complex.

Caption: Chemoselective reduction pathway.

Detailed Experimental Protocol

Synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone from 3-Acetylbenzoic Acid

Materials:

  • 3-Acetylbenzoic acid (1.0 eq)

  • Borane-tetrahydrofuran complex solution (1.0 M in THF, 1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 3-acetylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the borane-THF complex solution (1.0 M, 1.5-2.0 eq) to the dropping funnel and add it dropwise to the stirred solution of 3-acetylbenzoic acid over 20-30 minutes. (Caution: Hydrogen gas evolution may occur).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS until all the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Hydrolysis: Slowly add 1 M HCl to the mixture. Stir vigorously for 30-60 minutes. The solution may become biphasic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF used). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 40:60) to afford the pure 1-[3-(hydroxymethyl)phenyl]ethanone.

References

  • WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents.
  • Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone - PrepChem.com. Available at: [Link]

  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone - ChemBK. Available at: [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.
  • 1-[3-(Hydroxymethyl)phenyl]ethan-1-one - PubChem - NIH. Available at: [Link]

  • Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC - NIH. Available at: [Link]

  • (PDF) 3-Acetylbenzoic acid - ResearchGate. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Protecting Groups - Organic Synthesis. Available at: [Link]

  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Available at: [Link]

  • The Science Behind 3-Acetylbenzoic Acid: Properties and Chemical Significance. Available at: [Link]

  • 3-Acetylbenzoic acid | C9H8O3 | CID 220324 - PubChem - NIH. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • 18.6: Enantioselective Carbonyl Reductions - Chemistry LibreTexts. Available at: [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. Available at: [Link]

  • Protecting Groups. Available at: [Link]

Sources

Troubleshooting

troubleshooting failed reactions involving 1-[3-(hydroxymethyl)phenyl]ethanone

Welcome to the technical support resource for 1-[3-(hydroxymethyl)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this ve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-[3-(hydroxymethyl)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you troubleshoot and optimize your synthetic routes.

Compound Overview: The Challenge of Bifunctionality

1-[3-(hydroxymethyl)phenyl]ethanone (CAS No. 125604-06-0) is a valuable building block in organic synthesis, featuring both a ketone and a primary benzylic alcohol.[1][2] This dual reactivity is a double-edged sword; while it offers diverse synthetic possibilities, it also presents unique challenges. The two functional groups can interfere with each other, leading to side reactions, low yields, and purification difficulties if not addressed with a carefully planned synthetic strategy. This guide will address these challenges directly.

Table 1: Physicochemical Properties of 1-[3-(hydroxymethyl)phenyl]ethanone

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[1]
Molecular Weight150.17 g/mol [1]
AppearanceLiquid
Storage TemperatureRoom Temperature / 2-8°C[2]
IUPAC Name1-[3-(hydroxymethyl)phenyl]ethanone[1]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during initial experiments with 1-[3-(hydroxymethyl)phenyl]ethanone.

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the common causes?

A1: Incomplete conversion is a frequent issue that can typically be traced back to a few key areas:

  • Reagent Stoichiometry: Given that the molecule has two reactive sites, you may be inadvertently consuming your reagent on the unintended functional group. For example, in a Grignard reaction targeting the ketone, the acidic proton of the hydroxyl group will quench at least one equivalent of the Grignard reagent before any addition to the carbonyl can occur.

  • Purity of Starting Material: 1-[3-(hydroxymethyl)phenyl]ethanone can be prone to oxidation or dimerization over time. Ensure you are using a pure starting material. Impurities can inhibit catalysts or participate in side reactions.

  • Reaction Conditions: Ensure your reaction time is sufficient and the temperature is optimal. Some reactions may appear sluggish due to the electronic properties of the substituted aromatic ring.

  • Activation/Catalysis: For reactions like esterifications or etherifications of the alcohol, an appropriate acid or base catalyst is crucial for achieving a reasonable reaction rate. Similarly, some ketone reactions require specific activators.

Q2: My TLC plate shows multiple unexpected spots. What are the most likely side products?

A2: The formation of multiple side products is a direct consequence of the compound's bifunctionality. The nature of these products depends entirely on the reagents used.

  • With Oxidizing Agents: You can get oxidation of the alcohol to an aldehyde, and further to a carboxylic acid. The ketone is generally stable to oxidation, but harsh conditions can lead to Baeyer-Villiger oxidation or cleavage.

  • With Reducing Agents: You can have reduction of the ketone to a secondary alcohol. Over-reduction can lead to hydrogenolysis of the benzylic C-O bonds.[3]

  • Under Basic Conditions: The alcohol can be deprotonated, forming an alkoxide that can act as a nucleophile. This can lead to self-etherification (dimerization) or reactions with your electrophile. Aldol-type condensations involving the ketone's enolizable protons are also possible, though often less favorable.

  • Under Acidic Conditions: Acid can catalyze self-esterification if an oxidized species is present, or polymerization/dehydration of the benzylic alcohol.

Q3: Should I use a protecting group? If so, which one and when?

A3: Yes, using a protecting group strategy is often the most effective way to achieve selectivity and high yields.[4][5][6] The decision to protect depends on whether your intended reaction at one functional group is compatible with the other.

  • Protect the Alcohol: If you are performing a reaction that is sensitive to acidic protons or involves a strong base/nucleophile that would react with the alcohol (e.g., Grignard, organolithium, Wittig reactions), you must protect the hydroxyl group.

  • Protect the Ketone: If you are performing a reaction that targets the alcohol but would also affect the ketone (e.g., oxidation of the alcohol with a non-selective oxidant, or reduction of a different functional group elsewhere in the molecule with a strong hydride), you should protect the ketone.[7][8]

G start Start: Define Target Transformation target_ketone Reaction targets the KETONE? start->target_ketone target_alcohol Reaction targets the ALCOHOL? target_ketone->target_alcohol No reagent_check_ketone Is the reagent a strong base/nucleophile (e.g., Grignard, LiAlH4, n-BuLi)? target_ketone->reagent_check_ketone Yes reagent_check_alcohol Is the reagent incompatible with a ketone (e.g., strong, non-selective oxidant)? target_alcohol->reagent_check_alcohol Yes no_protection_needed No protecting group likely needed. Proceed with caution. target_alcohol->no_protection_needed No protect_alcohol Protect the ALCOHOL (e.g., TBS, TBDPS ether) reagent_check_ketone->protect_alcohol Yes reagent_check_ketone->no_protection_needed No protect_ketone Protect the KETONE (e.g., Acetal, Ketal) reagent_check_alcohol->protect_ketone Yes reagent_check_alcohol->no_protection_needed No

Fig 1. Decision workflow for using protecting groups.
Q4: My product is proving difficult to purify. What are some common impurities I should look out for?

A4: Purification challenges often stem from closely related side products or unreacted starting material.

  • Unreacted Starting Material: Due to its polarity, the starting material can co-elute with similarly polar products.

  • Hydrolysis Products: If your reaction involves protecting groups, incomplete deprotection or hydrolysis of the desired product during aqueous workup can lead to mixtures.[9] For example, a benzylic bromide can hydrolyze back to the starting alcohol if water is present.[9]

  • Dimerized Products: As mentioned, self-etherification or other dimerization pathways can create higher molecular weight impurities that may be difficult to separate.

  • Reagent-Derived Impurities: Byproducts from the reagents themselves (e.g., triphenylphosphine oxide from a Wittig reaction) can complicate purification.

Purification Tip: A gradient elution in column chromatography is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to resolve the starting material from your product.

Specific Troubleshooting Guides

Guide 1: Oxidation of the Hydroxymethyl Group

Problem: "I am attempting to oxidize the hydroxymethyl group to 3-acetylbenzaldehyde, but my results show a mixture of starting material, the desired aldehyde, and the 3-acetylbenzoic acid."

Analysis & Causality: This outcome is a classic case of improper reagent selection leading to both incomplete reaction and over-oxidation. The benzylic alcohol is readily oxidized, but the resulting aldehyde is also susceptible to further oxidation to a carboxylic acid.[10]

  • Incomplete Reaction: Insufficient equivalents of the oxidizing agent or a short reaction time will leave starting material untouched.

  • Over-oxidation: Using a strong, non-selective oxidizing agent (e.g., KMnO₄, Jones reagent) will rapidly convert the initial aldehyde product into the carboxylic acid.

Troubleshooting Protocol: Selective Oxidation to the Aldehyde

To achieve a high yield of the aldehyde, a mild and controlled oxidizing agent is required. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation.

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve 1-[3-(hydroxymethyl)phenyl]ethanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Buffering (Optional but Recommended): Add pyridine (1.5 eq) to the solution. This will neutralize the acetic acid byproduct of the reaction, which can sometimes cause side reactions.

  • Addition of Oxidant: Cool the solution to 0°C in an ice bath. Add Dess-Martin Periodinane (1.1 - 1.3 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress carefully by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., 10-30% Ethyl Acetate in Hexane).

G cluster_0 Reaction Pathways SM Starting Material 1-[3-(hydroxymethyl)phenyl]ethanone Aldehyde Desired Product 3-Acetylbenzaldehyde SM->Aldehyde Mild Oxidant (PCC, DMP, Swern) Acid Side Product 3-Acetylbenzoic Acid SM->Acid Harsh Conditions Aldehyde->Acid Strong Oxidant (KMnO4, Jones) or Over-oxidation

Fig 2. Oxidation pathways for 1-[3-(hydroxymethyl)phenyl]ethanone.
Guide 2: Nucleophilic Addition to the Ketone (Grignard Reaction)

Problem: "My Grignard reaction is failing. After adding my Grignard reagent to 1-[3-(hydroxymethyl)phenyl]ethanone, I only recover the starting material after workup."

Analysis & Causality: This is a textbook example of functional group incompatibility. Grignard reagents are extremely strong bases. The acidic proton of the hydroxymethyl group (pKa ~16-18) is far more acidic than the C-H bond of the alkane from which the Grignard is derived (pKa ~50). Therefore, an acid-base reaction occurs instantly, consuming your Grignard reagent and generating an alkoxide, which is unreactive towards the ketone under these conditions.

Troubleshooting Protocol: Protection-Addition-Deprotection Sequence

To successfully perform a Grignard reaction, the acidic proton must be masked with a protecting group. A silyl ether is an ideal choice as it is easy to install and remove under mild conditions.

Step A: Protection of the Hydroxyl Group

  • Preparation: Dissolve 1-[3-(hydroxymethyl)phenyl]ethanone (1.0 eq) and imidazole (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Silylation: Cool the solution to 0°C. Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until all starting material is consumed.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The protected product is usually pure enough to proceed to the next step.

Step B: Grignard Reaction

  • Preparation: Under an inert atmosphere, dissolve the TBDMS-protected starting material (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Addition: Add the desired Grignard reagent (e.g., MeMgBr, 1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Step C: Deprotection

  • Preparation: Dissolve the crude product from Step B in THF.

  • Cleavage: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC until the silyl ether is cleaved.

  • Workup & Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to obtain the final tertiary alcohol.

G cluster_0 Failed Pathway cluster_1 Successful Pathway A Starting Material (with free -OH) C Quenched Reagent (R-H) A->C Acid-Base Rxn D Alkoxide A->D Acid-Base Rxn F 1. Protect -OH (e.g., TBDMSCl) A->F B Grignard Reagent (R-MgX) B->C Acid-Base Rxn B->D Acid-Base Rxn E No Reaction at Ketone D->E G Protected Ketone F->G H 2. Add Grignard (R-MgX) G->H I Tertiary Alkoxide H->I J 3. Deprotect (e.g., TBAF) I->J K Final Product J->K

Fig 3. Comparison of failed vs. successful Grignard reaction pathways.
References
  • PubChem Compound Summary for CID 138546, 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. National Center for Biotechnology Information. [Link]

  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone - ChemBK. ChemBK. [Link]

  • Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. PrepChem.com. [Link]

  • 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone | Drug Information. PharmaCompass.com. [Link]

  • 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone - PubChem. National Center for Biotechnology Information. [Link]

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  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Thieme Chemistry. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. NIH. [Link]

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  • Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 1-[3-(Hydroxymethyl)phenyl]ethanone

Introduction 1-[3-(Hydroxymethyl)phenyl]ethanone, also known as 3-acetylbenzyl alcohol, is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. While its synthesis on a labor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[3-(Hydroxymethyl)phenyl]ethanone, also known as 3-acetylbenzyl alcohol, is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. While its synthesis on a laboratory scale is well-documented, transitioning to pilot and production scales introduces significant challenges that can impact yield, purity, and operational safety. This technical support guide is designed for researchers, chemists, and process engineers to navigate and troubleshoot the common problems encountered during the scale-up of its production. We will explore the causality behind common issues, provide actionable solutions, and present validated protocols to ensure a robust and scalable process.

Section 1: Overview of Synthetic Strategies & Key Scale-Up Considerations

The selection of a synthetic route is the most critical decision in a scale-up campaign. The optimal choice depends on raw material availability, cost, equipment capabilities, and the required purity profile of the final product. Two primary, industrially relevant strategies for synthesizing 1-[3-(hydroxymethyl)phenyl]ethanone are the Grignard reaction and the Friedel-Crafts acylation.

  • Route A: Grignard Reaction. This route typically involves the formation of a Grignard reagent from a 3-halobenzyl derivative, followed by a reaction with an appropriate acetylating agent. A common starting material would be 3-bromobenzyl alcohol, which must be protected (e.g., as a silyl or benzyl ether) before forming the Grignard reagent to avoid self-quenching by the acidic alcohol proton.

  • Route B: Friedel-Crafts Acylation. This classic electrophilic aromatic substitution involves reacting a benzyl derivative with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[1][2] As with the Grignard route, the hydroxyl group of a starting material like benzyl alcohol must be protected to prevent side reactions.[3]

The following decision-making diagram can help in selecting an appropriate starting point for your scale-up campaign.

start Select Synthetic Strategy q1 Is a protected 3-halobenzyl alcohol readily available? start->q1 route_a Pursue Grignard Reaction (Route A) q1->route_a  Yes q2 Is a protected benzyl alcohol or toluene derivative available? q1->q2  No route_b Pursue Friedel-Crafts Acylation (Route B) q2->route_b  Yes reassess Re-evaluate Raw Material Sourcing q2->reassess  No cluster_prep I. Reactor Preparation cluster_grignard II. Grignard Formation cluster_acylation III. Acylation cluster_workup IV. Workup & Deprotection cluster_iso V. Isolation prep1 Dry Reactor Under Vacuum & Heat prep2 Backfill with N2 prep1->prep2 prep3 Charge Mg Turnings & Iodine Crystal prep2->prep3 grig1 Charge 10% of THF prep3->grig1 grig2 Add 5% of Halide Solution to Initiate grig1->grig2 grig3 Confirm Initiation (Temp Rise > 5°C) grig2->grig3 grig4 Slowly Add Remainder of Halide Solution (T < 45°C) grig3->grig4 grig5 Age for 1-2h at 40°C grig4->grig5 acyl1 Cool Grignard to 0°C grig5->acyl1 acyl2 Slowly Add Acetyl Chloride in THF (T < 10°C) acyl1->acyl2 acyl3 Warm to RT and Age for 1h acyl2->acyl3 acyl4 IPC Check (TLC/HPLC) acyl3->acyl4 work1 Inverse Quench into cold aq. NH4Cl acyl4->work1 work2 Phase Separation work1->work2 work3 Charge Organic Layer & Aqueous HCl work2->work3 work4 Stir to Deprotect work3->work4 work5 Neutralize & Extract work4->work5 iso1 Solvent Swap to Toluene work5->iso1 iso2 Crystallize by adding Heptane & Cooling iso1->iso2 iso3 Filter & Wash Cake iso2->iso3 iso4 Dry Under Vacuum iso3->iso4

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient 1-[3-(hydroxymethyl)phenyl]ethanone Synthesis

Welcome to the technical support center dedicated to the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our goal is to empower you with the knowledge to select the most effective catalyst and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone, which is often prepared via the selective reduction of 3-acetylbenzoic acid or related precursors.

Problem IDQuestionPossible CausesSuggested Solutions
LY-01 My reaction yield is consistently low. 1. Inefficient Catalyst: The chosen catalyst may have low activity for the selective reduction of the carboxylic acid in the presence of a ketone. 2. Catalyst Poisoning: Impurities in the starting material or solvent may be deactivating the catalyst. 3. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for the specific catalyst and substrate.1. Catalyst Screening: Evaluate a range of catalysts known for selective carboxylic acid reduction (e.g., specific borane reagents, catalytic hydrogenation with specialized catalysts). 2. Purity of Reagents: Ensure high purity of 3-acetylbenzoic acid and solvents. Consider recrystallization of the starting material. 3. Condition Optimization: Systematically vary temperature, hydrogen pressure (if applicable), and reaction time to find the optimal parameters.
SP-01 I am observing significant formation of the diol (1-[3-(1-hydroxyethyl)phenyl]methanol). 1. Over-reduction: The catalyst is not selective and is reducing both the carboxylic acid and the ketone functionalities. This is common with strong reducing agents like lithium aluminum hydride.[1] 2. Prolonged Reaction Time: Leaving the reaction for too long, even with a selective catalyst, can lead to over-reduction.1. Use a Chemoselective Catalyst: Employ a milder reducing agent that preferentially reduces carboxylic acids over ketones. For instance, borane-tetrahydrofuran complex (BTHF) is often effective.[1] A titanium-catalyzed reduction with ammonia-borane has also been shown to be a viable method.[1] 2. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
SP-02 My final product is contaminated with unreacted starting material (3-acetylbenzoic acid). 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the substrate may be too low. 3. Catalyst Deactivation: The catalyst may have lost its activity during the reaction.1. Extend Reaction Time: Allow the reaction to stir for a longer period, while monitoring for the formation of side products. 2. Increase Reducing Agent: Incrementally increase the equivalents of the reducing agent. 3. Use Fresh Catalyst: Ensure the catalyst is active. For solid catalysts, ensure proper handling and storage.
PU-01 I am having difficulty purifying the product. 1. Similar Polarity of Product and Byproducts: The desired product and side products (e.g., diol, starting material) may have similar polarities, making chromatographic separation challenging. 2. Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions during workup).1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. 2. Alternative Purification: Consider other purification techniques such as recrystallization or distillation under reduced pressure. 3. Neutral Workup: Perform an aqueous workup under neutral pH conditions to avoid degradation.

Frequently Asked Questions (FAQs)

Catalyst Selection and Reaction Mechanism

Q1: What are the most common catalytic systems for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone?

The synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone primarily involves the selective reduction of the carboxylic acid group of 3-acetylbenzoic acid. Common catalytic systems include:

  • Borane Reagents: Borane-tetrahydrofuran (BTHF) and borane dimethyl sulfide (BMS) are widely used for their ability to selectively reduce carboxylic acids in the presence of other functional groups like ketones.[1]

  • Catalytic Hydrogenation: This method employs a heterogeneous or homogeneous catalyst with hydrogen gas. Catalysts like ruthenium or palladium on a support can be used, but careful selection is crucial to avoid reduction of the ketone.[2][3]

  • Titanium-Catalyzed Reductions: A combination of a titanium catalyst, such as titanium tetrachloride (TiCl₄), and a hydride source like ammonia-borane can offer a safe and effective method for this transformation.[1]

Q2: How does the choice of catalyst influence the chemoselectivity of the reduction?

The catalyst's nature is paramount for achieving high chemoselectivity. Strong, non-selective reducing agents like lithium aluminum hydride will readily reduce both the carboxylic acid and the ketone, leading to the diol.[1] In contrast, milder and more sterically hindered reagents like BTHF interact preferentially with the more electrophilic carboxylic acid group, leaving the ketone intact. The mechanism often involves the formation of an acyloxyborane intermediate from the carboxylic acid, which is then reduced.

Experimental Workflow and Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (3-Acetylbenzoic Acid) reagents Select Catalyst & Solvent start->reagents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup addition Controlled Addition of Reducing Agent reaction_setup->addition monitoring Reaction Monitoring (TLC/LC-MS) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification analysis Characterization (NMR, MS) purification->analysis product Final Product (1-[3-(hydroxymethyl)phenyl]ethanone) analysis->product

Caption: A typical experimental workflow for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone.

Q3: Can you provide a general experimental protocol for the selective reduction of 3-acetylbenzoic acid using BTHF?

Disclaimer: This is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood, following all institutional safety protocols.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylbenzoic acid (1 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of BTHF: Slowly add a solution of borane-tetrahydrofuran complex (BTHF, ~1.1-1.5 equivalents) in THF to the reaction mixture via the dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Quenching: Carefully and slowly quench the reaction at 0 °C by the dropwise addition of methanol, followed by 1 M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Side Reactions and Purity

Q4: What are the common side products, and how can their formation be minimized?

The most common side products are:

  • 1-[3-(1-hydroxyethyl)phenyl]methanol (diol): Results from the over-reduction of both the carboxylic acid and ketone. To minimize its formation, use a chemoselective reducing agent and avoid excessive reaction times and temperatures.

  • Unreacted 3-acetylbenzoic acid: This indicates an incomplete reaction. Ensure the use of a sufficient amount of an active reducing agent and allow for adequate reaction time.

Q5: How can I confirm the purity and identity of the synthesized 1-[3-(hydroxymethyl)phenyl]ethanone?

The purity and identity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups (e.g., hydroxyl, carbonyl).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to determine the purity of the sample.

References

  • ChemBK. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. [Link]

  • PrepChem.com. Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. [Link]

  • Gannabathula, S., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. [Link]

  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • National Center for Biotechnology Information. 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. PubChem Compound Database. [Link]

  • Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Myers, A. Chem 115. [Link]

  • Zaragoza, F. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube. [Link]

  • Organic Chemistry Portal. A Quick Guide to Reductions in Organic Chemistry. [Link]

  • ResearchGate. Product formation and amount of 4 during the hydrogenation of.... [Link]

  • National Center for Biotechnology Information. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. 3-Acetylbenzoic acid. PubChem Compound Database. [Link]

  • Hiyoshi, N., et al. (2011). Acetophenone hydrogenation over a Pd catalyst in the presence of H₂O and CO₂. Chemical Communications. [Link]

  • Duraczyńska, D., et al. (2010). Hydrogenation of Acetophenone in the Presence of Ru Catalysts Supported on Amine Groups Functionalized Polymer. Catalysis Letters. [Link]

  • ResearchGate. Hydrogenation of acetophenone with catalyst precursors 1-3 a. [Link]

  • MDPI. Highly Loaded and Dispersed Ni2P/Al2O3 Catalyst with High Selectivity for Hydrogenation of Acetophenone. [Link]

  • PhytoBank. Showing 1-(3-hydroxy-phenyl)ethanone (PHY0138495). [Link]

  • National Center for Biotechnology Information. 1-[3-Hydroxy-4-(hydroxymethyl)phenyl]ethanone. PubChem Compound Database. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 1-[3-(hydroxymethyl)phenyl]ethanone: The Definitive Role of ¹H NMR Analysis

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development pipelines. This guide provides an in-depth analysis of 1-[3-(hydroxymethyl)phenyl]ethanone, a substituted acetophenone, to illustrate the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. We will compare its capabilities with other common analytical techniques, offering field-proven insights into why a multi-faceted analytical approach, centered around NMR, constitutes a self-validating system for structural integrity.

The Primacy of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the molecular structure, connectivity, and environment of atoms.[1][2][3] For organic molecules, ¹H NMR is the first and most informative method employed. It provides three critical pieces of information:

  • Chemical Shift (δ): The position of a signal on the spectrum (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (higher ppm), while electron-donating groups "shield" them, shifting them upfield (lower ppm).[4]

  • Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in a given environment.

  • Multiplicity (Spin-Spin Coupling): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals the number of protons on adjacent atoms, as dictated by the n+1 rule.[3] This is crucial for establishing atomic connectivity.

¹H NMR Spectral Analysis of 1-[3-(hydroxymethyl)phenyl]ethanone

Let's deconstruct the expected ¹H NMR spectrum of 1-[3-(hydroxymethyl)phenyl]ethanone. The molecule has four distinct types of proton environments, each giving rise to a unique set of signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Integration Expected Multiplicity Rationale for Assignment
H-a (-COCH₃) ~2.63HSinglet (s)These methyl protons are adjacent to a carbonyl group, which is strongly electron-withdrawing, causing a downfield shift into the characteristic ketone region.[5] There are no adjacent protons, so the signal is a singlet.
H-b (-CH₂OH) ~4.72HSinglet (s)These benzylic protons are attached to a carbon bearing an oxygen atom, resulting in significant deshielding. With no adjacent non-equivalent protons, they appear as a singlet.
H-c (-OH) 1.5 - 4.0 (variable)1HBroad Singlet (br s)The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to chemical exchange and may disappear upon shaking the sample with D₂O.
H-d, e, f, g (Aromatic) ~7.4 - 8.04HMultiplets (m)The four aromatic protons are all chemically non-equivalent due to the meta-substitution pattern. They will appear in the aromatic region, with protons ortho to the deshielding carbonyl group (H-d, H-g) appearing furthest downfield.[5][6] Their signals will be split by each other, resulting in a complex series of multiplets.

This detailed prediction, derived from fundamental principles, demonstrates how a single ¹H NMR experiment can provide a comprehensive fingerprint of the molecule, confirming the presence of all key structural fragments and their connectivity.

A Comparative Framework: Alternative and Complementary Techniques

Technique Information Provided Strengths for this Molecule Limitations
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Confirms the presence of 9 unique carbons, including the carbonyl (~198 ppm), aromatic (125-140 ppm), hydroxymethyl (~65 ppm), and methyl (~26 ppm) carbons.Lower sensitivity than ¹H NMR, often requiring more sample and longer acquisition times.[10][11]
Infrared (IR) Spectroscopy Presence of specific functional groups.Provides definitive evidence for the key functional groups: a strong, sharp C=O stretch (~1680 cm⁻¹) for the ketone and a broad O-H stretch (~3400 cm⁻¹) for the alcohol.[1][2]Provides no information on the connectivity of the molecular framework or the substitution pattern of the aromatic ring.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular weight (150.17 g/mol ) and can show characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or an acetyl group (M-43), further supporting the structure.[8]Does not distinguish between isomers (e.g., 1-[2-(hydroxymethyl)phenyl]ethanone or 1-[4-(hydroxymethyl)phenyl]ethanone) without fragmentation analysis.
Elemental Analysis Percentage composition of elements (C, H, O).Confirms the molecular formula (C₉H₁₀O₂).Does not provide any structural information; many isomers can have the same formula.

The synergy of these techniques is clear: ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, IR confirms the functional groups, and MS verifies the molecular weight.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly affected by sample preparation.[11] Following a meticulous protocol is essential for obtaining clean, interpretable data.

Step 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 1-[3-(hydroxymethyl)phenyl]ethanone into a clean, dry vial.[10][12] Using a sufficient amount ensures a good signal-to-noise ratio without requiring excessive spectrometer time.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Deuterated solvents are used because the deuterium nucleus resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H spectrum.[10][12] The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS). TMS is chemically inert and provides a single, sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.[12]

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[10][13] Solid impurities can severely degrade the quality of the magnetic field homogeneity (shimming).

  • Labeling: Clearly label the NMR tube with the sample identification.

Step 2: Data Acquisition & Processing
  • Spectrometer Insertion: The sample is placed into the NMR spectrometer.

  • Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming, which is critical for obtaining sharp, well-resolved peaks.

  • Acquisition: A standard proton pulse sequence is run to acquire the Free Induction Decay (FID) signal.

  • Processing: The raw FID data is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated to the TMS signal at 0 ppm. Finally, the signals are integrated to determine the relative number of protons for each peak.

Visualizing the Structural Confirmation Workflow

The process of confirming a chemical structure is a logical workflow that integrates synthesis with multiple analytical techniques. This ensures a comprehensive and validated outcome.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Analysis cluster_2 Complementary Verification Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Analysis (Connectivity & Proton Count) Purification->H_NMR C_NMR ¹³C NMR Analysis (Carbon Framework) IR IR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Weight) H_NMR->C_NMR H_NMR->IR H_NMR->MS Final_Confirmation Unambiguous Structural Confirmation H_NMR->Final_Confirmation C_NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Workflow for unambiguous structural confirmation.

Conclusion

The structural confirmation of 1-[3-(hydroxymethyl)phenyl]ethanone serves as a clear exemplar of modern analytical chemistry principles. While techniques like IR, MS, and ¹³C NMR provide indispensable, orthogonal data, ¹H NMR spectroscopy remains the unparalleled primary tool. Its ability to simultaneously deliver information on the electronic environment, quantity, and connectivity of protons in a single, rapid experiment makes it the most efficient and informative method for elucidating molecular structures. For researchers in drug development and chemical synthesis, mastering the interpretation of ¹H NMR spectra, within the context of a multi-technique analytical strategy, is not just a requirement—it is the guarantee of scientific integrity and progress.

References

  • Frontier, A. (©2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

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  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

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  • Sheedy, J. R., Ebeling, P. R., Gooley, P. R., & McConville, M. J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Retrieved from [Link]

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  • ResearchGate. (2014). Which techniques are most helpful in characterizing the structure of an unknown compound?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031290). Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • YouTube. (2021). NMR spectrum of acetophenone. Retrieved from [Link]

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  • Beckett, A. H., & Jones, G. R. (1977). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Journal of Pharmacy and Pharmacology, 29(7), 416-421. Retrieved from [Link]

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Comparative

A Spectroscopic Guide to Differentiating 1-(Hydroxymethyl)phenyl)ethanone Isomers

< In the realms of synthetic chemistry and drug development, the precise identification of positional isomers is not merely a procedural formality but a cornerstone of ensuring efficacy, safety, and reproducibility. The...

Author: BenchChem Technical Support Team. Date: February 2026

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In the realms of synthetic chemistry and drug development, the precise identification of positional isomers is not merely a procedural formality but a cornerstone of ensuring efficacy, safety, and reproducibility. The 1-(hydroxymethyl)phenyl)ethanone isomers, specifically the ortho (1-[2-(hydroxymethyl)phenyl]ethanone), meta (1-[3-(hydroxymethyl)phenyl]ethanone), and para (1-[4-(hydroxymethyl)phenyl]ethanone) variants, serve as a pertinent example. While sharing the same molecular formula (C₉H₁₀O₂) and weight (150.17 g/mol ), their distinct structural arrangements give rise to unique physicochemical properties and, consequently, divergent spectroscopic signatures.[1][2] This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques—NMR, IR, and Mass Spectrometry—supported by experimental data and theoretical principles to aid researchers in their unambiguous identification.

The Isomers: A Structural Overview

The key to differentiating these isomers lies in the relative positions of the acetyl (-COCH₃) and hydroxymethyl (-CH₂OH) groups on the benzene ring.[3] This seemingly subtle difference profoundly impacts the molecule's symmetry and the electronic environment of each atom, which in turn governs their interaction with electromagnetic radiation and behavior in a mass spectrometer.

Figure 1: Molecular structures of the ortho, meta, and para isomers of 1-(hydroxymethyl)phenyl)ethanone.

¹H NMR Spectroscopy: A Tale of Aromatic Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern.

The ortho isomer, being unsymmetrical, will exhibit four distinct signals in the aromatic region, each integrating to one proton. The coupling between adjacent protons will result in a complex pattern of doublets and triplets.

The meta isomer also lacks symmetry and will show four separate aromatic signals. A key feature to look for is a singlet corresponding to the proton situated between the two substituents.[4]

The para isomer possesses a plane of symmetry, rendering the protons at positions 2 and 6 equivalent, as well as those at 3 and 5. This results in a much simpler spectrum with two doublets in the aromatic region, each integrating to two protons.[4]

Table 1: Comparative ¹H NMR Data (Predicted)

Isomer Aromatic Protons (ppm) -CH₂OH (ppm) -COCH₃ (ppm)
ortho~7.2-7.8 (4H, complex multiplet)~4.6 (2H, s)~2.6 (3H, s)
meta~7.3-7.9 (4H, complex multiplet with a potential singlet)~4.7 (2H, s)~2.6 (3H, s)
para~7.4 (2H, d), ~7.9 (2H, d)~4.7 (2H, s)~2.6 (3H, s)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.[5][6]

¹³C NMR Spectroscopy: Counting the Carbons

Carbon-13 NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in each isomer.

Due to its lack of symmetry, the ortho isomer will display nine distinct signals: six for the aromatic carbons, one for the carbonyl carbon, one for the methyl carbon, and one for the hydroxymethyl carbon.

Similarly, the meta isomer will also show nine unique carbon signals.

The symmetry of the para isomer reduces the number of unique carbon signals. The aromatic ring will only show four signals (two for protonated carbons and two for quaternary carbons), leading to a total of seven signals.[7][8]

Table 2: Comparative ¹³C NMR Data (Predicted)

Isomer Number of Signals Carbonyl Carbon (ppm) Aromatic Carbons (ppm) -CH₂OH (ppm) -COCH₃ (ppm)
ortho9~201~125-140~63~27
meta9~199~126-138~64~27
para7~198~128-143~64~27

Note: Chemical shifts are approximate and can vary.[9][10]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of functional groups. While all three isomers will exhibit characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups, the substitution pattern on the benzene ring gives rise to distinct bands in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations.[3]

  • Ortho-disubstituted: A strong band around 750-770 cm⁻¹.

  • Meta-disubstituted: Two bands, one around 690-710 cm⁻¹ and another between 750-810 cm⁻¹.[3]

  • Para-disubstituted: A single strong band in the range of 810-840 cm⁻¹.[3]

Table 3: Key IR Absorption Bands

Functional Group Approximate Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ketone)1680-1700
C=C stretch (aromatic)1450-1600
C-H out-of-plane bend690-840 (isomer dependent)

Data sourced from typical IR correlation tables.[11]

Mass Spectrometry: Fragmentation Patterns

In mass spectrometry (MS), all three isomers will show a molecular ion peak (M⁺) at m/z 150. However, the relative abundances of fragment ions can differ. A common fragmentation pathway involves the loss of a methyl group (CH₃) to give a fragment at m/z 135, and the loss of the acetyl group (CH₃CO) to give a fragment at m/z 107. The stability of the resulting carbocations can be influenced by the position of the hydroxymethyl group, potentially leading to variations in the fragmentation pattern.

Fragmentation_Pathway M [M]⁺˙ m/z = 150 M_minus_CH3 [M-CH₃]⁺ m/z = 135 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M-COCH₃]⁺ m/z = 107 M->M_minus_COCH3 - •COCH₃

Figure 2: Common fragmentation pathway for 1-(hydroxymethyl)phenyl)ethanone isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy
  • Sample Preparation:

    • Liquid samples: Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

    • Identify the molecular ion peak and major fragment ions.

Conclusion

The unambiguous identification of 1-(hydroxymethyl)phenyl)ethanone isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data, with the number of signals and their splitting patterns directly reflecting the molecular symmetry. IR spectroscopy offers a rapid method for distinguishing the isomers based on the characteristic out-of-plane bending vibrations in the fingerprint region. Mass spectrometry confirms the molecular weight and can provide corroborating structural information through analysis of fragmentation patterns. By judiciously applying these methods, researchers can confidently characterize their synthesized or isolated compounds, ensuring the integrity of their subsequent studies.

References

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Validation

A Researcher's Guide to the Biological Activities of Hydroxyphenyl Ethanone Derivatives

For researchers and drug development professionals, the hydroxyphenyl ethanone scaffold represents a versatile starting point for the synthesis of a diverse array of biologically active molecules. While direct derivatiza...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the hydroxyphenyl ethanone scaffold represents a versatile starting point for the synthesis of a diverse array of biologically active molecules. While direct derivatization of 1-[3-(hydroxymethyl)phenyl]ethanone is not extensively documented in publicly available literature, a wealth of data exists for derivatives of its structural isomers, primarily 2-hydroxy and 4-hydroxyacetophenone. This guide provides a comparative analysis of the biological activities of these derivatives, offering insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the synthetic methodologies, present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.

The Versatility of the Hydroxyphenyl Ethanone Scaffold

The presence of a reactive ketone and a phenolic hydroxyl group makes hydroxyacetophenones ideal precursors for a variety of chemical transformations. The hydroxyl group can be alkylated or acylated, while the ketone functionality is a key component in condensation reactions, most notably the Claisen-Schmidt condensation for the synthesis of chalcones. These chalcones, in turn, can be cyclized to form a multitude of heterocyclic compounds, including pyrazoles, oxazoles, and more. This synthetic accessibility allows for the creation of large libraries of diverse molecules for biological screening.

Comparative Biological Activities of Hydroxyphenyl Ethanone Derivatives

The biological potential of derivatives synthesized from hydroxyacetophenones is vast. Here, we compare their efficacy in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Chalcones and their heterocyclic derivatives have demonstrated significant potential as antimicrobial agents. The α,β-unsaturated ketone moiety in chalcones is believed to be crucial for their activity, acting as a Michael acceptor and interacting with biological nucleophiles in microorganisms.

. Table 1: Comparative Antimicrobial Activity of Hydroxyacetophenone Derivatives

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Chalcone1,3-Bis-(2-hydroxy-phenyl)-propenoneS. aureus (MRSA)25-50[1]Ciprofloxacin0.004 (for N. gonorrhoeae)[2]
Chalcone3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneS. aureus (MRSA)98.7 (average)[1]Ciprofloxacin12 ng/ml (for E. coli)[3]
Chalcone3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneS. aureus (MRSA)108.7 (average)[1]Ciprofloxacin-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

As the data suggests, certain chalcone derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge. The position of the hydroxyl group on the phenyl rings appears to influence the antimicrobial potency.

Anticancer Activity

The cytotoxic effects of hydroxyphenyl ethanone derivatives against various cancer cell lines have been a major focus of research. Pyrazole derivatives, in particular, have shown promising results, with some compounds exhibiting IC50 values in the low micromolar range.

. Table 2: Comparative Anticancer Activity of Hydroxyacetophenone Derivatives

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG26.78[4]Doxorubicin12.18 (HepG2)[5]
Pyrazole3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG216.02[4]Doxorubicin2.50 (MCF-7)[5]
Pyrazoline1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineU25111.9[6]Doxorubicin2.92 (HeLa)[5]
Pyrazoline1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-116.8[6]Doxorubicin-

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data highlights the potential of pyrazole and pyrazoline derivatives as anticancer agents. The substitution patterns on the aromatic rings play a critical role in determining their cytotoxic efficacy and selectivity against different cancer cell lines. For instance, some studies have shown that certain pyrazole derivatives exhibit greater potency than the standard chemotherapeutic drug, Doxorubicin, against specific cell lines.[4][7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Derivatives of hydroxyacetophenones, such as oxazoles and other heterocyclic systems, have been investigated for their ability to modulate inflammatory responses.

. Table 3: Comparative Anti-inflammatory Activity of Hydroxyacetophenone Derivatives

Compound ClassDerivative ExampleAnimal Model% Inhibition of EdemaReference Compound% Inhibition of Edema
Oxadiazole-benzathiazoleCompound 3a2Carrageenan-induced paw edema (rat)81.91%[8]Indomethacin54% (at 10 mg/kg)[9]
Oxadiazole-benzathiazoleCompound 3a8Carrageenan-induced paw edema (rat)81.54%[8]Indomethacin83.34%[10]
OxazoleDerivative A1Carrageenan-induced paw edema (rat)Shows maximum activity among tested derivatives[11][12]Indomethacin45.86%[13]

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[14][15][16] The results indicate that oxadiazole derivatives clubbed with a benzothiazole nucleus show significant inhibition of edema, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate class of compounds, chalcones, and for the biological assays discussed in this guide.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the base-catalyzed condensation of a hydroxyacetophenone with an aromatic aldehyde.

Materials:

  • Substituted hydroxyacetophenone

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)

  • Ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve equimolar amounts of the hydroxyacetophenone and the aromatic aldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous base solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature or in an ice bath for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product and purify it by recrystallization from a suitable solvent, such as ethanol.

Diagram of the Claisen-Schmidt Condensation Workflow:

Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Hydroxyacetophenone Hydroxyacetophenone Mixing Dissolve Reactants in Ethanol Hydroxyacetophenone->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Solvent Ethanol Solvent->Mixing Cooling Cool to 0°C Mixing->Cooling Base_Addition Add Base (NaOH/KOH) Dropwise with Stirring Cooling->Base_Addition Stirring Stir at RT or 0°C Base_Addition->Stirring Quenching Pour into Ice Stirring->Quenching Precipitation Acidify with HCl Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product Pure Chalcone Recrystallization->Final_Product

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., Doxorubicin).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[17]

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_setup Cell Culture & Treatment cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Cell_Seeding Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Cell_Seeding->Adherence Treatment Add Test Compounds & Controls Adherence->Treatment Incubate_Compound Incubate for 24-72 hours Treatment->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilization Add Solubilization Solution Incubate_MTT->Solubilization Absorbance_Reading Read Absorbance (540-590 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis Result Cytotoxicity Data Data_Analysis->Result

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[14][15][16]

Materials:

  • Wistar rats (or other suitable strain)

  • Carrageenan solution (1% in saline)

  • Test compounds (in a suitable vehicle)

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram of the Carrageenan-Induced Paw Edema Assay:

Paw_Edema_Assay cluster_animal_prep Animal Preparation & Dosing cluster_inflammation Induction of Inflammation cluster_measurement_analysis Measurement & Analysis Fasting Fast Rats Overnight Grouping Divide into Control, Test, & Reference Groups Fasting->Grouping Dosing Administer Vehicle, Test Compounds, or Reference Drug Grouping->Dosing Carrageenan_Injection Inject Carrageenan into Hind Paw Dosing->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Calculation Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Calculation Outcome Anti-inflammatory Activity Data_Calculation->Outcome

Caption: Procedure for the carrageenan-induced paw edema assay in rats.

Conclusion and Future Directions

Derivatives of hydroxyphenyl ethanones represent a rich source of biologically active compounds with significant potential in the development of new antimicrobial, anticancer, and anti-inflammatory drugs. While the direct exploration of 1-[3-(hydroxymethyl)phenyl]ethanone derivatives is an area ripe for investigation, the extensive research on its isomers provides a strong foundation and valuable comparative data. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive scaffold for medicinal chemists. Future research should focus on expanding the chemical diversity of these derivatives, exploring their mechanisms of action in greater detail, and optimizing their pharmacokinetic and toxicological profiles to identify lead candidates for further preclinical and clinical development.

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Comparative

A Comparative Guide to 1-[3-(hydroxymethyl)phenyl]ethanone and its Para Isomer for the Modern Researcher

In the landscape of pharmaceutical development and fine chemical synthesis, the subtle yet profound influence of isomeric substitution patterns on a molecule's physicochemical properties and reactivity is a paramount con...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the subtle yet profound influence of isomeric substitution patterns on a molecule's physicochemical properties and reactivity is a paramount consideration. This guide offers an in-depth comparative analysis of 1-[3-(hydroxymethyl)phenyl]ethanone and its para counterpart, 1-[4-(hydroxymethyl)phenyl]ethanone. Moving beyond a simple datasheet presentation, we will dissect the causal relationships between structure and function, supported by experimental data and validated protocols, to empower researchers in making informed decisions for their synthetic strategies and drug design endeavors.

Introduction: The Significance of Positional Isomerism

The location of the hydroxymethyl group on the phenyl ring, either in the meta or para position relative to the acetyl group, dictates the electronic and steric environment of the molecule. These differences, while seemingly minor, can lead to significant variations in physical properties such as melting point and solubility, as well as in chemical reactivity. The acetyl group is a deactivating, meta-directing group in electrophilic aromatic substitution, while the hydroxymethyl group is a weakly activating, ortho, para-directing group.[1] This electronic interplay is central to understanding the distinct characteristics of each isomer.

Physicochemical Properties: A Tale of Two Isomers

The physical properties of a compound are a direct reflection of its molecular structure and intermolecular forces. A comparison of the key physicochemical properties of the meta and para isomers reveals the impact of their structural differences.

Property1-[3-(hydroxymethyl)phenyl]ethanone (meta-isomer)1-[4-(hydroxymethyl)phenyl]ethanone (para-isomer)
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol [2]150.17 g/mol [3]
CAS Number 125604-06-0[2]75633-63-5[3]
Melting Point Not available88-91 °C
Boiling Point (Predicted) 314.8±25.0 °C (at 760 mmHg)301.3±25.0 °C (at 760 mmHg)
Solubility Information not readily availableSoluble in chloroform, methanol

The higher melting point of the para-isomer can be attributed to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces.[4] This is a common trend observed in para-substituted benzene derivatives compared to their ortho and meta counterparts.

Spectroscopic Analysis: Unveiling the Structural Nuances

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed fingerprint of a molecule's structure. A comparative analysis of the spectra for the meta and para isomers highlights the differences in their chemical environments.

¹H NMR Spectroscopy

The ¹H NMR spectra of both isomers will exhibit characteristic signals for the acetyl protons (a singlet around 2.6 ppm), the methylene protons of the hydroxymethyl group (a singlet around 4.7 ppm), and the aromatic protons. The key difference will lie in the splitting patterns and chemical shifts of the aromatic protons.

  • 1-[4-(hydroxymethyl)phenyl]ethanone (para-isomer): Due to the symmetry of the para-substituted ring, a simpler A₂B₂ splitting pattern is expected, resulting in two doublets in the aromatic region.

  • 1-[3-(hydroxymethyl)phenyl]ethanone (meta-isomer): The lower symmetry of the meta-isomer will result in a more complex splitting pattern for the four aromatic protons, likely appearing as a series of multiplets.

IR Spectroscopy

The IR spectra of both isomers will show characteristic absorption bands for the hydroxyl (O-H) stretch (broad, around 3300-3500 cm⁻¹), the carbonyl (C=O) stretch of the ketone (strong, around 1680 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions.[5] While the major peaks will be similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.

Comparative Reactivity: A Focus on Oxidation and Esterification

The electronic and steric differences between the meta and para isomers are expected to manifest in their chemical reactivity. We will explore this through two common and important transformations: the oxidation of the hydroxymethyl group and its esterification.

Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol in the hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation. The rate of this reaction can be influenced by the electronic nature of the substituent on the aromatic ring.

Theoretical Insight: The acetyl group is an electron-withdrawing group. In the para-isomer, the acetyl group can exert its electron-withdrawing effect more directly on the hydroxymethyl group through resonance, which may slightly destabilize the transition state of the oxidation reaction. In the meta-isomer, the electronic communication between the two groups is primarily through the inductive effect, which is weaker. Therefore, it is plausible that the para-isomer would undergo oxidation at a slightly slower rate than the meta-isomer under certain conditions. Studies on the oxidation of para-substituted acetophenones have shown that electron-withdrawing substituents can accelerate the rate of reaction.[6]

Experimental Protocol: Oxidation of Hydroxymethylphenyl Ethanone Isomers

This protocol provides a general method for the oxidation of the hydroxymethyl group to a carboxylic acid using potassium permanganate.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification start Dissolve Isomer add_base Add Na2CO3 Solution start->add_base in water cool Cool to 0-5 °C add_base->cool add_kmno4 Add KMnO4 Solution cool->add_kmno4 dropwise stir Stir at RT add_kmno4->stir until purple color disappears quench Quench with Na2SO3 stir->quench acidify Acidify with HCl quench->acidify extract Extract with EtOAc acidify->extract dry Dry & Evaporate extract->dry purify Purify by Chromatography dry->purify

Caption: Workflow for the oxidation of hydroxymethylphenyl ethanone isomers.

Methodology:

  • Dissolution: Dissolve 1.0 g of either 1-[3-(hydroxymethyl)phenyl]ethanone or 1-[4-(hydroxymethyl)phenyl]ethanone in 20 mL of water.

  • Basification: Add a solution of 0.7 g of sodium carbonate in 10 mL of water to the reaction mixture.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Oxidant Addition: Slowly add a solution of 2.1 g of potassium permanganate in 40 mL of water dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature until the purple color of the permanganate has disappeared.

  • Quenching: Quench the reaction by adding a saturated solution of sodium sulfite until the brown manganese dioxide precipitate dissolves.

  • Acidification: Acidify the clear solution with concentrated hydrochloric acid to precipitate the carboxylic acid product.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Esterification of the Hydroxymethyl Group

Esterification is a common reaction of alcohols, and the rate can be influenced by steric hindrance around the hydroxyl group.

Theoretical Insight: In the para-isomer, the hydroxymethyl group is more exposed and less sterically hindered. In the meta-isomer, the proximity of the acetyl group could potentially introduce some steric hindrance, although this effect is likely to be minimal. Therefore, the para-isomer might be expected to undergo esterification slightly more readily.

Experimental Protocol: Fischer Esterification of Hydroxymethylphenyl Ethanone Isomers

This protocol describes the acid-catalyzed esterification with acetic acid.

Esterification_Workflow cluster_react Reaction cluster_process Processing mix Mix Isomer, Acetic Acid, & Catalyst reflux Reflux mix->reflux 2 hours cool_down Cool to RT reflux->cool_down add_water Add Water cool_down->add_water extract_ester Extract with Ether add_water->extract_ester wash Wash with NaHCO3 extract_ester->wash dry_evap Dry & Evaporate wash->dry_evap

Caption: Workflow for the esterification of hydroxymethylphenyl ethanone isomers.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 g of either 1-[3-(hydroxymethyl)phenyl]ethanone or 1-[4-(hydroxymethyl)phenyl]ethanone, 5 mL of glacial acetic acid, and 2-3 drops of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the mixture into 20 mL of cold water.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.

Applications and Relevance in Drug Development

Both 1-[3-(hydroxymethyl)phenyl]ethanone and its para isomer serve as valuable building blocks in organic synthesis. Their utility in drug development stems from the presence of two reactive functional groups—the ketone and the alcohol—which can be independently or sequentially modified to generate a diverse range of molecular architectures. The choice between the meta and para isomer can be critical in structure-activity relationship (SAR) studies, where the spatial arrangement of functional groups can significantly impact biological activity. For instance, the different vectoral orientations of the hydroxymethyl and acetyl groups in the two isomers can lead to distinct binding interactions with a biological target.

Conclusion

The comparative study of 1-[3-(hydroxymethyl)phenyl]ethanone and its para isomer underscores the fundamental principle that isomeric positioning is a critical determinant of a molecule's properties and reactivity. The para-isomer, with its higher symmetry, exhibits a higher melting point. Spectroscopic analysis provides a clear distinction between the two, particularly in the aromatic region of the ¹H NMR spectrum. While subtle, the differences in their electronic and steric environments are predicted to influence their reactivity in key transformations such as oxidation and esterification. For researchers and drug development professionals, a thorough understanding of these isomeric differences is not merely academic but a practical necessity for the rational design and efficient synthesis of novel chemical entities.

References

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • PubChem. 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-(Hydroxymethyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]

  • NCERT. Haloalkanes and Haloarenes. [Link]

  • NIST. Ethanone, 1-(3-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

  • NIST. Acetophenone. NIST Chemistry WebBook. [Link]

  • Khan Academy. (2015). Ortho/Meta/Para Directors. YouTube. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. [Link]

  • PubMed. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. [Link]

  • ACS Publications. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • PubMed. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [Link]

  • Asian Journal of Chemistry. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. [Link]

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  • ScienceDirect. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. [Link]

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  • Chemistry LibreTexts. (2020). 17.2: The Structure and Properties of Benzene and its Derivatives. [Link]

  • ResearchGate. (2018). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. [Link]

  • National Institutes of Health. (Year not available). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

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  • Royal Society of Chemistry. (Year not available). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. [Link]

  • ResearchGate. (2025). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. [Link]

  • ResearchGate. (Year not available). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO 3 under ball milling. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 1-[3-(hydroxymethyl)phenyl]ethanone Quantification

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 1-[3-(hydroxymethyl)phenyl]ethanone, a key organic intermediate and potential impurity in pharmaceutical ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 1-[3-(hydroxymethyl)phenyl]ethanone, a key organic intermediate and potential impurity in pharmaceutical manufacturing. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals, ensuring robust and reliable analytical data that meets stringent regulatory requirements. The methodologies are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3]

Foundational Strategy: Method Selection and Rationale

The accurate quantification of 1-[3-(hydroxymethyl)phenyl]ethanone is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The selection of an appropriate analytical technique is the first and most crucial step in the validation process.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Justification: The molecular structure of 1-[3-(hydroxymethyl)phenyl]ethanone, featuring a polar hydroxyl group and a nonpolar aromatic ring, makes it an ideal candidate for RP-HPLC.[4] This technique offers high specificity, sensitivity, and robustness for the analysis of small organic molecules. A C18 column is the stationary phase of choice due to its hydrophobic nature, which allows for effective separation based on polarity. Detection is typically achieved using a UV detector, as the aromatic ring provides a strong chromophore.

Alternative Technique: UV-Vis Spectrophotometry

Justification: As a simpler, more rapid alternative, UV-Vis spectrophotometry can be considered for at-line or in-process controls where high specificity is not the primary requirement. This method is based on the absorbance of UV light by the analyte at a specific wavelength. However, it is susceptible to interference from other UV-absorbing compounds in the sample matrix, making it less specific than HPLC.

This guide will focus on the comprehensive validation of a proposed RP-HPLC method and a comparative summary against a simpler UV-Vis method.

The Validation Master Plan: A Framework for Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The validation process is guided by a Validation Master Plan (VMP) that outlines the parameters to be evaluated, the experimental design, and the acceptance criteria. The core validation characteristics, as defined by ICH Q2(R1), are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Develop Initial HPLC/UV-Vis Method Opt Optimize Parameters (Mobile Phase, Wavelength, etc.) Dev->Opt SST Define System Suitability Tests (SST) Opt->SST Protocol Author Validation Master Plan (VMP) SST->Protocol Criteria Define Acceptance Criteria per ICH Q2(R1) Protocol->Criteria Specificity Specificity Criteria->Specificity Linearity Linearity & Range Criteria->Linearity Accuracy Accuracy Criteria->Accuracy Precision Precision Criteria->Precision LOD_LOQ LOD & LOQ Criteria->LOD_LOQ Robustness Robustness Criteria->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use & Continuous Monitoring Report->Lifecycle

Caption: High-level workflow for analytical method validation.

Detailed Experimental Protocols and Data Comparison

This section provides detailed protocols for validating the proposed RP-HPLC method and compares its performance characteristics with a UV-Vis spectrophotometric method.

Proposed Analytical Methods
ParameterRP-HPLC MethodUV-Vis Spectrophotometric Method
Instrument HPLC with UV DetectorUV-Vis Spectrophotometer
Column (for HPLC) C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)N/A
Mobile Phase Acetonitrile:Water (gradient or isocratic)N/A
Flow Rate 1.0 mL/minN/A
Detection Wavelength 245 nm245 nm
Diluent Mobile Phase or MethanolMethanol
Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

Protocol (HPLC):

  • Forced Degradation: Subject a solution of 1-[3-(hydroxymethyl)phenyl]ethanone to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Impurity Spiking: Spike the analyte solution with known impurities or related substances.

  • Analysis: Analyze the stressed and spiked samples.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and demonstrate that the analyte peak is free from co-eluting impurities.

Protocol (UV-Vis):

  • Analyze individual solutions of the analyte, known impurities, and placebo (matrix components).

  • Compare the absorption spectra to identify potential overlaps and interferences.

Comparison and Insights:

MethodSpecificity AssessmentAdvantageLimitation
RP-HPLC HighChromatographic separation provides physical separation from impurities.[6]Longer analysis time.
UV-Vis LowRapid analysis.Highly susceptible to interference from any compound that absorbs at the same wavelength.

The following diagram illustrates the principle of specificity in HPLC.

G cluster_0 Sample Components cluster_1 HPLC Column cluster_2 Detector Signal (Chromatogram) Analyte Analyte Column Separation Analyte->Column ImpurityA Impurity A ImpurityA->Column ImpurityB Impurity B ImpurityB->Column Peak_ImpA Peak A Peak_Analyte Analyte Peak Column->Peak_Analyte Peak_ImpB Peak B

Caption: Specificity through chromatographic separation.

Linearity and Range

Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards of 1-[3-(hydroxymethyl)phenyl]ethanone spanning the expected concentration range (e.g., 80% to 120% of the target assay concentration).[7]

  • Analyze each standard in triplicate.

  • Plot the average response versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should be close to zero.

Comparative Data Summary:

ParameterRP-HPLC MethodUV-Vis Spectrophotometric Method
Range 10 - 150 µg/mL5 - 50 µg/mL
Correlation (r²) 0.99980.9991
Regression Equation y = 25432x + 150y = 1250x + 85

Insights: Both methods demonstrate good linearity. The HPLC method typically offers a wider linear range due to its higher sensitivity and lower baseline noise.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo (sample matrix without the analyte).

  • Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three replicates at each level).

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

  • Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.

Comparative Data Summary:

Concentration LevelRP-HPLC (% Recovery ± RSD)UV-Vis (% Recovery ± RSD)
80% 100.5% ± 0.8%101.8% ± 1.5%
100% 99.8% ± 0.5%99.5% ± 1.2%
120% 101.2% ± 0.7%103.5% ± 1.8%

Insights: The HPLC method demonstrates superior accuracy and precision, as indicated by the lower RSD values. The higher variability in the UV-Vis method can be attributed to its lower specificity.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD ≤ 2.0% for both repeatability and intermediate precision.

Comparative Data Summary:

Precision TypeRP-HPLC (RSD)UV-Vis (RSD)
Repeatability 0.6%1.4%
Intermediate Precision 1.1%2.5%

Insights: The HPLC method is significantly more precise. The higher RSD for the intermediate precision of the UV-Vis method suggests it is more susceptible to variations in experimental conditions.

LOD & LOQ

Objective:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Comparative Data Summary:

ParameterRP-HPLCUV-Vis
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL

Insights: The HPLC method is substantially more sensitive, making it suitable for impurity testing and the quantification of low-level analytes.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol (HPLC):

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

  • Analyze a system suitability solution under each condition and evaluate the impact on key parameters (e.g., retention time, resolution, peak area).

Acceptance Criteria:

  • System suitability parameters must pass under all varied conditions.

  • The assay result should not significantly change.

Insights: A well-developed HPLC method should be robust to minor variations, ensuring consistent performance in a routine laboratory environment. Robustness testing for UV-Vis methods may include variations in sample diluent composition or pH.

Conclusion: Selecting the Fit-for-Purpose Method

The validation data clearly demonstrates that the RP-HPLC method is superior for the quantification of 1-[3-(hydroxymethyl)phenyl]ethanone in a regulated environment. Its high degree of specificity, accuracy, precision, and sensitivity makes it the method of choice for final product release testing, stability studies, and impurity quantification.

The UV-Vis spectrophotometric method , while simpler and faster, lacks the specificity required for most pharmaceutical applications. Its susceptibility to interference limits its use to situations where the sample matrix is well-characterized and free of interfering substances, such as in-process monitoring for reaction completion where a semi-quantitative result is sufficient.

Ultimately, the choice of analytical method must be "suitable for its intended purpose."[3] This guide provides the experimental framework to make an evidence-based decision, ensuring data integrity and regulatory compliance.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][2][8]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][9]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][7][10][11]

  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • PubChem. 1-[3-(hydroxymethyl)phenyl]ethan-1-one. National Institutes of Health. [Link][4]

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Validation

A Comparative Guide to High-Purity Assessment of Synthesized 1-[3-(hydroxymethyl)phenyl]ethanone via High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-[3-(hydroxymethyl)phenyl]ethanone, also known as 3-acetylbenzyl alcohol, serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a ketone and a benzyl alcohol moiety, presents a unique profile for analytical characterization. The presence of impurities, arising from unreacted starting materials, byproducts of side reactions, or degradation products, can have profound implications for the final API's stability, bioactivity, and safety profile. Consequently, a robust and reliable analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 1-[3-(hydroxymethyl)phenyl]ethanone. We will explore the rationale behind the selection of chromatographic parameters and compare an optimized, stability-indicating Reversed-Phase HPLC (RP-HPLC) method with a sub-optimal alternative. This comparison will be supported by a discussion of potential impurities and the execution of forced degradation studies to ensure the method's specificity and adherence to regulatory expectations.

Understanding the Analyte and Potential Impurities

The synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone often involves the reduction of a precursor such as 3-acetylbenzonitrile. This synthetic route can introduce specific impurities that a well-designed HPLC method must be able to separate.

Potential Impurities:

  • Starting Material: Unreacted 3-acetylbenzonitrile.

  • Over-reduction Products: For example, 1-(3-(hydroxymethyl)phenyl)ethanol, where the ketone is also reduced.

  • Byproducts from Synthesis: Depending on the specific reagents and conditions used.

  • Degradation Products: Arising from instability of the final product under various stress conditions (e.g., oxidation, hydrolysis).

A robust HPLC method must be able to resolve the main peak of 1-[3-(hydroxymethyl)phenyl]ethanone from all these potential impurities.

Comparative Analysis of HPLC Methods

Reversed-phase HPLC is the predominant technique for the analysis of moderately polar pharmaceutical compounds like 1-[3-(hydroxymethyl)phenyl]ethanone.[1] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Method A: Optimized Isocratic RP-HPLC Method

This method is designed for optimal resolution, peak shape, and analysis time.

Rationale for Parameter Selection:

  • Column: A C18 column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[2]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for a wide range of polarities. The addition of a small amount of formic acid helps to protonate the silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte.

  • Isocratic Elution: For a relatively simple mixture where the impurities have polarities not drastically different from the main compound, isocratic elution provides a stable baseline and reproducible retention times.

  • Detection Wavelength: The UV spectrum of acetophenone derivatives typically shows strong absorbance around 254 nm, providing good sensitivity.[3]

Method B: Sub-optimal Isocratic RP-HPLC Method

This method illustrates common pitfalls in HPLC method development, leading to compromised performance.

Shortcomings of Method B:

  • Methanol as Organic Modifier: While methanol is a viable alternative to acetonitrile, it generally has a higher viscosity and can lead to broader peaks and lower efficiency for some compounds.

  • Absence of Acid Modifier: Without an acid in the mobile phase, interactions between the analyte and residual silanols on the stationary phase can cause significant peak tailing, making accurate integration and quantification difficult.

  • Higher Flow Rate: A higher flow rate can shorten the analysis time but may also lead to a decrease in resolution, especially if the separation is already challenging.

Data Presentation: A Comparative Summary

The following table summarizes the key performance parameters of the two HPLC methods.

ParameterMethod A: Optimized Isocratic RP-HPLCMethod B: Sub-optimal Isocratic RP-HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic AcidMethanol:Water (50:50, v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection Wavelength 254 nm254 nm
Expected Retention Time ~ 5-7 minutesVariable, likely shorter with poorer peak shape
Resolution (Rs) between main peak and critical impurity > 2.0< 1.5
Peak Tailing Factor (Tf) 0.9 - 1.2> 1.5
Theoretical Plates (N) > 5000< 3000

Experimental Protocols

Protocol 1: Optimized Isocratic RP-HPLC Method (Method A)

1. Preparation of Mobile Phase: a. Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade water. b. Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the 0.1% formic acid in water. c. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

2. Preparation of Standard and Sample Solutions: a. Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 1-[3-(hydroxymethyl)phenyl]ethanone reference standard and dissolve it in 100 mL of the mobile phase. b. Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized 1-[3-(hydroxymethyl)phenyl]ethanone and dissolve it in 100 mL of the mobile phase.

3. HPLC System Setup and Analysis: a. Equilibrate the C18 column (4.6 x 150 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved. b. Set the column temperature to 30 °C. c. Set the UV detector to 254 nm. d. Inject 10 µL of the standard solution and then the sample solution. e. Record the chromatograms and integrate the peaks.

4. Calculation of Purity: Calculate the purity of the synthesized sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

Protocol 2: Forced Degradation Study

To establish the stability-indicating nature of the optimized HPLC method, a forced degradation study should be performed as per ICH guidelines.[4]

1. Acid Hydrolysis: a. Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8 hours). b. Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase before injection.

2. Base Hydrolysis: a. Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified period. b. Neutralize the solution with 0.1 M HCl and dilute with the mobile phase before injection.

3. Oxidative Degradation: a. Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period. b. Dilute with the mobile phase before injection.

4. Thermal Degradation: a. Expose the solid sample to a high temperature (e.g., 80 °C) for a specified period. b. Dissolve the stressed sample in the mobile phase before injection.

5. Photolytic Degradation: a. Expose the solid sample to UV light (e.g., 254 nm) and visible light for a specified duration. b. Dissolve the stressed sample in the mobile phase before injection.

Analyze all stressed samples using the optimized HPLC method (Method A) to ensure that all degradation products are well-resolved from the main peak.

Visualization of the Analytical Workflow

The following diagram illustrates the workflow for the purity assessment of 1-[3-(hydroxymethyl)phenyl]ethanone using the optimized HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (Method A) cluster_data Data Analysis weigh_sample Weigh Synthesized Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample injection Inject Sample/Standard dissolve_sample->injection weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std dissolve_std->injection hplc_system HPLC System with C18 Column hplc_system->injection mobile_phase Mobile Phase: ACN/H2O/HCOOH mobile_phase->hplc_system detection UV Detection at 254 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration purity_calc Calculate Purity integration->purity_calc

Caption: HPLC workflow for purity assessment.

Conclusion: The Imperative of a Validated, Stability-Indicating Method

The purity of 1-[3-(hydroxymethyl)phenyl]ethanone is a critical determinant of its suitability as a pharmaceutical intermediate. This guide has demonstrated that a well-developed, optimized isocratic RP-HPLC method is essential for accurate and reliable purity assessment. The comparison with a sub-optimal method highlights the importance of careful selection of chromatographic parameters to achieve adequate resolution, good peak shape, and robust performance.

Furthermore, the integration of forced degradation studies is not merely a suggestion but a necessity to establish the stability-indicating nature of the analytical method. This ensures that the method can effectively separate the active ingredient from any potential impurities and degradation products that may arise during synthesis, storage, or formulation. By adhering to these principles of scientific integrity and methodological rigor, researchers and drug development professionals can ensure the quality and safety of the final pharmaceutical products.

References

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • StudyRaid. (2025). Understand tLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Sun, Y., Liu, Z., Wang, J., Wang, Y., Zhou, H., Zhang, W., Wang, J., & Qiao, G. (2009). [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. Se pu = Chinese journal of chromatography, 27(1), 114–116. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Chromatography Forum. (2009). 3-Hydroxy Acetophenone. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). CN105967986A - 3-hydroxyacetophenone synthesis method.
  • Beldman, G., & Schols, H. A. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1370-1371. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

Comparative

cross-validation of experimental data for 1-[3-(hydroxymethyl)phenyl]ethanone

An In-Depth Technical Guide to the Cross-Validation of Experimental Data for 1-[3-(Hydroxymethyl)phenyl]ethanone Prepared by a Senior Application Scientist For researchers, medicinal chemists, and quality control special...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Experimental Data for 1-[3-(Hydroxymethyl)phenyl]ethanone

Prepared by a Senior Application Scientist

For researchers, medicinal chemists, and quality control specialists, the unambiguous identification and purity assessment of chemical intermediates are paramount. 1-[3-(hydroxymethyl)phenyl]ethanone, a key building block in organic synthesis, is no exception. Its utility in the development of novel pharmaceutical agents necessitates a rigorous, multi-faceted approach to data validation. The presence of structural isomers and related compounds demands more than a single analytical technique for confirmation; it requires a systematic cross-validation strategy.

This guide provides a comprehensive framework for the characterization of 1-[3-(hydroxymethyl)phenyl]ethanone. We will delve into the core principles of structural verification, compare its analytical signatures with those of closely related alternatives, and outline self-validating experimental protocols. The objective is to equip scientists with the expertise to not only confirm the identity and purity of their material but also to understand the causality behind the analytical data, ensuring the integrity of their research and development endeavors.

Section 1: Foundational Identity and Comparative Physicochemical Analysis

Before engaging in advanced spectroscopic analysis, confirming the basic physicochemical properties is a critical first step. This foundational data serves as the initial checkpoint in the validation process. The molecular formula and weight provide the basis for mass spectrometry, while structural identifiers like CAS numbers are crucial for cross-referencing with literature and databases.

A key challenge in the analysis of 1-[3-(hydroxymethyl)phenyl]ethanone is distinguishing it from its structural isomer, 1-[4-(hydroxymethyl)phenyl]ethanone, and the closely related compound, 3'-Hydroxyacetophenone. While they share similar properties, their distinct substitution patterns lead to unique spectroscopic fingerprints.

Table 1: Core Physicochemical Properties of 1-[3-(hydroxymethyl)phenyl]ethanone

Property Value Source
IUPAC Name 1-[3-(hydroxymethyl)phenyl]ethanone [PubChem][1]
CAS Number 125604-06-0 [PubChem][1]
Molecular Formula C₉H₁₀O₂ [PubChem][1]
Molecular Weight 150.17 g/mol [PubChem][1]

| SMILES | CC(=O)C1=CC=CC(=C1)CO | [PubChem][1] |

Table 2: Comparative Physicochemical Properties of Isomers and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Key Distinguishing Feature
1-[3-(hydroxymethyl)phenyl]ethanone C₉H₁₀O₂ 150.17 meta-substituted hydroxymethyl group
1-[4-(hydroxymethyl)phenyl]ethanone[2] C₉H₁₀O₂ 150.17 para-substituted hydroxymethyl group
3'-Hydroxyacetophenone[3][4] C₈H₈O₂ 136.15 meta-substituted hydroxyl (phenolic) group

| 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone[5] | C₉H₁₀O₃ | 166.17 | Contains both hydroxyl and hydroxymethyl groups |

This initial comparison underscores the necessity of spectroscopic methods capable of discerning substitution patterns and functional group differences.

Below is a logical workflow for the comprehensive identification and validation of a new or existing batch of 1-[3-(hydroxymethyl)phenyl]ethanone.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Molecular Weight & Formula cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Purity & Final Validation start Sample Received phys_chem Physicochemical Properties (Table 1 & 2) start->phys_chem Initial Assessment ms Mass Spectrometry (MS) - Confirm MW = 150.17 Da - High-Resolution MS for Formula phys_chem->ms Proceed if consistent nmr NMR Spectroscopy - ¹H & ¹³C NMR - Confirm Connectivity & Isomer ms->nmr ir IR Spectroscopy - Confirm Functional Groups (C=O, O-H) ms->ir chrom Chromatography (HPLC/GC) - Determine % Purity - Impurity Profile nmr->chrom ir->chrom validation Data Cross-Validation & Certificate of Analysis chrom->validation

Figure 1: Logical workflow for identity confirmation and purity validation.

Section 2: Spectroscopic Cross-Validation for Unambiguous Structural Confirmation

Spectroscopy is the cornerstone of chemical validation. A multi-technique approach, where the results from each method corroborate the others, provides the highest level of confidence.

Mass Spectrometry (MS)

Expertise & Experience: The primary role of MS in this context is to confirm the molecular weight. For 1-[3-(hydroxymethyl)phenyl]ethanone, the molecular ion peak [M]⁺ should be observed at m/z 150. High-resolution mass spectrometry (HRMS) is invaluable as it can confirm the elemental composition (C₉H₁₀O₂) to within a few parts per million, effectively ruling out other compounds with the same nominal mass. Furthermore, the fragmentation pattern in GC-MS provides structural clues that can help differentiate between isomers. For instance, the benzylic C-O bond is prone to cleavage.

Self-Validating Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Verify the molecular ion peak at m/z 150.

    • Analyze the fragmentation pattern. Key expected fragments include [M-CH₃]⁺ (m/z 135) from loss of the acetyl methyl group and [M-H₂O]⁺ (m/z 132). The base peak is often the acylium ion [C₆H₄CH₂OHCO]⁺.

    • Compare the resulting spectrum against a reference library or previously validated in-house standard.

Table 3: Comparative Mass Spectrometry Data

Compound Expected [M]⁺ (m/z) Key Distinguishing Fragments
1-[3-(hydroxymethyl)phenyl]ethanone 150 [M-CH₃]⁺ at m/z 135
1-[4-(hydroxymethyl)phenyl]ethanone[2] 150 Similar fragmentation, but retention time in GC will differ.

| 3'-Hydroxyacetophenone[6] | 136 | [M-CH₃]⁺ at m/z 121 (acetyl loss). Different MW. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise chemical structure and differentiating isomers. The ¹H NMR spectrum reveals the electronic environment of protons and their connectivity through spin-spin coupling, while ¹³C NMR shows the number and type of carbon atoms. The meta-substitution pattern of 1-[3-(hydroxymethyl)phenyl]ethanone will produce a distinct aromatic region splitting pattern compared to the more symmetric para-isomer.

Self-Validating Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Expected Signals for 1-[3-(hydroxymethyl)phenyl]ethanone:

      • A singlet around 2.6 ppm (3H, -COCH₃).

      • A singlet or broad singlet for the alcohol proton (-CH₂OH ), which may exchange; its chemical shift is concentration-dependent.

      • A singlet around 4.7 ppm (2H, -CH₂ OH).

      • Four protons in the aromatic region (approx. 7.4-7.9 ppm) with a complex splitting pattern characteristic of 1,3-disubstitution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals:

      • A signal for the methyl carbon (~26 ppm).

      • A signal for the methylene carbon (~64 ppm).

      • Six distinct aromatic carbon signals.

      • A signal for the carbonyl carbon (~198 ppm).

  • Data Analysis: Integrate the proton signals to confirm proton counts. Analyze the chemical shifts and coupling constants to confirm the substitution pattern. Compare the number of signals in the ¹³C spectrum to the expected number for the structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The distinction between the benzylic alcohol in our target molecule and the phenolic hydroxyl group in 3'-hydroxyacetophenone is a classic application of IR. A phenolic O-H stretch is typically broader and at a slightly lower wavenumber than an alcoholic O-H stretch.

Table 4: Key IR Absorptions for Comparative Analysis

Functional Group 1-[3-(hydroxymethyl)phenyl]ethanone (Expected) 3'-Hydroxyacetophenone (Reference Data[3]) Rationale for Difference
O-H Stretch (alcohol/phenol) ~3400-3300 cm⁻¹ (medium, sharp) ~3300-3200 cm⁻¹ (broad) The phenolic O-H is more acidic and engages in stronger hydrogen bonding, leading to a broader peak at a lower frequency.
C=O Stretch (ketone) ~1685 cm⁻¹ ~1680 cm⁻¹ Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

| C-O Stretch (alcohol) | ~1050 cm⁻¹ | N/A (Phenolic C-O is different) | Confirms the presence of the primary alcohol. |

Section 3: Chromatographic Purity and Impurity Profiling

Confirming structural identity is only half the battle. For use in sensitive applications like drug development, purity is non-negotiable. Chromatographic methods are the industry standard for this assessment.

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for purity analysis of aromatic ketones. The choice of a C18 reversed-phase column with a water/acetonitrile or water/methanol mobile phase is a robust starting point. Impurity profiling, the identification of minor components, can provide valuable insights into the synthetic route used and the overall quality of the material.[7] Common impurities might include residual starting materials, over-oxidized products (e.g., 3-acetylbenzoic acid), or byproducts from side reactions.

G cluster_0 Synthesis & Purification cluster_1 Purity Analysis cluster_2 Impurity Identification cluster_3 Final Report crude Crude Synthetic Product purification Purification Step (e.g., Column Chromatography, Crystallization) crude->purification hplc HPLC Analysis - Determine % Area Purity purification->hplc lcms LC-MS Analysis - Identify MW of Impurities hplc->lcms gcms GC-MS Analysis - Identify Volatile Impurities hplc->gcms report Final Report - Purity Value - Impurity Profile lcms->report gcms->report

Figure 2: Workflow for purification, purity analysis, and impurity profiling.

Self-Validating Protocol: Reversed-Phase HPLC for Purity Assessment

  • System Preparation: Ensure the HPLC system is well-maintained and the detector lamp has sufficient energy.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Filter and degas both mobile phases thoroughly.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in 50:50 Water:Acetonitrile. Prepare a working solution at 0.1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For highest accuracy, use a certified reference standard to perform a quantitative analysis.

Conclusion

The is a systematic process that builds a pyramid of evidence. It begins with foundational physicochemical checks, is reinforced by definitive molecular weight confirmation via mass spectrometry, and is ultimately resolved with unambiguous structural elucidation by NMR and functional group confirmation by IR spectroscopy. This spectroscopic data must be complemented by quantitative purity assessment using chromatography. By comparing the acquired data against theoretical values and the data from known isomers and related compounds, researchers can ensure the integrity of their materials, which is the bedrock of reliable and reproducible science.

References

  • ChemBK. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14995218, 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. Available from: [Link]

  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • NIST. Ethanone, 1-(3-hydroxyphenyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • NIST/TRC. 1-(3-hydroxyphenyl)ethanone. In: Web Thermo Tables (WTT). Available from: [Link]

  • NIST. Ethanone, 1-(3-hydroxyphenyl)- Reaction Thermochemistry Data. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 585264, 1-(4-(Hydroxymethyl)phenyl)ethanone. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 659427, 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Available from: [Link]

  • NIST. Ethanone, 1-(3-hydroxyphenyl)- Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • Wikipedia. 3-Hydroxyacetophenone. Available from: [Link]

  • Zuba, D., & Sekuła, K. (2013). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic Science International, 224(1-3), 84-93. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning th...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 1-[3-(hydroxymethyl)phenyl]ethanone (CAS No. 125604-06-0), moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent hazards of a compound is the first step in determining its proper disposal pathway. 1-[3-(hydroxymethyl)phenyl]ethanone is not a benign substance; its hazard profile, as classified under the Globally Harmonized System (GHS), mandates its treatment as regulated hazardous waste.[1]

Table 1: GHS Hazard Classification for 1-[3-(hydroxymethyl)phenyl]ethanone

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Expert Interpretation: The combination of these hazards—oral toxicity and irritation to the skin, eyes, and respiratory system—precludes disposal via standard routes like drain or trash.[2][3] Introducing this compound into wastewater systems could harm aquatic life and disrupt the biological processes of water treatment facilities.[4] Disposing of it in solid waste could lead to environmental contamination and pose a risk to sanitation workers. Therefore, a controlled and compliant hazardous waste stream is the only acceptable disposal method.

The Regulatory Imperative: Adherence to EPA and RCRA Standards

The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations establish a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe handling from the moment of its creation to its final, environmentally sound disposal.[6] This guide is designed to align with these federal standards, though it is crucial to consult your institution's specific policies and local regulations, which may be more stringent.

Core Principles of Chemical Waste Management

A successful waste management protocol is built on a foundation of clear, logical principles. The following workflow illustrates the essential stages for handling 1-[3-(hydroxymethyl)phenyl]ethanone waste.

G cluster_0 Waste Lifecycle A 1. Hazard ID & Characterization B 2. Segregation A->B Classify Waste Stream C 3. Containment B->C Select Compatible Container D 4. Labeling C->D Document Contents E 5. Storage (SAA) D->E Store Safely F 6. EHS Pickup & Disposal E->F Request Removal G Start Is the 1-[3-(hydroxymethyl)phenyl]ethanone an unwanted material? HazardousWaste Yes: It is a Hazardous Waste based on its GHS profile. Start->HazardousWaste Yes NotWaste No: Retain in inventory. Start->NotWaste No Segregate Segregate into NON-HALOGENATED ORGANIC waste stream. HazardousWaste->Segregate Container Use a compatible, labeled container with a secure lid. Segregate->Container Store Store in designated SAA with secondary containment. Container->Store EHS Contact EHS for pickup when container is full or outdated. Store->EHS

Caption: Disposal decision tree for 1-[3-(hydroxymethyl)phenyl]ethanone.

Step 6: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by licensed professionals.

  • Contact EHS: Once the waste container is full (or approaching the one-year accumulation limit), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. [7][8]* Provide Information: Be prepared to provide all information from the waste label to the EHS personnel.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Minor Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material like vermiculite.

    • Collect the contaminated absorbent material in a sealed, labeled bag or container.

    • Dispose of the contaminated material as hazardous waste, following the steps outlined above.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill yourself. [9]

Waste Minimization Strategies

The most effective disposal method is to prevent waste generation in the first place.

  • Prudent Purchasing: Order only the quantity of chemical needed for your experiments to avoid surplus. [3][10]* Inventory Management: Maintain an accurate chemical inventory and use older stock first. Promptly dispose of any material that is no longer needed or has expired. [3]* Scale of Experiments: Where possible, utilize microscale chemistry techniques to reduce the volume of reagents used and waste generated.

By adhering to these scientifically grounded procedures, you ensure not only the safety of yourself and your colleagues but also the integrity of your research and your institution's commitment to environmental compliance.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • National Center for Biotechnology Information. 1-[3-(Hydroxymethyl)phenyl]ethan-1-one - PubChem. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

  • Arkansas State University. Hazardous Waste Management. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. [Link]

  • National University of Singapore Department of Chemistry. Disposal of Waste Solvents. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

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Handling

Personal protective equipment for handling 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE

A Strategic Guide to the Safe Handling of 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE For Researchers, Scientists, and Drug Development Professionals As laboratory work with novel compounds becomes increasingly integral to disco...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Safe Handling of 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE

For Researchers, Scientists, and Drug Development Professionals

As laboratory work with novel compounds becomes increasingly integral to discovery, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-[3-(hydroxymethyl)phenyl]ethanone (CAS No. 125604-06-0). The following protocols are designed to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Immediate Safety Briefing: Understanding the Risks

1-[3-(hydroxymethyl)phenyl]ethanone is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

  • Acute Oral Toxicity: Harmful if swallowed (H302).[1]

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

The presence of these hazards necessitates a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling 1-[3-(hydroxymethyl)phenyl]ethanone.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.To prevent serious eye damage from splashes or airborne particles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.To prevent skin irritation and absorption of the harmful substance.[1]
Respiratory Protection Use only in a well-ventilated area or within a chemical fume hood.[2]To protect against respiratory irritation from dust or vapors.[1]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]To prevent ingestion and cross-contamination.

Operational Plan: Safe Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step guide provides a framework for the safe handling of 1-[3-(hydroxymethyl)phenyl]ethanone from receipt to disposal.

1. Engineering Controls & Pre-Handling Preparations:

  • Ventilation: Always handle 1-[3-(hydroxymethyl)phenyl]ethanone in a well-ventilated area. For procedures with a potential for aerosol or dust generation, a chemical fume hood is mandatory.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Review Documentation: Before beginning any work, review the Safety Data Sheet (SDS) for 1-[3-(hydroxymethyl)phenyl]ethanone.

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE recommendations in the table above.

  • Inspect all PPE for signs of damage before use.

3. Chemical Handling:

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Post-Handling Procedures:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials containing 1-[3-(hydroxymethyl)phenyl]ethanone, including contaminated consumables (e.g., pipette tips, paper towels), should be collected in a clearly labeled, sealed, and chemically compatible waste container.

  • Disposal Route: Dispose of chemical waste through your institution's hazardous waste program. Do not dispose of this material down the drain or in the general trash.[2][3]

  • Empty Containers: "Empty" containers may retain product residue and should be treated as hazardous waste.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling 1-[3-(hydroxymethyl)phenyl]ethanone.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS & Protocol Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Prep->Eng_Controls Next PPE_Select Select Appropriate PPE Eng_Controls->PPE_Select Next Don_PPE Don PPE PPE_Select->Don_PPE Proceed to Handling Handling Perform Chemical Handling (Weighing, Solution Prep) Don_PPE->Handling Next Spill_Response Spill Response Plan (If Needed) Handling->Spill_Response Contingency Decon Decontaminate Work Area & Equipment Handling->Decon Complete Waste Segregate & Label Waste Decon->Waste Next Doff_PPE Doff PPE Waste->Doff_PPE Next Hygiene Wash Hands Doff_PPE->Hygiene Final Step

Caption: Workflow for Safe Handling of 1-[3-(hydroxymethyl)phenyl]ethanone.

References

  • National Center for Biotechnology Information. (n.d.). 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. In PubChem. Retrieved from [Link]

Sources

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